2-Oxa-6-azaspiro[3.5]nonane oxalate
Description
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Properties
IUPAC Name |
2-oxa-8-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFOFCAQNSCVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Oxa-6-azaspiro[3.5]nonane Oxalate: A Rising Star in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking New Dimensions in Drug Design with Spirocyclic Scaffolds
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic rings. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as powerful tools to navigate and exploit uncharted chemical space. Among these, the 2-Oxa-6-azaspiro[3.5]nonane moiety presents a compelling structural motif, offering a unique blend of rigidity, polarity, and synthetic tractability. This guide provides a comprehensive technical overview of 2-Oxa-6-azaspiro[3.5]nonane oxalate, a key salt form of this versatile building block, intended to empower researchers in its effective application in drug discovery and development.
Core Compound Identification and Physicochemical Properties
1.1 Unambiguous Identification: The CAS Number
A critical first step in the rigorous scientific exploration of any chemical entity is its unequivocal identification. For this compound, the Chemical Abstracts Service (CAS) has assigned the registry number 1366396-42-0 .[1][2] It is imperative to utilize this specific CAS number in all experimental records, procurement, and publications to avoid ambiguity with related structures or different salt forms. While other CAS numbers may be erroneously associated with this compound in some commercial listings, 1366396-42-0 is the correctly assigned identifier for the oxalate salt. The free base, 2-Oxa-6-azaspiro[3.5]nonane, is identified by CAS number 1046153-20-1.[3][4][5]
1.2 Structural and Physicochemical Data
The 2-Oxa-6-azaspiro[3.5]nonane core consists of an oxetane ring and a piperidine ring sharing a single carbon atom (the spirocenter). This unique arrangement imparts a rigid, three-dimensional geometry. The oxalate salt form enhances the compound's crystallinity and aqueous solubility, facilitating its handling and formulation.
| Property | Value | Source |
| IUPAC Name | 2-Oxa-6-azaspiro[3.5]nonane;oxalic acid | N/A |
| CAS Number | 1366396-42-0 | [1][2] |
| Molecular Formula | C₉H₁₅NO₅ | [1][6] |
| Molecular Weight | 217.22 g/mol | [1][6] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 131-136 °C | [5] |
| Solubility | Soluble in water and polar organic solvents | [6] |
| SMILES | C1CNCC2(C1)COC2.C(=O)(C(=O)O)O | [5] |
| InChI Key | SVFOFCAQNSCVES-UHFFFAOYSA-N | [5] |
Synthesis and Purification: A Robust and Scalable Protocol
The synthesis of the 2-Oxa-6-azaspiro[3.5]nonane core is a critical aspect of its accessibility for research and development. A well-established and scalable route is presented below, followed by the straightforward formation of the oxalate salt.
2.1 Synthesis of the 2-Oxa-6-azaspiro[3.5]nonane Free Base
A common and effective method for the synthesis of the free base involves a two-step process starting from 3-bromo-2,2-bis(bromomethyl)propan-1-ol.[6]
Step 1: Condensation with p-Toluenesulfonamide
The initial step involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide in the presence of a base to form the N-tosylated intermediate.
Step 2: Oxidative Cyclization
The subsequent and key ring-forming step is an oxidative cyclization of the N-tosylated intermediate. This is typically achieved using an oxidizing agent such as Oxone® in a suitable solvent like formic acid.[6] This reaction proceeds with high efficiency, often yielding the desired spirocyclic product in the range of 70-85%.[6]
2.2 Formation of the Oxalate Salt
The final step is the formation of the oxalate salt, which enhances the compound's stability and handling properties.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Oxa-6-azaspiro[3.5]nonane (free base)
-
Oxalic acid (dihydrate or anhydrous)
-
Ethanol (or other suitable solvent such as isopropanol or acetone)
Procedure:
-
Dissolve 1.0 equivalent of 2-Oxa-6-azaspiro[3.5]nonane free base in a minimal amount of warm ethanol.
-
In a separate flask, dissolve 1.0-1.1 equivalents of oxalic acid in a minimal amount of warm ethanol.
-
Slowly add the oxalic acid solution to the stirred solution of the free base.
-
A white precipitate should form upon mixing or cooling. If no precipitate forms, the solution can be cooled in an ice bath and the inside of the flask scratched with a glass rod to induce crystallization.
-
Allow the mixture to stand at room temperature or in a refrigerator to ensure complete precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to a constant weight.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2-Oxa-6-azaspiro[3.5]nonane make it an attractive building block in medicinal chemistry, primarily as a bioisosteric replacement for piperidine and other cyclic amines.
4.1 A Three-Dimensional Alternative to Piperidine
The piperidine ring is a ubiquitous scaffold in many approved drugs. However, its conformational flexibility can sometimes be a liability. The rigid, spirocyclic nature of 2-Oxa-6-azaspiro[3.5]nonane offers a way to lock the conformation of this key structural element, potentially leading to:
-
Enhanced Potency and Selectivity: By presenting substituents in well-defined spatial orientations, the spirocyclic scaffold can facilitate more precise and stronger interactions with biological targets.
-
Improved Physicochemical Properties: The introduction of the oxetane ring can modulate polarity and solubility, which are critical parameters for drug-likeness.
4.2 Potential Therapeutic Areas
While the specific biological targets of compounds incorporating the 2-Oxa-6-azaspiro[3.5]nonane scaffold are still under active investigation, related oxa-azaspiro derivatives have shown promise as triple re-uptake inhibitors of serotonin, norepinephrine, and dopamine. [7]This suggests potential applications in the development of novel treatments for central nervous system (CNS) disorders such as depression and anxiety.
The versatility of this scaffold also makes it a candidate for incorporation into molecules targeting a wide range of other biological targets, including kinases, proteases, and G-protein coupled receptors.
Conclusion: A Scaffold with Significant Potential
This compound is more than just another chemical building block; it represents an opportunity to explore new frontiers in drug design. Its unique three-dimensional structure, coupled with a robust synthetic route and favorable physicochemical properties, makes it a valuable asset for medicinal chemists. As the demand for novel therapeutics with improved properties continues to grow, scaffolds like 2-Oxa-6-azaspiro[3.5]nonane will undoubtedly play an increasingly important role in shaping the future of medicine. This guide serves as a foundational resource to encourage and support the scientific community in harnessing the full potential of this exciting molecule.
References
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2-oxa-6-azaspiro[3.5]nonane, 97%. (n.d.). 3ASenrise. Retrieved January 25, 2026, from [Link]
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Bettati, M., Cavanni, P., Di Fabio, R., Oliosi, B., Perini, O., Scheid, G., Tedesco, G., Zonzini, L., & Micheli, F. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 361–366. [Link]
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- 6. Buy 6-Oxa-2-azaspiro[3.5]nonane oxalate | 1389264-15-6 [smolecule.com]
- 7. Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.5]nonane Oxalate: Properties, Characterization, and Handling
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Oxa-6-azaspiro[3.5]nonane oxalate. We will delve into the fundamental physicochemical properties, provide validated methodologies for its characterization, and discuss best practices for its handling and application. The core objective is to furnish a scientifically grounded framework that enhances both understanding and practical execution in a laboratory setting.
Foundational Physicochemical Properties
A precise understanding of a compound's molecular weight and structure is the cornerstone of all subsequent experimental work, from stoichiometric calculations in reaction setups to the interpretation of analytical data.
Molecular Structure and Weight Determination
This compound is the salt formed between the spirocyclic amine, 2-Oxa-6-azaspiro[3.5]nonane, and the dicarboxylic acid, oxalic acid. The formation of this salt occurs via an acid-base reaction, where the basic nitrogen atom of the azaspiro[3.5]nonane ring is protonated by oxalic acid.
The molecular weight of the salt is the sum of its constituent parts. The free base, 2-Oxa-6-azaspiro[3.5]nonane, has a molecular formula of C₇H₁₃NO and a molecular weight of approximately 127.18 g/mol .[1] Anhydrous oxalic acid (C₂H₂O₄) has a molecular weight of approximately 90.03 g/mol .[2][3][4][5]
Commercial and database entries for this compound consistently report a molecular weight of 217.22 g/mol .[6] This corresponds to a 1:1 stoichiometric ratio of the free base to oxalic acid, as confirmed by the empirical formula C₇H₁₃NO · C₂H₂O₄.
Calculation Justification:
-
Molecular Weight of 2-Oxa-6-azaspiro[3.5]nonane: 127.18 g/mol
-
Molecular Weight of Oxalic Acid: 90.03 g/mol
-
Total Molecular Weight of Oxalate Salt: 127.18 + 90.03 = 217.21 g/mol
This calculated value aligns seamlessly with the cited sources, instilling high confidence in the 1:1 stoichiometry. This is a critical parameter for accurate sample preparation and quantitative analysis.
Data Summary Table
For clarity and rapid reference, the key quantitative data is summarized below.
| Component | Molecular Formula | Molar Mass ( g/mol ) | Citation(s) |
| 2-Oxa-6-azaspiro[3.5]nonane (Free Base) | C₇H₁₃NO | 127.18 | [1] |
| Oxalic Acid (Anhydrous) | C₂H₂O₄ | 90.03 | [2][3][5] |
| This compound | C₉H₁₅NO₅ (or C₇H₁₃NO · C₂H₂O₄) | 217.22 | [6] |
Structural Visualization
The following diagram illustrates the formation of the oxalate salt from its constituent base and acid.
Caption: Formation of the 1:1 oxalate salt.
Experimental Protocols: A Self-Validating Approach
The integrity of experimental results hinges on robust and verifiable protocols. The following sections detail methods for confirming the identity and purity of this compound.
Identity Confirmation via Mass Spectrometry
Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice for analyzing polar, non-volatile salts. It allows for the soft ionization of the molecule, enabling the detection of the intact free base cation after in-source dissociation from its oxalate counter-ion. This provides direct evidence of the molecular weight of the active moiety.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures the amine remains protonated.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's specifications.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for minimal fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr
-
-
Data Acquisition: Acquire data in the m/z range of 50-500.
-
Validation: The primary validation checkpoint is the detection of the protonated free base, [M+H]⁺, at an m/z corresponding to the molecular weight of 2-Oxa-6-azaspiro[3.5]nonane (C₇H₁₃NO).
-
Expected m/z = 127.18 (monoisotopic mass: 127.10) + 1.007 (mass of H⁺) = 128.11
-
Purity Assessment via ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a quantitative and structural fingerprint of the molecule. It can confirm the presence of both the spirocyclic cation and the oxalate counter-ion (if a distinct signal is observable or integrated against a standard) and detect the presence of process-related impurities or residual solvents.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for its ability to exchange with the acidic and amine protons, simplifying the spectrum.
-
Instrumentation: Use a ≥400 MHz NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all distinct signals.
-
-
Validation:
-
Confirm that the chemical shifts and coupling patterns are consistent with the proposed structure of 2-Oxa-6-azaspiro[3.5]nonane.
-
The integration of the signals should correspond to the number of protons in the respective environments of the spirocyclic structure.
-
The absence of significant unassigned signals is indicative of high purity. The broad singlet from the oxalate protons is often not observed or is exchanged with D₂O.
-
Logical Workflow for Compound Handling & Analysis
The following workflow ensures a systematic and logical progression from receiving the compound to generating reliable analytical data.
Caption: Standard operating workflow for compound validation.
References
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Wikipedia. Oxalic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 971, Oxalic Acid. [Link]
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BYJU'S. Oxalic acid Formula. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21955284, 2-Oxa-7-azaspiro[3.5]nonane. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 73554305, 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. [Link]
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Physics Wallah. Oxalic Acid Formula - Structure and Equivalent Weight. [Link]
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Britannica. Oxalic acid | Formula, Uses, & Facts. [Link]
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YouTube. Molar Mass of H2C2O4: Oxalic acid. [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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A Comprehensive Technical Guide to the Physical Properties of 2-Oxa-6-azaspiro[3.5]nonane Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is paramount. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of molecules.[1][2] Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to improved solubility, metabolic stability, and target-binding affinity.[1][2][3] The rigid nature of the spirocyclic scaffold can lock a molecule into a specific conformation, which can be crucial for optimizing interactions with biological targets.[1] 2-Oxa-6-azaspiro[3.5]nonane oxalate is a member of this important class, incorporating both an oxetane and a piperidine ring, motifs of significant interest in drug development. This guide provides an in-depth examination of its core physical properties, the experimental methodologies for their determination, and the scientific rationale behind these characterization techniques.
Core Physical and Chemical Properties
A foundational understanding of a compound's physical properties is critical for its application in research and development, influencing everything from reaction conditions to formulation. The known properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO · C₂H₂O₄ | |
| Molecular Weight | 217.22 g/mol | |
| CAS Number | 1046153-20-1 | |
| Physical Form | Solid | |
| Melting Point | 131-136 °C | |
| Storage Temperature | 2-8°C |
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols for Physical Characterization
The following sections detail the standardized, self-validating protocols for determining the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of a crystalline solid's purity.[4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The reported range of 131-136 °C for this compound suggests a relatively pure substance, but this can be precisely verified.
Trustworthiness: The protocol's reliability is ensured by a slow heating rate near the expected melting point and the calibration of the apparatus with known standards.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. A capillary tube is tapped into the powder to obtain a packed sample of 2-3 mm in height.[5]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement:
-
The sample is heated rapidly to approximately 20°C below the expected melting point (around 110°C).[6]
-
The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[5]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]
-
-
Validation: The procedure is repeated twice more. Consistent results validate the measured melting range.
Solubility Profile
Expertise & Experience: Solubility is a fundamental property influencing a drug candidate's bioavailability and formulation. As an amine salt, this compound is expected to have higher aqueous solubility than its freebase form, a common strategy to improve drug delivery.[7] The "like dissolves like" principle is a guiding tenet; the polarity of the solvent versus the solute dictates solubility.
Trustworthiness: This protocol employs a systematic approach across a range of solvents, with visual inspection and, if necessary, quantitative analysis to ensure accuracy.
Protocol:
-
Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
-
Qualitative Assessment:
-
To a test tube containing approximately 1 mL of a chosen solvent, a small, measured amount (e.g., 10 mg) of the compound is added.
-
The mixture is vortexed for 1-2 minutes.
-
Solubility is assessed visually:
-
Soluble: A clear, homogenous solution forms.
-
Partially Soluble: Some solid remains, but a significant portion dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
-
Quantitative Assessment (for key solvents like water):
-
A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent at a controlled temperature (e.g., 25°C).
-
The solution is stirred for a prolonged period (e.g., 24 hours) to ensure equilibrium.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the supernatant is carefully removed, and the solvent is evaporated.
-
The mass of the remaining solid is measured to calculate the solubility (e.g., in mg/mL).
-
Spectroscopic Characterization
Spectroscopy is indispensable for confirming the chemical structure and identity of a molecule.
Expertise & Experience: NMR is arguably the most powerful tool for elucidating the structure of organic compounds.[8] ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For a spirocyclic system, 2D NMR techniques (like COSY and HSQC) are often employed to resolve complex signal overlap and confirm spatial relationships.[9]
Trustworthiness: The use of a deuterated solvent with a known internal standard (like TMS) ensures accurate chemical shift referencing.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Data Acquisition: The sample is analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H and ¹³C spectra are acquired.
-
Spectral Interpretation:
-
¹H NMR: Expect signals corresponding to the protons on the piperidine and oxetane rings. The chemical shifts and coupling patterns will be indicative of their local electronic environment and neighboring protons.
-
¹³C NMR: Expect signals for each unique carbon atom in the molecule, including those of the oxalate counter-ion.
-
Expected Features: The presence of the oxalate will likely protonate the amine, leading to a characteristic broad signal for the N-H proton.
-
Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] For this compound, key expected absorptions include those for the C-O-C stretch of the ether, the N-H stretch of the secondary ammonium salt, and the C=O and O-H stretches of the oxalate.[11][12]
Trustworthiness: A background spectrum is taken before analyzing the sample to subtract any atmospheric interference (e.g., CO₂, water vapor), ensuring the resulting spectrum is solely from the compound.
Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
N-H Stretch (Ammonium): A broad band is expected in the region of 3300-2500 cm⁻¹.[7]
-
C=O Stretch (Carboxylate): Strong absorption around 1700-1600 cm⁻¹.[11]
-
C-O Stretch (Ether): A distinct peak in the 1250-1050 cm⁻¹ region.
-
O-H Stretch (Carboxylic Acid): A broad absorption in the 3300-2500 cm⁻¹ region, often overlapping with the N-H stretch.
-
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13] For an amine-containing compound, the molecular ion peak (M+) is expected to have an odd mass-to-charge ratio (m/z) according to the nitrogen rule.[14] The fragmentation pattern can help confirm the structure.
Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the unambiguous determination of the molecular formula.
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is used, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like amine salts.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
-
Spectral Interpretation:
-
The spectrum should show a peak corresponding to the protonated free base [C₇H₁₃NO + H]⁺ at m/z 128.1.
-
Fragmentation patterns, such as alpha-cleavage adjacent to the nitrogen or oxygen atoms, can provide further structural confirmation.[15]
-
Workflow for Comprehensive Physical Property Analysis
Caption: Workflow for the physical characterization of the compound.
This compound represents a valuable building block in the field of medicinal chemistry, embodying the advantageous properties of spirocyclic systems. A thorough understanding and documentation of its physical properties are essential for its effective use in drug discovery and development. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and similar compounds, ensuring data integrity and reproducibility. By applying these rigorous analytical techniques, researchers can confidently advance their work, leveraging the unique structural features of this spirocyclic scaffold to design the next generation of therapeutics.
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- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC - NIH.
- NMR of Natural Products as Potential Drugs - PMC - PubMed Central.
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- NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences.
- WO2014144100A2 - Sgc stimulators - Google Patents.
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An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.5]nonane Oxalate: A Rising Star in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Elegance and Therapeutic Promise of a Novel Spirocyclic Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Among the emerging classes of compounds, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which can lead to enhanced target engagement and metabolic stability. This guide delves into the technical intricacies of a particularly promising scaffold: 2-Oxa-6-azaspiro[3.5]nonane, presented here as its crystalline oxalate salt.
2-Oxa-6-azaspiro[3.5]nonane oxalate is a heterocyclic compound featuring a unique spirocyclic system where an oxetane ring and a piperidine ring are fused at a single carbon atom. This arrangement imparts a rigid, three-dimensional conformation that is increasingly sought after in medicinal chemistry to escape the "flatland" of traditional aromatic ring systems. The incorporation of both oxygen and nitrogen heteroatoms provides opportunities for diverse chemical modifications and hydrogen bonding interactions, crucial for molecular recognition by biological targets.
This guide will provide a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and the current understanding of the therapeutic potential of this compound, with a focus on its role as a valuable building block in the development of next-generation therapeutics.
Physicochemical Properties: A Quantitative Overview
The oxalate salt of 2-Oxa-6-azaspiro[3.5]nonane enhances the compound's stability and handling characteristics, making it suitable for pharmaceutical development. The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₃NO · C₂H₂O₄ | |
| Molecular Weight | 217.22 g/mol | [1] |
| CAS Number | 1046153-20-1 | |
| Appearance | Solid | |
| Melting Point | 131-136 °C | |
| Storage Temperature | 2-8°C | |
| SMILES | OC(=O)C(O)=O.C1CNCC2(C1)COC2 | |
| InChI | 1S/C7H13NO.C2H2O4/c1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) |
Synthesis of this compound: A Step-by-Step Protocol
While a specific, detailed synthesis for this compound is not extensively published, a robust and scientifically sound protocol can be adapted from the synthesis of the closely related isomer, 2-oxa-7-azaspiro[3.5]nonane oxalate[2]. The following protocol outlines a plausible multi-step synthesis, emphasizing the rationale behind each step.
Experimental Protocol:
Step 1: Synthesis of N-Tosyl-azacyclohexane-4,4-dicarboxylate
-
Rationale: This initial step constructs the piperidine ring with a protected nitrogen and functional groups at the 4-position, which will be the spiro-center. The tosyl group serves as a robust protecting group for the amine.
-
Procedure:
-
To a solution of diethyl malonate in a suitable solvent such as ethanol, add sodium ethoxide.
-
Add N-tosylbis(2-bromoethyl)amine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tosyl-azacyclohexane-4,4-dicarboxylate. Purify by column chromatography if necessary.
-
Step 2: Reduction to Diol
-
Rationale: The two ester groups are reduced to primary alcohols, which will serve as the precursors for the oxetane ring. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Procedure:
-
In an inert atmosphere (e.g., under argon), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Slowly add a solution of N-tosyl-azacyclohexane-4,4-dicarboxylate in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate to obtain the crude (4-(hydroxymethyl)-1-tosylpiperidin-4-yl)methanol.
-
Step 3: One-Pot Mesylation and Oxetane Ring Formation
-
Rationale: This is a crucial step where the diol is converted into the oxetane ring. The primary alcohols are first converted to good leaving groups (mesylates), followed by an intramolecular Williamson ether synthesis to form the four-membered oxetane ring.
-
Procedure:
-
Dissolve the diol in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer, filter, and concentrate to yield the crude N-tosyl-2-oxa-6-azaspiro[3.5]nonane.
-
Step 4: Deprotection of the Tosyl Group
-
Rationale: The tosyl protecting group is removed to yield the free secondary amine of the spirocycle.
-
Procedure:
-
Dissolve the N-tosylated spirocycle in a suitable solvent and treat with a strong acid, such as sulfuric acid, or use a reducing agent like sodium in liquid ammonia.
-
Neutralize the reaction mixture and extract the free base, 2-Oxa-6-azaspiro[3.5]nonane.
-
Step 5: Formation of the Oxalate Salt
-
Rationale: The final step involves the reaction of the free base with oxalic acid to form the stable and crystalline oxalate salt, which improves handling and solubility.
-
Procedure:
-
Dissolve the purified 2-Oxa-6-azaspiro[3.5]nonane in a suitable solvent like ethanol or isopropanol.
-
Add a solution of one equivalent of oxalic acid in the same solvent.
-
Stir the mixture, and the this compound salt will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Applications in Drug Development: A Scaffold for Innovation
The 2-Oxa-6-azaspiro[3.5]nonane scaffold is a prime example of a "bioisostere," a compound or group that has chemical and physical similarities to another, producing broadly similar biological properties. Specifically, the 2-oxa-6-azaspiro[3.5]nonane moiety can be considered a rigid, three-dimensional bioisostere of morpholine, a common heterocycle in many approved drugs. This structural feature offers several advantages in drug design:
-
Improved Physicochemical Properties: The introduction of the spirocyclic oxetane can enhance aqueous solubility and metabolic stability compared to more lipophilic or metabolically labile groups[1].
-
Enhanced Target Binding: The rigid conformation reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.
-
Novel Chemical Space: As a relatively underexplored scaffold, it provides access to novel chemical space, allowing for the development of intellectual property and potentially overcoming resistance mechanisms associated with existing drugs.
Potential Mechanism of Action: GPR119 Agonism
While direct biological data for this compound is limited in the public domain, derivatives of the closely related azaspiro[3.5]nonane scaffold have been investigated as agonists for G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity.
GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells[3][4]. GLP-1 further potentiates insulin secretion, suppresses glucagon release, and has beneficial effects on satiety and weight management[5].
The GPR119 signaling pathway can be summarized as follows:
-
An agonist, such as a derivative of 2-Oxa-6-azaspiro[3.5]nonane, binds to the GPR119 receptor on the cell surface.
-
This binding event activates the receptor, causing a conformational change that allows it to couple with and activate a stimulatory G protein (Gs).
-
The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cAMP.
-
The increased intracellular concentration of cAMP activates protein kinase A (PKA) and other downstream effectors.
-
In pancreatic β-cells, this signaling cascade leads to the potentiation of glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the release of GLP-1.
Although several GPR119 agonists have entered clinical trials, their development has been challenging, with many showing only modest efficacy in humans[3][4]. This suggests that further optimization of agonist properties, such as potency, selectivity, and pharmacokinetics, is necessary. The unique structural features of this compound make it an attractive scaffold for the design of new and improved GPR119 agonists.
Conclusion and Future Directions
This compound represents a valuable and versatile building block for contemporary drug discovery. Its rigid, three-dimensional structure and favorable physicochemical properties make it an attractive alternative to more traditional heterocyclic scaffolds. While its full therapeutic potential is still being explored, the demonstrated activity of related compounds as GPR119 agonists highlights a promising avenue for the development of novel treatments for type 2 diabetes and other metabolic disorders.
Future research should focus on the development and optimization of synthetic routes to allow for the efficient and diverse functionalization of the 2-Oxa-6-azaspiro[3.5]nonane core. Furthermore, the synthesis and biological evaluation of a focused library of derivatives will be crucial to elucidate the structure-activity relationships and to identify lead compounds with potent and selective activity at GPR119 or other relevant biological targets. As our understanding of the unique properties of spirocyclic systems grows, so too will the opportunities to leverage scaffolds like 2-Oxa-6-azaspiro[3.5]nonane for the creation of innovative and effective medicines.
References
-
What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? - Taylor & Francis. (2024-10-29). [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. [Link]
-
GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed. [Link]
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed. [Link]
-
GPR119 - Wikipedia. [Link]
-
Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes | Journal of Medicinal Chemistry. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. [Link]
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- 4. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR119 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectral Characterization of 2-Oxa-6-azaspiro[3.5]nonane Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for 2-Oxa-6-azaspiro[3.5]nonane oxalate, a unique spirocyclic heterocyclic compound with potential applications in medicinal chemistry and organic synthesis.[1] As a Senior Application Scientist, this document is structured to not only present the anticipated spectral characteristics but also to elucidate the underlying principles and experimental considerations for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Structure and Physicochemical Properties
This compound is an organic salt with the molecular formula C₉H₁₅NO₅ and a molecular weight of approximately 217.22 g/mol .[1] The core of this molecule is the 2-Oxa-6-azaspiro[3.5]nonane free base (C₇H₁₃NO, molecular weight ~127.18 g/mol ), which features a unique spirocyclic system consisting of an oxetane ring and a piperidine ring sharing a single carbon atom.[1] The oxalate counterion (C₂H₂O₄) forms a salt with the secondary amine in the piperidine ring, which enhances the compound's crystallinity and solubility in polar solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₅ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| CAS Number | 1046153-20-1 | |
| Appearance | Solid | |
| Melting Point | 131-136 °C | |
| Storage Temperature | 2-8°C |
The spirocyclic nature of this compound imparts a rigid three-dimensional structure, which is of significant interest in drug design for exploring novel interactions with biological targets.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane and piperidine rings. The presence of the oxalate counterion will lead to the protonation of the nitrogen atom, which will influence the chemical shifts of the adjacent protons.
Anticipated ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5-9.5 | br s | 2H | N-H | The acidic protons of the protonated amine and any residual oxalic acid will appear as a broad singlet. The integration may vary depending on the stoichiometry of the salt. |
| ~4.4-4.6 | t | 4H | -CH₂-O- | Protons on the carbons adjacent to the oxygen in the oxetane ring are expected to be deshielded and appear as a triplet. |
| ~3.0-3.3 | m | 4H | -CH₂-N⁺- | Protons on the carbons adjacent to the protonated nitrogen in the piperidine ring will be deshielded and show complex multiplicity due to coupling with neighboring protons. |
| ~1.8-2.0 | m | 4H | -CH₂- | Protons on the remaining carbons of the piperidine ring will appear in the aliphatic region with complex splitting patterns. |
Experimental Considerations:
-
Solvent Selection: A deuterated polar solvent such as DMSO-d₆ or D₂O is necessary to dissolve the oxalate salt. The choice of solvent will affect the chemical shifts, particularly of the exchangeable N-H protons.
-
Decoupling Experiments: To confirm the assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would reveal the coupling between adjacent protons, while HSQC would correlate the protons to their directly attached carbons.
Figure 2. Key ¹H-¹H COSY correlations expected for the cation.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Anticipated ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C=O (oxalate) | The carboxyl carbons of the oxalate are highly deshielded. |
| ~75-80 | -CH₂-O- | The carbons in the oxetane ring bonded to oxygen will be in this region. |
| ~60-65 | Spiro-C | The quaternary spiro carbon is expected at a relatively downfield shift. |
| ~45-50 | -CH₂-N⁺- | The carbons adjacent to the protonated nitrogen will be deshielded. |
| ~25-30 | -CH₂- | The remaining piperidine ring carbons will appear in the aliphatic region. |
Experimental Considerations:
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. This would be particularly useful for confirming the assignment of the spiro carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) would be the preferred method due to the ionic nature of the compound.
Anticipated Mass Spectrometry Data (ESI+):
| m/z | Ion | Rationale |
| 128.1124 | [M+H]⁺ | The most prominent peak is expected to be the protonated free base (C₇H₁₄NO⁺), with a calculated exact mass of 128.1124. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition. |
Fragmentation Pattern:
The fragmentation of the [M+H]⁺ ion would likely involve the opening of the oxetane or piperidine rings. Common fragmentation pathways could include the loss of small neutral molecules like ethylene or formaldehyde.
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will separate the analyte from any impurities.
-
Mass Spectrometry: Analyze the eluent using an ESI source in positive ion mode. Acquire full scan data to observe the [M+H]⁺ ion.
-
Tandem MS (MS/MS): To study fragmentation, perform a product ion scan on the [M+H]⁺ precursor ion. This involves isolating the m/z 128 ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Figure 3. A typical workflow for LC-MS/MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Anticipated IR Spectral Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H and N⁺-H | Stretching |
| ~1720 and ~1690 | C=O | Symmetric and asymmetric stretching |
| ~1200-1000 | C-O | Stretching |
| ~2950-2850 | C-H | Stretching |
Experimental Considerations:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a simple and common method. Alternatively, a KBr pellet can be prepared.
Conclusion
The comprehensive spectral characterization of this compound requires a multi-technique approach. While experimental data for this specific molecule is not widely published, a thorough understanding of spectroscopic principles and data from analogous structures allows for a reliable prediction of its spectral features. The combination of ¹H and ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy will provide unambiguous confirmation of its unique spirocyclic structure. The methodologies and interpretations presented in this guide offer a robust framework for researchers engaged in the synthesis and analysis of this and related compounds, facilitating its potential application in drug discovery and development.
References
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
PubMed. (2023). Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. Retrieved from [Link]
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An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.5]nonane: From Synthesis to Application in Modern Drug Discovery
Foreword: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry
The landscape of modern drug discovery is increasingly focused on navigating beyond the "flatland" of traditional aromatic compounds towards more three-dimensional chemical space. This shift is driven by the need for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. In this context, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their inherent structural rigidity and well-defined exit vectors. Among these, the 2-Oxa-6-azaspiro[3.5]nonane core has emerged as a particularly valuable scaffold, offering a unique combination of an oxetane and a piperidine ring. This guide provides a comprehensive technical overview of the discovery, synthesis, and application of this important building block for researchers, scientists, and drug development professionals.
The Emergence of 2-Oxa-6-azaspiro[3.5]nonane: A Historical Perspective
While a singular, seminal publication detailing the initial "discovery" of 2-Oxa-6-azaspiro[3.5]nonane is not readily apparent in the scientific literature, its emergence is intrinsically linked to the growing appreciation of oxetane-containing and spirocyclic moieties in medicinal chemistry. The oxetane ring, once considered a synthetic curiosity, is now recognized as a valuable bioisosteric replacement for gem-dimethyl and carbonyl groups, capable of modulating physicochemical properties such as solubility and metabolic stability.[1][2]
The development of synthetic routes to related azaspirocycles, such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane, has been a key enabler.[3][4] For instance, a 2015 publication by Aldabbagh and coworkers described a novel synthesis of 2-oxa-7-azaspiro[3.5]nonane, noting its commercial availability at the time, which suggests that the broader class of oxa-azaspiro[3.5]nonanes was already accessible to the research community.[3] The presence of 2-Oxa-6-azaspiro[3.5]nonane and its salts, such as the oxalate salt (CAS Number: 1046153-20-1), in the catalogs of chemical suppliers further attests to its established, albeit relatively recent, presence as a research chemical.
The primary impetus for the synthesis and utilization of 2-Oxa-6-azaspiro[3.5]nonane stems from its potential as a bioisostere for commonly used fragments in drug molecules, such as piperidine and morpholine. The rigid spirocyclic framework introduces a defined three-dimensional geometry, which can lead to more specific and higher-affinity interactions with biological targets.[5]
Synthetic Strategies for Accessing the 2-Oxa-6-azaspiro[3.5]nonane Core
The synthesis of spirocyclic systems containing strained rings like oxetanes can be challenging. However, several strategies have been developed for analogous structures, which can be adapted for the preparation of 2-Oxa-6-azaspiro[3.5]nonane. A plausible and efficient synthetic approach can be conceptualized based on the established chemistry of related compounds.
A common strategy involves the construction of the piperidine ring onto a pre-formed oxetane-containing precursor. This can be conceptually illustrated as follows:
Caption: Retrosynthetic analysis of 2-Oxa-6-azaspiro[3.5]nonane.
Illustrative Synthetic Protocol
The following is a representative, step-by-step methodology for the synthesis of the 2-Oxa-6-azaspiro[3.5]nonane core, adapted from established procedures for analogous compounds.[3][6]
Step 1: Synthesis of a Key Piperidine Intermediate
This initial step focuses on creating the piperidine ring with the necessary functional groups for the subsequent spirocyclization.
Step 2: Introduction of the Oxetane Moiety
The pre-formed piperidine derivative is then used to construct the spirocyclic oxetane ring.
Experimental Protocol:
A detailed, validated experimental protocol for the multi-gram synthesis of the parent 2-Oxa-6-azaspiro[3.5]nonane is not explicitly detailed in a single peer-reviewed publication. However, a plausible route can be inferred from the synthesis of the closely related 2,5-dioxa-8-azaspiro[3.5]nonane, which involves the reaction of a suitably substituted oxetane precursor followed by cyclization and deprotection steps.[6] A general representation of such a synthetic transformation is depicted below:
Caption: Generalized synthetic workflow for 2-Oxa-6-azaspiro[3.5]nonane.
Physicochemical Properties and Spectroscopic Data
The physicochemical properties of 2-Oxa-6-azaspiro[3.5]nonane are crucial for its application in drug design. While extensive experimental data is not consolidated in a single source, information can be compiled from chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of 2-Oxa-6-azaspiro[3.5]nonane
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | |
| Molecular Weight | 127.18 g/mol | |
| CAS Number | 1046153-20-1 (oxalate) | |
| Appearance | Solid | |
| Predicted pKa | ~10.5 (strongest basic) | [7] |
| Predicted XLogP3 | ~1.8 | [7] |
| Predicted Water Solubility | ~15.5 g/L | [7] |
Spectroscopic Characterization:
Detailed, published spectroscopic data for the parent compound is scarce. However, based on the known spectra of analogous compounds, the following characteristic peaks would be expected:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperidine and oxetane ring protons. The protons adjacent to the nitrogen and oxygen atoms would appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the spiro carbon, the carbons adjacent to the heteroatoms, and the remaining aliphatic carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (127.18 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The true value of the 2-Oxa-6-azaspiro[3.5]nonane scaffold lies in its application as a building block in the design of novel therapeutic agents. Its rigid, three-dimensional structure makes it an attractive replacement for more flexible and planar moieties.
Bioisosteric Replacement
2-Oxa-6-azaspiro[3.5]nonane is considered a valuable bioisostere for piperidine and morpholine, two of the most common heterocyclic rings found in approved drugs. The rationale for this replacement is multifaceted:
-
Introduction of Three-Dimensionality: Replacing a planar aromatic ring or a flexible aliphatic ring with a rigid spirocycle can lead to improved binding affinity and selectivity by presenting substituents in well-defined spatial orientations.
-
Modulation of Physicochemical Properties: The oxetane moiety can improve aqueous solubility and metabolic stability compared to more lipophilic groups.
-
Exploration of Novel Chemical Space: The use of such novel scaffolds allows for the exploration of new areas of chemical space, potentially leading to the discovery of first-in-class drugs.
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The Ascending Trajectory of 2-Oxa-6-azaspiro[3.5]nonane: A Modern Bioisostere for Morpholine in Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the relentless pursuit of novel chemical entities with enhanced pharmacological profiles, the strategic replacement of common structural motifs is a cornerstone of modern medicinal chemistry. Morpholine, a ubiquitous heterocycle in numerous approved drugs, is prized for its favorable physicochemical properties. However, the drive to escape the "flatland" of traditional two-dimensional scaffolds and to fine-tune drug-like properties has spurred the exploration of novel three-dimensional bioisosteres. Among these, 2-oxa-6-azaspiro[3.5]nonane is emerging as a compelling alternative to morpholine. This technical guide provides an in-depth analysis of 2-oxa-6-azaspiro[3.5]nonane as a bioisostere for morpholine, comparing their physicochemical properties, metabolic stability, and synthetic accessibility. Through a critical evaluation of available data and case studies of related spirocyclic systems, we present the scientific rationale for considering this spirocycle in drug design to enhance potency, selectivity, and pharmacokinetic profiles.
Introduction: The Imperative for Three-Dimensional Scaffolds
The concept of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to create a new compound with improved biological activity, is a well-established strategy in drug design. For decades, morpholine has been a "privileged" scaffold, valued for its ability to confer aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor.[1][2] Its simple, six-membered ring structure is readily incorporated into a wide range of molecules.
However, the increasing complexity of biological targets and the challenges of overcoming drug resistance and off-target toxicity necessitate a move towards greater structural diversity and three-dimensionality in drug candidates. Molecules with a higher fraction of sp³-hybridized carbon centers are associated with greater clinical success, exhibiting improved potency, selectivity, and solubility while minimizing off-target effects.[3] Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional architecture that can more effectively probe the often complex and non-planar binding sites of proteins.[4]
2-Oxa-6-azaspiro[3.5]nonane, with its unique fusion of an oxetane and a piperidine ring, presents a compelling structural and electronic alternative to morpholine. This guide will explore the nuanced differences between these two heterocycles and provide a framework for the rational application of 2-oxa-6-azaspiro[3.5]nonane in drug discovery programs.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a bioisosteric replacement is fundamentally driven by the desire to modulate a molecule's physicochemical properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-oxa-6-azaspiro[3.5]nonane is limited, we can draw valuable insights from computational predictions and data from closely related analogs.
| Property | Morpholine | 2-Oxa-6-azaspiro[3.5]nonane (and its isomers) | Rationale for Change |
| Molecular Weight ( g/mol ) | 87.12 | ~127.18[5][6] | Increased due to the addition of C₂H₄ |
| Calculated logP | -0.86 | ~0.0 - 0.2[5][6] | Increased sp³ character and carbon count can increase lipophilicity |
| pKa (of conjugate acid) | ~8.7[2] | Predicted: ~9.5 - 10.5 (for related azaspiro[3.5]nonanes)[7] | The piperidine-like nitrogen in the spirocycle is generally more basic than the nitrogen in morpholine. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | 21.3 Ų[5][6] | The ether oxygen and secondary amine are conserved. |
| Aqueous Solubility | Miscible | Predicted to be high[7] | The increased basicity and retained hydrogen bonding capacity suggest good solubility. |
Key Insights:
-
Basicity: The most significant electronic difference is the predicted increase in basicity for the spirocyclic amine compared to morpholine. This can have profound effects on a drug candidate's properties, including its solubility at physiological pH, its potential for lysosomal trapping, and its off-target activity at aminergic GPCRs.
-
Lipophilicity: While the addition of carbon atoms would intuitively increase lipophilicity (logP), the increased three-dimensionality and the potential for more favorable hydration can sometimes lead to a counterintuitive decrease in the distribution coefficient at physiological pH (logD₇.₄), as has been observed for the related 2-oxa-6-azaspiro[3.3]heptane.[8][9]
-
Three-Dimensional Shape: The rigid, spirocyclic nature of 2-oxa-6-azaspiro[3.5]nonane provides well-defined exit vectors for substituents, allowing for a more precise exploration of a protein's binding pocket compared to the more conformationally flexible chair and boat forms of morpholine.[10]
The Impact on ADME Properties: Beyond Physicochemistry
The true value of a bioisosteric replacement is realized in its impact on a molecule's pharmacokinetic profile. Here, we delve into the anticipated effects of substituting morpholine with 2-oxa-6-azaspiro[3.5]nonane.
Metabolic Stability
Morpholine rings can be susceptible to oxidative metabolism, particularly at the carbons adjacent to the oxygen and nitrogen atoms. The introduction of a spirocyclic center can significantly enhance metabolic stability by restricting access of metabolic enzymes to these positions.[11] The rigid nature of the spirocycle can also orient the molecule in a way that shields metabolically labile sites elsewhere in the drug candidate. Studies on related azaspirocycles have demonstrated a trend towards higher metabolic stability.[11]
Permeability
Cell permeability is a critical factor for oral bioavailability and reaching intracellular targets. While increased basicity can sometimes lead to reduced permeability due to a higher proportion of the charged species at physiological pH, the overall effect of the morpholine-to-spirocycle switch is compound-dependent. In a case study involving the related 2-oxa-6-azaspiro[3.3]heptane, a small decrease in permeability was observed, which was attributed to the combined effects of lower lipophilicity and higher basicity.[8]
Caption: A typical workflow for evaluating 2-oxa-6-azaspiro[3.5]nonane as a morpholine bioisostere.
Synthetic Accessibility: A Practical Consideration
The widespread use of morpholine is, in part, due to its ready availability and straightforward incorporation into molecules. The synthesis of spirocyclic systems like 2-oxa-6-azaspiro[3.5]nonane is inherently more complex, which has historically limited their application. However, recent advances in synthetic methodology are making these valuable building blocks more accessible.
A plausible synthetic route to the closely related 2-oxa-7-azaspiro[3.5]nonane has been reported and can be adapted.[4] This multi-step synthesis highlights the increased synthetic effort required compared to using commercially available morpholine derivatives.
Representative Synthetic Protocol (Adapted for 2-Oxa-6-azaspiro[3.5]nonane)
This protocol is a conceptual adaptation based on the synthesis of a closely related isomer and should be optimized for the specific target.
-
Step 1: Synthesis of the Diol. Starting from a suitably protected piperidone, a two-carbon fragment can be introduced at the 4-position, followed by reduction to the corresponding diol.
-
Step 2: Oxetane Ring Formation. The diol can then be subjected to a one-pot mesylation and ring-closure reaction to form the spirocyclic oxetane.
-
Step 3: Deprotection. The protecting group on the nitrogen is then removed to yield the final 2-oxa-6-azaspiro[3.5]nonane.
While more involved than incorporating morpholine, scalable syntheses for related spirocycles are being developed, suggesting that the synthetic challenge is not insurmountable for drug development programs.[12]
Case Study: Spirocyclic Bioisosteres in Action
Direct case studies for 2-oxa-6-azaspiro[3.5]nonane are still emerging in the peer-reviewed literature. However, a study on the bioisosteric replacement of a piperidine ring (a close structural relative of morpholine) with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid in the local anesthetic bupivacaine provides compelling evidence for the potential of this scaffold.[13]
In this study, the spirocyclic analog exhibited:
-
Comparable biological activity to the parent drug.
-
A five-fold lower toxicity profile.
-
Increased aqueous solubility .[13]
This example underscores the potential of the oxa-azaspiro[3.5]nonane scaffold to improve key drug-like properties without compromising, and in some cases enhancing, the desired biological effect.
Caption: Conformational differences and their impact on protein binding.
Experimental Protocols for Evaluation
To rigorously assess the viability of 2-oxa-6-azaspiro[3.5]nonane as a morpholine replacement, a series of standardized in vitro assays should be performed.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
-
Preparation of Solutions: Prepare a stock solution of the test compound and the parent morpholine-containing compound in DMSO.
-
Incubation: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t₁/₂) and calculate the intrinsic clearance (CLᵢₙₜ).
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Coat the donor wells of a 96-well PAMPA plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Compound Addition: Add the test compounds and parent compound to the donor wells containing buffer at a relevant pH (e.g., pH 5.0 and 7.4).
-
Incubation: Place the donor plate into the acceptor plate containing buffer and incubate for a set period (e.g., 4-18 hours) at room temperature.
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the permeability coefficient (Pe) using the concentrations and known parameters of the assay system.
Conclusion and Future Outlook
2-Oxa-6-azaspiro[3.5]nonane represents a promising, next-generation bioisostere for morpholine. Its rigid, three-dimensional structure offers medicinal chemists a powerful tool to "escape from flatland" and design molecules with potentially superior ADME properties and biological activity. The key advantages lie in its potential to enhance metabolic stability, modulate basicity, and provide novel vectors for exploring protein binding pockets.
While the synthetic complexity is greater than that of morpholine, ongoing advancements in synthetic chemistry are making this and other spirocyclic scaffolds increasingly accessible. The compelling data from related analogs, such as the improved toxicity and solubility profile seen in the bupivacaine case study, strongly suggest that 2-oxa-6-azaspiro[3.5]nonane is a scaffold worthy of serious consideration in drug discovery programs. As more direct comparative data becomes available, the full potential of this intriguing bioisostere will undoubtedly be realized, paving the way for a new generation of innovative therapeutics.
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The Stereochemistry of 2-Oxa-6-azaspiro[3.5]nonane Derivatives: A Technical Guide for Drug Discovery
Introduction: Embracing the Third Dimension in Drug Design with Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual endeavor. The strategic incorporation of three-dimensional (3D) structural motifs has emerged as a powerful approach to escape the "flatland" of traditional aromatic-rich drug candidates, often leading to improved potency, selectivity, and physicochemical properties.[1][2] Among these 3D scaffolds, spirocycles, characterized by two rings sharing a single atom, have garnered significant attention.[3] Their rigid, well-defined geometries allow for precise projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets.[4]
This technical guide focuses on the stereochemical intricacies of a particularly promising scaffold: the 2-Oxa-6-azaspiro[3.5]nonane system. This unique heterocyclic framework, combining an oxetane and a piperidine ring, presents a fascinating confluence of desirable features for drug design. The oxetane moiety can act as a polar surrogate for a gem-dimethyl group or a carbonyl function, often improving metabolic stability and aqueous solubility.[5][6] The piperidine ring is a ubiquitous component of many successful drugs, offering a versatile anchor for introducing various functionalities.
The spirocyclic nature of 2-Oxa-6-azaspiro[3.5]nonane introduces a chiral center at the spiroatom, immediately raising the critical issue of stereochemistry. The spatial arrangement of substituents on this scaffold can profoundly influence its biological activity, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][7] This guide provides an in-depth exploration of the stereochemistry of 2-Oxa-6-azaspiro[3.5]nonane derivatives, from stereoselective synthesis and definitive stereochemical assignment to conformational analysis and the ultimate impact on biological function. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this intriguing molecular architecture.
I. The Synthetic Challenge: Accessing Stereochemically Pure 2-Oxa-6-azaspiro[3.5]nonane Derivatives
The controlled synthesis of single enantiomers or diastereomers of 2-Oxa-6-azaspiro[3.5]nonane derivatives is paramount for a systematic exploration of their structure-activity relationships (SAR). While several methods exist for the construction of the racemic core, achieving high levels of stereoselectivity remains a key challenge.
Asymmetric Synthesis: Building Chirality from the Ground Up
The most elegant and efficient approach to obtaining enantiomerically pure spirocycles is through asymmetric synthesis. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.
One promising strategy for the asymmetric synthesis of related azaspirocycles involves the rhodium-catalyzed asymmetric cyclopropanation of a methylene-piperidine precursor, followed by a ring-expansion reaction to furnish the desired spiro[3.5]nonane skeleton.[4] This method offers the potential for high enantioselectivity and can be adapted for the synthesis of various derivatives.
Another powerful, modern approach is the use of enzymatic catalysis. Evolved enzymes have demonstrated the ability to catalyze the formation of all possible stereoisomers of azaspiro[2.y]alkanes with excellent stereoselectivity and high activity, showcasing the potential of biocatalysis in constructing complex chiral spirocycles.[4]
Experimental Protocol: Conceptual Asymmetric Synthesis via Rhodium-Catalyzed Cyclopropanation
-
Step 1: Synthesis of Methylene-Piperidine Precursor: Prepare the N-protected 4-methylenepiperidine starting material from commercially available precursors.
-
Step 2: Rhodium-Catalyzed Asymmetric Cyclopropanation: In a flame-dried flask under an inert atmosphere, dissolve the methylene-piperidine in a suitable solvent (e.g., dichloromethane). Add the chiral rhodium catalyst (e.g., a dirhodium tetracarboxylate with chiral ligands) and the diazo compound (e.g., ethyl diazoacetate) dropwise at a controlled temperature. Monitor the reaction by TLC until completion.
-
Step 3: Purification of the Spiro[2.5]octane Intermediate: Purify the resulting spirocyclopropane derivative by column chromatography.
-
Step 4: Ring Expansion to 2-Azaspiro[3.5]nonane: Subject the purified spirocyclopropane to appropriate ring-expansion conditions (e.g., Lewis acid-mediated rearrangement) to yield the 2-azaspiro[3.5]nonan-1-one core.
-
Step 5: Further Functionalization and Deprotection: The resulting spirocyclic ketone can be further functionalized, and the protecting group on the nitrogen can be removed to yield the desired chiral 2-Oxa-6-azaspiro[3.5]nonane derivative.
Chiral Resolution: Separating Enantiomers from a Racemic Mixture
When a direct asymmetric synthesis is not feasible, chiral resolution of a racemic mixture provides a viable alternative for obtaining the individual enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.[8][9][10]
The choice of the chiral stationary phase is critical for achieving successful separation and is often determined empirically. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and have shown broad applicability in separating a wide range of chiral compounds.[11] SFC is often favored for preparative separations due to its lower solvent consumption and faster run times compared to HPLC.[9][12][13]
Experimental Protocol: Chiral SFC Method Development for 2-Oxa-6-azaspiro[3.5]nonane Derivatives
-
Step 1: Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns) with a standard mobile phase (e.g., carbon dioxide with a methanol or ethanol co-solvent).
-
Step 2: Co-solvent Optimization: Once a column showing initial separation is identified, optimize the nature and percentage of the organic co-solvent (modifier) to improve resolution and retention times.
-
Step 3: Additive Screening: If necessary, screen small amounts of acidic or basic additives to the mobile phase to improve peak shape and selectivity.
-
Step 4: Temperature and Pressure Optimization: Fine-tune the column temperature and backpressure to further enhance the separation.
-
Step 5: Method Validation and Scale-up: Once an optimal analytical method is developed, it can be validated and scaled up for preparative separation to isolate multi-milligram to gram quantities of the individual enantiomers.
II. Unambiguous Stereochemical Assignment: Knowing Your Isomer
Once the individual stereoisomers of a 2-Oxa-6-azaspiro[3.5]nonane derivative have been synthesized or separated, it is crucial to unambiguously determine their absolute and relative stereochemistry. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Elucidation
NMR spectroscopy is an indispensable tool for determining the stereochemistry of organic molecules.[3] Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for elucidating the relative stereochemistry and conformational preferences of molecules in solution.[14][15]
In the context of 2-Oxa-6-azaspiro[3.5]nonane derivatives, NOESY experiments can reveal through-space correlations between protons on the oxetane and piperidine rings. The presence or absence of specific NOE cross-peaks can provide definitive evidence for the relative orientation of substituents. For determining the absolute configuration, the use of chiral derivatizing agents, such as Mosher's acid, in conjunction with NMR analysis is a well-established method.[16]
Workflow for Stereochemical Assignment using NOESY
Caption: Workflow for determining the stereochemistry of 2-Oxa-6-azaspiro[3.5]nonane derivatives using NMR spectroscopy.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry (if a heavy atom is present or by using anomalous dispersion).[17] Obtaining a high-quality crystal suitable for X-ray analysis is often the primary challenge. For 2-Oxa-6-azaspiro[3.5]nonane derivatives, the formation of crystalline salts (e.g., hydrochlorides or oxalates) can be a successful strategy to induce crystallization. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding the molecule's conformation.[18]
III. Conformational Landscape: The Shape of Activity
The three-dimensional shape, or conformation, of a molecule is intimately linked to its biological activity. The rigid nature of the 2-Oxa-6-azaspiro[3.5]nonane core restricts the accessible conformational space, which can be advantageous for pre-organizing the molecule for binding to its target.[19]
The piperidine ring in the 2-Oxa-6-azaspiro[3.5]nonane system is expected to adopt a chair conformation to minimize steric strain. However, the presence of the spiro-fused oxetane ring and substituents on both rings can influence the conformational equilibrium. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the relative energies of different conformers and the rotational barriers between them.[20][21] These theoretical predictions, when combined with experimental data from NMR (e.g., coupling constants and NOESY), can provide a detailed picture of the conformational landscape of these molecules.[22]
Relationship between Stereochemistry and Conformation
Caption: The influence of stereochemistry on the preferred conformation and ultimately the biological activity of 2-Oxa-6-azaspiro[3.5]nonane derivatives.
IV. The Stereochemistry-Activity Relationship: From Isomer to Impact
The fundamental principle that stereochemistry dictates biological activity is well-established in pharmacology.[1][23] Different stereoisomers of a drug can exhibit significant differences in their potency, efficacy, and safety profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the enantiomers or diastereomers of a chiral ligand.[24]
For 2-Oxa-6-azaspiro[3.5]nonane derivatives, the precise spatial arrangement of substituents, dictated by the stereochemistry at the spirocenter and any other chiral centers, will determine how well the molecule fits into the binding pocket of its biological target. A comprehensive understanding of the structure-activity relationship (SAR) requires the synthesis and biological evaluation of all possible stereoisomers.[25][26]
While specific stereoisomer-activity data for 2-Oxa-6-azaspiro[3.5]nonane derivatives is not extensively reported in the public domain, studies on related spirocyclic and heterocyclic systems consistently demonstrate the profound impact of stereochemistry on biological function.[15][27] For example, in a series of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, the (2S,4R,6'R*)-diastereomers exhibited significantly greater antibacterial activity compared to other diastereomers.[27]
Table 1: Hypothetical Biological Activity Data for Stereoisomers of a 2-Oxa-6-azaspiro[3.5]nonane Derivative
| Stereoisomer | Target Binding Affinity (Ki, nM) | In vitro Potency (IC50, nM) | In vivo Efficacy (% inhibition at 10 mg/kg) |
| (R)-enantiomer | 10 | 25 | 60 |
| (S)-enantiomer | 500 | >1000 | 5 |
| Racemate | 120 | 250 | 30 |
This table presents hypothetical data to illustrate the potential differences in biological activity between enantiomers and the corresponding racemate.
V. Conclusion and Future Directions
The 2-Oxa-6-azaspiro[3.5]nonane scaffold represents a valuable addition to the medicinal chemist's toolbox, offering a unique combination of desirable physicochemical properties and a rigid three-dimensional architecture. However, to fully exploit the potential of this scaffold, a thorough understanding and control of its stereochemistry are essential.
This technical guide has outlined the key considerations in the stereochemical exploration of 2-Oxa-6-azaspiro[3.5]nonane derivatives, from stereoselective synthesis and unambiguous stereochemical assignment to the critical interplay between conformation and biological activity. While significant progress has been made in the synthesis and analysis of spirocyclic systems, further research is needed to develop more general and efficient asymmetric syntheses of the 2-Oxa-6-azaspiro[3.5]nonane core. Furthermore, a more extensive public repository of structure-activity relationships for the individual stereoisomers of these derivatives would greatly accelerate their application in drug discovery programs.
By embracing the principles of stereochemistry and applying the advanced synthetic and analytical techniques described herein, researchers can unlock the full therapeutic potential of this promising class of spirocyclic compounds.
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Rotational spectra and computational analysis of two conformers of leucinamide. The Journal of Physical Chemistry A. (2011). [Link]
-
Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations. (2022). [Link]
-
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules. (2020). [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie. (2007). [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. (2023). [Link]
-
Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. (n.d.). [Link]
-
Chiral HPLC Separations. Phenomenex. (n.d.). [Link]
-
Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation. Antioxidants. (2023). [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. (2022). [Link]
-
Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. (2023). [Link]
-
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry. (2009). [Link]
-
Analogues of Anticancer Natural Products: Chiral Aspects. Molecules. (2023). [Link]
-
Structure Activity Relationship Studies of Gymnemic Acid Analogues for Antidiabetic Activity Targeting PPARγ. Medicinal Chemistry. (2015). [Link]
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- 27. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents [mdpi.com]
Methodological & Application
The Strategic Deployment of 2-Oxa-6-azaspiro[3.5]nonane Oxalate in Modern Synthesis
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. A significant shift away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds has been driven by the need to improve compound solubility, metabolic stability, and target selectivity, while navigating novel chemical space. It is within this context that spirocyclic systems have emerged as powerful design elements. 2-Oxa-6-azaspiro[3.5]nonane, provided as its stable oxalate salt, is a versatile building block that offers a unique combination of a rigid spirocyclic core, an embedded oxetane motif, and a reactive secondary amine, making it an attractive starting point for the synthesis of innovative therapeutics.
This application note provides a comprehensive guide to the utilization of 2-Oxa-6-azaspiro[3.5]nonane oxalate in synthetic chemistry. We will delve into the strategic considerations for its use, provide detailed protocols for its derivatization, and discuss the impact of its unique structural features on the properties of the resulting molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
Core Attributes of the 2-Oxa-6-azaspiro[3.5]nonane Scaffold
The utility of 2-Oxa-6-azaspiro[3.5]nonane as a synthetic building block is rooted in its distinct structural and physicochemical properties. The oxalate salt form ensures stability and ease of handling for this otherwise reactive secondary amine.
Key Structural Features:
-
Spirocyclic System: The fusion of two rings through a single carbon atom imparts a rigid, three-dimensional geometry to the molecule. This rigidity can be advantageous in drug design by reducing the entropic penalty of binding to a biological target.
-
Oxetane Ring: The presence of the four-membered oxetane ring is particularly noteworthy. Oxetanes are known to be metabolically stable and can serve as polar surrogates for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.
-
Secondary Amine: The secondary amine within the piperidine ring provides a readily available handle for a wide range of chemical modifications, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.
The interplay of these features makes 2-Oxa-6-azaspiro[3.5]nonane a valuable scaffold for the synthesis of compounds targeting a variety of biological systems, including G protein-coupled receptors (GPCRs) and central nervous system (CNS) targets, where the introduction of non-planar structures is often beneficial.[1][2]
Preparing the Free Amine: A Critical First Step
The commercially available this compound is a stable, crystalline solid. However, for most synthetic transformations, the free secondary amine is the required reactive species. The liberation of the free amine from its oxalate salt is a straightforward but crucial preliminary step.
Protocol: Free-Basing of this compound
This protocol describes a standard aqueous-organic extraction procedure to obtain the free amine.
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a 2M aqueous solution of a suitable base (e.g., Na₂CO₃ or NaOH) with stirring until the pH of the solution is >10. This ensures the complete deprotonation of the amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with a suitable organic solvent, such as DCM or EtOAc (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: The resulting oil or solid is the free amine, 2-Oxa-6-azaspiro[3.5]nonane. It is advisable to confirm its identity and purity by ¹H NMR and/or mass spectrometry before proceeding with subsequent reactions. The free amine should be stored under an inert atmosphere and refrigerated, as secondary amines can be susceptible to oxidation.
Synthetic Applications and Protocols
The free 2-Oxa-6-azaspiro[3.5]nonane is a versatile nucleophile and can be employed in a variety of synthetic transformations. Below are detailed protocols for two common and highly useful reactions: N-alkylation and reductive amination.
Application 1: N-Alkylation for the Introduction of Diverse Substituents
Direct N-alkylation is a fundamental method for appending alkyl or aryl groups to the spirocyclic core. This reaction is widely used to explore the structure-activity relationship (SAR) of a compound series.
This protocol provides a representative procedure for the synthesis of an N-aryl derivative, a common motif in bioactive molecules.
Materials:
-
2-Oxa-6-azaspiro[3.5]nonane (free amine)
-
An activated aryl halide (e.g., 2-fluoro-4-nitrobenzene)
-
A suitable base (e.g., potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA))
-
A polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile (MeCN))
-
Reaction vessel with a magnetic stirrer and inert atmosphere capabilities (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment (as described in the free-basing protocol)
Procedure:
-
Reaction Setup: To a solution of 2-Oxa-6-azaspiro[3.5]nonane (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq) and the activated aryl halide (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl-2-oxa-6-azaspiro[3.5]nonane.
Causality Behind Experimental Choices:
-
Activated Aryl Halide: The use of an aryl halide with electron-withdrawing groups (e.g., a nitro group) facilitates nucleophilic aromatic substitution.
-
Base: The base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
-
Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | MeCN | 60 | 4 | >90 |
| 2 | 2-Fluoro-4-nitrobenzene | DIPEA | DMF | 80 | 12 | 85 |
| 3 | Ethyl bromoacetate | K₂CO₃ | Acetone | RT | 6 | >95 |
Note: Yields are representative and may vary based on reaction scale and specific conditions.
Application 2: Reductive Amination for the Formation of Complex Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3] It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is particularly useful for synthesizing more complex structures and avoids the potential for over-alkylation that can occur with direct N-alkylation.
This protocol details a one-pot procedure using a mild reducing agent.
Materials:
-
2-Oxa-6-azaspiro[3.5]nonane (free amine)
-
A ketone (e.g., cyclohexanone)
-
A mild reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN))
-
A suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (catalytic amount)
-
Standard workup and purification reagents and equipment
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 2-Oxa-6-azaspiro[3.5]nonane (1.0 eq) and the ketone (1.2 eq) in the chosen solvent.
-
Iminium Ion Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add the reducing agent (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Mild Reducing Agent: STAB and NaBH₃CN are selective reducing agents that will reduce the iminium ion in the presence of the unreacted ketone, preventing the reduction of the carbonyl starting material.[4]
-
Acetic Acid: The acid catalyst accelerates the formation of the iminium ion, which is the species that undergoes reduction.
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations discussed.
Caption: General workflow for the utilization of this compound.
Sources
Application Notes and Protocols: N-Functionalization of 2-Oxa-6-azaspiro[3.5]nonane Oxalate
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly valuable structural motif. The inherent three-dimensionality of spirocycles offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets. This can lead to enhanced potency, improved selectivity, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
Among the diverse array of spirocyclic scaffolds, 2-oxa-6-azaspiro[3.5]nonane stands out as a versatile building block for the synthesis of innovative therapeutics. The presence of both an oxetane and a piperidine ring within its structure provides a unique combination of properties, including potential for improved aqueous solubility and metabolic stability. The secondary amine functionality at the 6-position is a key handle for chemical modification, allowing for the introduction of a wide range of substituents through N-functionalization. This process is critical for modulating the biological activity and pharmacokinetic properties of drug candidates.
This comprehensive guide provides detailed application notes and protocols for the N-functionalization of 2-Oxa-6-azaspiro[3.5]nonane oxalate. As this starting material is a salt, the initial step in most protocols involves the liberation of the free secondary amine. We will delve into the theoretical underpinnings and practical execution of several key N-functionalization reactions, including N-acylation, N-alkylation, and N-sulfonylation. Furthermore, this document will cover the essential analytical techniques for the characterization of the resulting N-functionalized products, ensuring the integrity and purity of the synthesized compounds.
Part 1: Liberation of the Free Amine from this compound
The commercially available this compound is a stable, crystalline solid, which enhances its shelf-life and handling properties.[1] However, for most N-functionalization reactions, the free secondary amine is the required reactive species. Therefore, a preliminary deprotonation step is necessary. This is typically achieved by treating the oxalate salt with a suitable base.
Protocol 1: Free Base Generation
Objective: To generate the free 2-Oxa-6-azaspiro[3.5]nonane from its oxalate salt for subsequent N-functionalization reactions.
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water.
-
Basification: Prepare a saturated aqueous solution of sodium carbonate or potassium carbonate. Slowly add the basic solution to the dissolved oxalate salt with stirring until the pH of the aqueous solution is >10. This ensures complete deprotonation of the amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). The free amine is organic soluble and will move into the organic phase.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting residue is the free 2-Oxa-6-azaspiro[3.5]nonane, which can be used directly in the subsequent N-functionalization steps.
Note: The free amine is a liquid at room temperature and should be handled in a well-ventilated fume hood.
Part 2: N-Functionalization Protocols
The nucleophilic nature of the secondary amine in 2-Oxa-6-azaspiro[3.5]nonane allows for a variety of N-functionalization reactions. The following protocols detail common and robust methods for introducing acyl, alkyl, and sulfonyl groups.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation that introduces an acyl group to the nitrogen atom, forming a stable amide bond. This reaction is widely used in drug discovery to modify the properties of a lead compound. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.
dot
Caption: General workflow for the N-acylation of 2-Oxa-6-azaspiro[3.5]nonane.
Objective: To synthesize an N-acyl derivative of 2-Oxa-6-azaspiro[3.5]nonane using an acyl chloride.
Materials:
-
2-Oxa-6-azaspiro[3.5]nonane (free base from Protocol 1)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a solution of 2-Oxa-6-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon), add the base (TEA or DIPEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is often exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Causality behind Experimental Choices:
-
Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and minimize side product formation.
N-Alkylation: Synthesis of Tertiary Amines
N-alkylation introduces an alkyl group to the nitrogen atom, converting the secondary amine to a tertiary amine. This is a crucial modification for tuning the basicity, lipophilicity, and pharmacological activity of the molecule.
dot
Caption: General workflow for the N-alkylation of 2-Oxa-6-azaspiro[3.5]nonane.
This classic Sₙ2 reaction involves the nucleophilic attack of the amine on an alkyl halide.[1]
Objective: To synthesize an N-alkyl derivative of 2-Oxa-6-azaspiro[3.5]nonane using an alkyl halide.
Materials:
-
2-Oxa-6-azaspiro[3.5]nonane (free base from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-Oxa-6-azaspiro[3.5]nonane (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) in anhydrous MeCN or DMF.
-
Addition of Alkyl Halide: Add the alkyl halide (1.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc) and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Reductive amination is a powerful and often preferred method for N-alkylation, as it avoids the potential for over-alkylation that can occur with direct alkylation. The reaction proceeds via the in situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a mild reducing agent.[2]
Objective: To synthesize an N-alkyl derivative of 2-Oxa-6-azaspiro[3.5]nonane via reductive amination with an aldehyde or ketone.
Materials:
-
2-Oxa-6-azaspiro[3.5]nonane (free base from Protocol 1)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 2-Oxa-6-azaspiro[3.5]nonane (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE or THF, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the mixture with DCM.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
N-Sulfonylation: Synthesis of Sulfonamides
N-sulfonylation involves the reaction of the amine with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a key functional group in many marketed drugs due to their ability to act as hydrogen bond donors and acceptors, and their metabolic stability.
dot
Caption: General workflow for the N-sulfonylation of 2-Oxa-6-azaspiro[3.5]nonane.
Objective: To synthesize an N-sulfonyl derivative of 2-Oxa-6-azaspiro[3.5]nonane using a sulfonyl chloride.
Materials:
-
2-Oxa-6-azaspiro[3.5]nonane (free base from Protocol 1)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve 2-Oxa-6-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM and add the base (pyridine or TEA, 2.0 eq). Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with 1M HCl (to remove excess base), followed by a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 3: Analytical Characterization of N-Functionalized Products
Rigorous characterization of the synthesized N-functionalized derivatives is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the newly introduced functional group. For example, in an N-acetyl derivative, a new singlet corresponding to the methyl protons will appear around 2.1 ppm. In N-alkyl derivatives, new signals corresponding to the alkyl group protons will be observed. The protons on the spirocyclic backbone will also experience shifts upon N-functionalization.
-
¹³C NMR: The carbon NMR spectrum will show a new carbonyl signal for N-acyl derivatives (typically in the 165-175 ppm region) and new signals for the carbons of the N-alkyl or N-sulfonyl groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of the atoms and unambiguously assign the signals in the ¹H and ¹³C NMR spectra, especially for more complex derivatives.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and to gain information about its structure from fragmentation patterns.
-
Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for polar, non-volatile compounds. It will typically show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the synthesized compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compounds.[3]
-
Reversed-Phase HPLC: A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid. The purity of the compound is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.
-
Method Development: A gradient elution method is often employed to ensure good separation of the product from any starting materials, reagents, or byproducts.
Data Summary Table
| Analytical Technique | Expected Observations for N-Functionalized Products |
| ¹H NMR | Appearance of new signals corresponding to the protons of the introduced acyl, alkyl, or sulfonyl group. Shifts in the signals of the spirocyclic backbone protons. |
| ¹³C NMR | Appearance of new signals corresponding to the carbons of the introduced functional group (e.g., carbonyl carbon for amides). |
| MS (ESI) | Detection of the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product. |
| HRMS | Accurate mass measurement to confirm the elemental composition. |
| HPLC | A single major peak indicating the purity of the isolated product. |
Part 4: Safety and Handling
As with any chemical synthesis, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[5]
-
Handling of Reagents: Many of the reagents used in these protocols are corrosive, flammable, or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use and handle them with appropriate care.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
ResearchGate. Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). [Link]
-
MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]
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PubMed. Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one. [Link]
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PubMed. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link]
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PMC - NIH. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
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ResearchGate. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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Design and Application of 2-Oxa-6-azaspiro[3.5]nonane Scaffolds for Novel GPCR Ligands: A Technical Guide
Introduction: Embracing the Third Dimension in GPCR Drug Discovery
G-Protein Coupled Receptors (GPCRs) represent the largest family of druggable targets in the human genome, playing pivotal roles in a vast array of physiological processes.[1] Consequently, the design of novel ligands with high affinity, selectivity, and favorable pharmacokinetic profiles is a cornerstone of modern medicinal chemistry.[2] Traditional drug discovery has often been dominated by "flat," aromatic molecules. However, the concept of "escaping flatland" by incorporating three-dimensional (3D) scaffolds has gained significant traction, as it can lead to improved physicochemical properties and novel intellectual property.[3]
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are exemplary 3D scaffolds. Their rigid, well-defined geometries offer precise vectoral projection of substituents into the binding pockets of target proteins. The 2-oxa-6-azaspiro[3.5]nonane scaffold, an intriguing yet underexplored motif, combines the structural rigidity of a spirocycle with the hydrogen bonding capabilities of an ether and a secondary amine. This unique combination makes it a compelling starting point for the design of novel GPCR ligands.
This technical guide provides a comprehensive overview of the design, synthesis, and pharmacological evaluation of GPCR ligands incorporating the 2-oxa-6-azaspiro[3.5]nonane scaffold. We will delve into the rationale behind its selection, propose synthetic strategies, and provide detailed protocols for its characterization at GPCR targets.
The 2-Oxa-6-azaspiro[3.5]nonane Scaffold: A Privileged Moiety?
The 2-oxa-6-azaspiro[3.5]nonane scaffold offers several potential advantages in GPCR ligand design:
-
Structural Rigidity and Defined Exit Vectors: The spirocyclic core constrains the conformation of the molecule, reducing the entropic penalty upon binding and allowing for precise placement of pharmacophoric groups.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to lower lipophilicity and higher aqueous solubility compared to their flat aromatic counterparts, which can translate to better ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Novel Chemical Space: As a less explored scaffold, it provides an opportunity to develop novel chemical entities with unique biological activities and strong intellectual property positions.
-
Bioisosteric Replacement: The azaspiro[3.5]nonane core can be considered a bioisostere of piperidine, a common motif in GPCR ligands. The introduction of the oxygen atom in the oxetane ring can subtly modulate basicity and polarity.[4]
A comparison of key computed physicochemical properties of the parent 2-oxa-6-azaspiro[3.5]nonane with its corresponding carbocyclic and aza-analogs highlights its unique profile.
| Property | 2-Oxa-6-azaspiro[3.5]nonane | 6-Azaspiro[3.5]nonane | 2,6-Diazaspiro[3.5]nonane |
| Molecular Formula | C₇H₁₃NO | C₈H₁₅N | C₇H₁₄N₂ |
| Molecular Weight | 127.18 g/mol | 125.21 g/mol | 126.21 g/mol |
| Predicted pKa (strongest basic) | 9.8 | 11.1 | 10.5 |
| Predicted XLogP3 | 0.5 | 1.8 | 0.2 |
| Topological Polar Surface Area | 21.3 Ų | 12.0 Ų | 24.1 Ų |
Data computationally predicted and sourced from PubChem and other chemical suppliers.[5]
Synthetic Strategies for 2-Oxa-6-azaspiro[3.5]nonane Derivatives
While the parent 2-oxa-6-azaspiro[3.5]nonane is commercially available, the synthesis of functionalized derivatives is crucial for building a library of potential GPCR ligands. Based on literature precedents for analogous spirocycles, a plausible synthetic approach can be devised.[6]
The following diagram outlines a potential synthetic workflow for accessing functionalized 2-oxa-6-azaspiro[3.5]nonane scaffolds, which can then be elaborated into final GPCR ligand candidates.
Caption: Proposed synthetic workflow for 2-oxa-6-azaspiro[3.5]nonane derivatives.
Protocol: Synthesis of a Representative N-Aryl 2-Oxa-6-azaspiro[3.5]nonane Derivative
This protocol is a hypothetical sequence based on established organic chemistry principles and adaptations from related spirocycle syntheses.
Step 1: Synthesis of Diethyl (1-benzylpiperidin-4-ylidene)malonate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the resulting ylide solution to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired α,β-unsaturated ester.
Step 2: Reduction to the Diol
-
To a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the diester from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol, which can be used in the next step without further purification.
Step 3: Oxetane Ring Formation
-
Dissolve the diol from Step 2 (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour.
-
Add a second portion of triethylamine (2.5 eq) and heat the reaction to reflux overnight to facilitate the intramolecular Williamson ether synthesis.
-
Cool the reaction to room temperature, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the N-benzyl protected 2-oxa-6-azaspiro[3.5]nonane.
Step 4: Deprotection and Functionalization
-
Dissolve the N-benzyl protected spirocycle (1.0 eq) in methanol and add palladium on carbon (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to yield the deprotected 2-oxa-6-azaspiro[3.5]nonane.
-
This secondary amine can then be functionalized using standard procedures such as reductive amination with an aldehyde or amide bond formation with a carboxylic acid to generate the final GPCR ligand.
Pharmacological Evaluation of 2-Oxa-6-azaspiro[3.5]nonane-based Ligands
A comprehensive pharmacological characterization is essential to determine the affinity, potency, and functional activity of newly synthesized ligands. G-protein-coupled receptors mediate their effects through various signaling pathways, primarily involving G-protein activation (leading to changes in second messengers like cAMP and Ca²⁺) and β-arrestin recruitment.[7]
The following diagram illustrates the primary GPCR signaling pathways that should be interrogated.
Caption: Key GPCR signaling pathways for ligand characterization.
Protocol 1: Radioligand Binding Assay for Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific GPCR.[8] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test ligand.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target GPCR (e.g., [³H]-dopamine for dopamine receptors).
-
Test compounds (2-oxa-6-azaspiro[3.5]nonane derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Test compound or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (typically 5-50 µg protein per well).
-
For non-specific binding control wells, add the non-specific binding inhibitor instead of the test compound.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Protocol 2: cAMP Assay for Gs/Gi-Coupled Receptor Function
cAMP assays are used to measure the functional activity of ligands at GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins.[10]
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or LANCE).
-
Forskolin (for Gi-coupled receptors).
-
Test compounds.
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Remove the culture medium and add the test compounds at various concentrations in assay buffer.
-
For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Protocol 3: Calcium Flux Assay for Gq-Coupled Receptor Function
Calcium flux assays measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.
Materials:
-
HEK293 or U2OS cells stably expressing the target GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FDSS).
Procedure:
-
Plate the cells in a 96- or 384-well plate and grow overnight.
-
Load the cells with the calcium-sensitive dye in assay buffer containing probenecid for 1 hour at 37 °C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compounds at various concentrations and immediately measure the change in fluorescence over time.
-
Analyze the data by calculating the peak fluorescence response and plot the dose-response curves to determine EC₅₀ or IC₅₀ values.
Protocol 4: β-Arrestin Recruitment Assay
β-arrestin recruitment assays provide a G-protein-independent readout of receptor activation and are particularly useful for identifying biased ligands.[11]
Materials:
-
U2OS or CHO cells engineered to express the target GPCR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter® or Promega Tango™ assay systems).
-
Assay medium and detection reagents specific to the assay technology.
-
Test compounds.
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Add the test compounds at various concentrations.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37 °C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow for signal development (e.g., 60 minutes at room temperature).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Plot the dose-response curves to determine EC₅₀ or IC₅₀ values.
Data Interpretation and Lead Optimization
The data generated from these assays will allow for a comprehensive pharmacological profiling of the synthesized 2-oxa-6-azaspiro[3.5]nonane derivatives.
Key Parameters to Determine:
-
Affinity (Ki): A measure of how tightly a ligand binds to the receptor.
-
Potency (EC₅₀/IC₅₀): The concentration of a ligand required to produce 50% of the maximal response.
-
Efficacy (Emax): The maximal response a ligand can produce.
-
Functional Selectivity/Biased Agonism: A comparison of a ligand's potency and efficacy across different signaling pathways (e.g., G-protein vs. β-arrestin).
The structure-activity relationship (SAR) can be established by comparing the pharmacological data of a series of analogs. This will guide the iterative process of lead optimization to improve the desired properties of the ligands.
Conclusion
The 2-oxa-6-azaspiro[3.5]nonane scaffold represents a promising, yet underexplored, platform for the design of novel GPCR ligands. Its inherent 3D nature and potential for favorable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of GPCRs. By combining rational design, adaptable synthetic strategies, and a comprehensive suite of pharmacological assays, researchers can effectively explore the potential of this scaffold to yield next-generation therapeutics. The protocols and conceptual framework provided in this guide serve as a robust starting point for scientists and drug development professionals to embark on this exciting endeavor.
References
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Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]
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Katritch, V., Cherezov, V., & Stevens, R. C. (2013). Structure-function of the G protein-coupled receptor superfamily. Annual review of pharmacology and toxicology, 53, 531-556. [Link]
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Chekler, E. L., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
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Bull, J. A., & Balskus, E. P. (2016). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2016(4), M910. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
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Armstrong, J. F., Faccenda, E., Harding, S. D., Pawson, A. J., Southan, C., & Davies, J. A. (2020). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. Pharmacological reviews, 72(4), 937-969. [Link]
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Application Note: Leveraging 2-Oxa-6-azaspiro[3.5]nonane Oxalate for the Synthesis of Next-Generation Kinase Inhibitors
Abstract
The design of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. A critical challenge lies in moving beyond flat, aromatic structures to access novel chemical space with improved physicochemical properties. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling solution. This guide provides a detailed technical overview and a representative synthetic protocol for utilizing 2-Oxa-6-azaspiro[3.5]nonane oxalate , a versatile building block for creating kinase inhibitors with enhanced structural complexity and potentially superior drug-like properties.
The Strategic Advantage of Spirocyclic Scaffolds in Kinase Inhibitor Design
Kinase inhibitors have historically been dominated by planar, aromatic heterocyclic cores designed to mimic the adenine region of ATP. While effective, this structural paradigm can lead to off-target effects and poor physicochemical properties. The introduction of sp3-rich scaffolds is a key strategy to overcome these limitations.
Spirocycles, where two rings share a single carbon atom, are particularly advantageous.[1][2] Their rigid, non-planar conformations introduce precise exit vectors for substituents, allowing for optimized interactions within the kinase active site.[3] This structural rigidity can enhance both potency and selectivity.[1] Furthermore, increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule generally correlates with improved clinical success, conferring benefits such as:
-
Enhanced Solubility: Moving away from flat, greasy aromatic systems often improves aqueous solubility.[4]
-
Improved Metabolic Stability: The quaternary spirocenter and surrounding saturated rings can block sites of metabolic attack.[4]
-
Reduced Lipophilicity: Azaspirocycles can lower logD values compared to traditional cyclic amines like morpholine or piperidine, which is beneficial for ADME profiles.[4]
2-Oxa-6-azaspiro[3.5]nonane, a bioisostere of piperidine, provides a unique combination of an oxetane and a piperidine ring. This imparts both the desirable 3D geometry and modulated basicity, making it an attractive scaffold for medicinal chemists.
Figure 1: Conceptual shift from planar scaffolds to 3D spirocycles to enhance drug-like properties.
Physicochemical Profile: this compound
The oxalate salt form of 2-Oxa-6-azaspiro[3.5]nonane is typically supplied as a stable, crystalline solid, which improves handling and shelf-life compared to the free base.[5] Understanding its properties is crucial for effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1366396-42-0 (oxalate); 1046153-20-1 (alternate oxalate CAS) | [6][7] |
| Molecular Formula | C₉H₁₅NO₅ (C₇H₁₃NO · C₂H₂O₄) | [5][6][7] |
| Molecular Weight | 217.22 g/mol | [5][6][7] |
| Appearance | Solid | [7] |
| Melting Point | 131-136 °C | [7] |
| Storage Conditions | 2-8°C, under inert atmosphere | [7] |
Note: The primary amine in the spirocycle is a secondary amine. The oxalate salt protonates this nitrogen, rendering it non-nucleophilic. Therefore, a crucial first step in most synthetic applications is the liberation of the free base.
Application Protocol: Synthesis of a Spirocyclic Kinase Hinge-Binder
This section details a representative protocol for coupling 2-Oxa-6-azaspiro[3.5]nonane with a common kinase inhibitor core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This core is found in numerous JAK and other kinase inhibitors. The reaction proceeds via a nucleophilic aromatic substitution (SNAr).
Figure 2: General workflow for the synthesis of a spirocyclic kinase inhibitor core.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | e.g., Sigma-Aldrich, BLDpharm | >97% | [6][7] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Commercial | >98% | Protect pyrrole N if necessary. |
| Potassium Carbonate (K₂CO₃) | Commercial | ACS Grade | Used for free-basing. |
| Dichloromethane (DCM) | Commercial | Anhydrous | For extraction. |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | >99% | Non-nucleophilic base for SNAr. |
| N-Methyl-2-pyrrolidone (NMP) | Commercial | Anhydrous | High-boiling polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade | For chromatography. |
| Hexanes | Commercial | ACS Grade | For chromatography. |
Step-by-Step Protocol
Step 1: Liberation of the Free Base
-
Rationale: The protonated secondary amine of the oxalate salt is not nucleophilic. It must be neutralized to the free base to participate in the subsequent coupling reaction. A simple aqueous workup is sufficient.
-
Add this compound (1.0 eq) to a separatory funnel.
-
Add dichloromethane (DCM, ~20 mL per gram of salt) and a saturated aqueous solution of potassium carbonate (K₂CO₃, ~20 mL per gram).
-
Shake the funnel vigorously for 2 minutes. Vent frequently. The carbonate base neutralizes the oxalic acid and deprotonates the ammonium salt.
-
Allow the layers to separate. Drain the lower organic (DCM) layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Self-Validation: The resulting product should be an oil or low-melting solid. A quick ¹H NMR can confirm the absence of the oxalate counter-ion. Do not extensively heat the free base as it can be volatile. Proceed immediately to the next step.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the secondary amine of the spirocycle. DIPEA is used as a scavenger for the HCl generated during the reaction. NMP is a suitable high-temperature solvent to drive the reaction to completion.
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add the free base of 2-Oxa-6-azaspiro[3.5]nonane (1.1 eq) dissolved in a minimal amount of NMP.
-
Add DIPEA (2.0 eq) to the mixture.
-
Seal the vial and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by LC-MS. Check for the disappearance of the starting chloro-pyrimidine and the appearance of the product mass (M+H)⁺. A typical reaction time is 4-16 hours.
Step 3: Work-up and Purification
-
Rationale: The goal is to remove the high-boiling NMP solvent and excess base (DIPEA) before chromatographic purification.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and wash the organic layer sequentially with water (3x) and brine (1x). This removes the majority of NMP and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Step 4: Analytical Characterization
-
Expected Results: The final product should be a solid.
-
LC-MS: Confirm the molecular weight of the desired product. Purity should be >95%.
-
¹H & ¹³C NMR: Confirm the structure. Look for the disappearance of the C4-H proton on the pyrimidine ring and the appearance of characteristic signals for the spirocycle protons coupled to the heterocyclic core.
Conclusion
This compound is a highly valuable building block for modern medicinal chemistry. It provides a straightforward entry into novel, three-dimensional chemical space that is critical for developing the next generation of selective and effective kinase inhibitors. The protocols outlined here demonstrate its utility in a standard, robust coupling reaction, highlighting the simple preparatory steps required to incorporate this advantageous scaffold into drug discovery programs. The resulting spirocyclic amines are poised for further functionalization, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.
References
-
Title: Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Source: ResearchGate URL: [Link]
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Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]
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Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]
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Title: The use of spirocyclic scaffolds in drug discovery Source: PubMed URL: [Link]
- Title: Azetidine and cyclobutane derivatives as JAK inhibitors Source: Google Patents URL
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Application Notes & Protocols: Leveraging 2-Oxa-6-azaspiro[3.5]nonane Oxalate in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Three-Dimensional Scaffolds in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development, complementing traditional high-throughput screening (HTS) methodologies.[1][2] The core principle of FBDD lies in screening small, low-molecular-weight compounds, or "fragments," which, despite their typically weak binding affinities, can form highly efficient interactions with a biological target.[3][4] These initial hits then serve as foundational blueprints for elaboration into potent, drug-like lead compounds.[1]
A critical aspect of a successful FBDD campaign is the quality and diversity of the fragment library.[3] Historically, fragment libraries have been dominated by flat, aromatic compounds. However, there is a growing consensus that incorporating three-dimensional (3D) scaffolds is crucial for exploring novel chemical space and improving the physicochemical properties of lead candidates.[3] Molecules with greater sp³ character are known to enhance properties such as solubility and can enable more specific, stronger interactions with protein targets by exploiting complex, non-planar binding pockets.[3]
This is where spirocyclic scaffolds, such as 2-Oxa-6-azaspiro[3.5]nonane, offer significant advantages.[5][6] The spirocyclic core imparts a rigid, well-defined three-dimensional geometry, presenting vectors for chemical elaboration in distinct spatial orientations.[5][7] This constrained conformation reduces the entropic penalty upon binding and provides a robust anchor point for structure-based drug design.
This document provides detailed application notes and protocols for the use of 2-Oxa-6-azaspiro[3.5]nonane oxalate as a novel fragment in FBDD campaigns. We will outline its qualification as a fragment, its application in primary screening via Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), hit validation, and structural biology follow-up.
Fragment Profile: this compound
The selection of a fragment is governed by a set of physicochemical guidelines, often referred to as the "Rule of Three" (Ro3).[2][3] These guidelines help ensure that the fragment is small, soluble, and possesses favorable properties for subsequent optimization. Let's evaluate this compound against these criteria.
| Property | Value | Ro3 Guideline | Compliance | Source |
| CAS Number | 1046153-20-1 | N/A | N/A | [8] |
| Molecular Formula | C₇H₁₃NO · C₂H₂O₄ | N/A | N/A | [8] |
| Molecular Weight | 217.22 g/mol | ≤ 300 Da | Yes | [8][9] |
| Melting Point | 131-136 °C | Solid Form | Yes | [8][10] |
| Calculated LogP (cLogP) | Approx. -0.5 to 0.5 (for free base) | ≤ 3 | Yes | Estimated |
| Hydrogen Bond Donors | 1 (on secondary amine) | ≤ 3 | Yes | Structure-based |
| Hydrogen Bond Acceptors | 2 (ether oxygen, amine nitrogen) | ≤ 3 | Yes | Structure-based |
| Rotatable Bonds | 0 (in the rigid core) | ≤ 3 | Yes | Structure-based |
Note: The oxalate salt form enhances aqueous solubility, a highly desirable trait for biophysical screening methods that require high compound concentrations.
The spirocyclic nature of this fragment provides a rigid scaffold with defined exit vectors from the secondary amine and the carbon backbone, making it an excellent candidate for fragment elaboration strategies such as growing or linking.[2]
Experimental Workflows and Protocols
A typical FBDD campaign is a multi-step process that begins with screening a library of fragments to identify binders, followed by validation and characterization of the hits, and finally, optimization of the hits into lead compounds.
Caption: Conceptual diagram of a chemical shift perturbation (CSP) in an NMR spectrum upon fragment binding.
Protocol 4: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages. [11][12]It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions of the fragment, which is invaluable for guiding structure-based drug design. [13] Procedure (Crystal Soaking):
-
Protein Crystallization:
-
Generate high-quality crystals of the target protein using vapor diffusion or other standard crystallization methods.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing a high concentration of this compound (e.g., 1-10 mM) in a cryo-protectant-compatible buffer. The high solubility of the oxalate salt is advantageous here.
-
Transfer the protein crystals into the soaking solution for a defined period (ranging from minutes to hours). This allows the fragment to diffuse into the crystal lattice and bind to the protein. [14]3. Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of 2-Oxa-6-azaspiro[3.5]nonane confirms its binding pose.
-
Conclusion and Future Steps
The successful identification and characterization of this compound as a binder to a target of interest marks the beginning of the hit-to-lead process. The structural information from crystallography, combined with the affinity data, allows for the calculation of Ligand Efficiency (LE), a key metric in FBDD for prioritizing fragments.
From this validated starting point, medicinal chemists can employ several strategies for optimization:
-
Fragment Growing: Synthesizing derivatives that extend from the fragment's exit vectors (primarily the secondary amine) to engage with nearby sub-pockets in the binding site.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the two can be chemically linked to create a much higher affinity molecule. [2] The rigid, 3D nature of the 2-Oxa-6-azaspiro[3.5]nonane scaffold provides a robust and reliable anchor for these optimization strategies, offering a promising pathway to the development of novel therapeutics.
References
- 2-oxa-6-azaspiro[3.
- 2-Oxa-6-azaspiro[3.
- 2-Oxa-6-azaspiro[3.
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- 1366396-42-0,2-Oxa-6-azaspiro[3.
- 2-Oxa-6-azaspiro[3.3]heptane. TCI Chemicals.
- 2-Oxa-6-azaspiro[3.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
- Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- Application of Fragment-Based Drug Discovery to Vers
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Protocol to perform fragment screening using NMR spectroscopy. PubMed.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzy. Refubium - Freie Universität Berlin.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
- Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. Springer.
- NMR Spectroscopy in Fragment-Based Drug Design.
- Fragment Screening by Surface Plasmon Resonance. PMC - NIH.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Protein X-ray Crystallography in Drug Discovery.
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Application Notes and Protocols for Reductive Amination with 2-Oxa-6-azaspiro[3.5]nonane Oxalate
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable scaffolds.[1] Their inherent three-dimensionality allows for an escape from the "flatland" of traditional aromatic structures, often leading to improved metabolic stability, enhanced solubility, and more precise interactions with biological targets.[2] 2-Oxa-6-azaspiro[3.5]nonane is a prime example of such a scaffold, incorporating both an oxetane and a piperidine ring. This unique combination offers vectors for chemical diversification while maintaining desirable drug-like properties.
This application note provides a detailed protocol for the reductive amination of carbonyl compounds using 2-Oxa-6-azaspiro[3.5]nonane oxalate. Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to construct secondary and tertiary amines from aldehydes or ketones.[3][4] This process is widely employed in pharmaceutical development due to its efficiency and broad substrate scope. We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol, and discuss the critical parameters for ensuring a successful and reproducible outcome.
Core Principles and Mechanistic Rationale
Reductive amination is a powerful, one-pot method for synthesizing amines from carbonyl compounds.[3] The reaction proceeds through a two-stage process: the formation of an intermediate iminium ion, followed by its reduction to the corresponding amine.[5]
1. Liberation of the Free Amine: The starting material, this compound, is a salt.[6] The oxalate counterion must be neutralized to liberate the nucleophilic free secondary amine. This is typically achieved by the addition of a mild, non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base deprotonates the ammonium ion, making the nitrogen lone pair available for nucleophilic attack.
2. Iminium Ion Formation: The liberated 2-Oxa-6-azaspiro[3.5]nonane then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This initially forms a hemiaminal intermediate, which subsequently undergoes dehydration to yield a transient iminium ion.[3] This step is often favored under weakly acidic conditions, which can be self-catalyzed by the presence of the amine oxalate salt or by the addition of a catalytic amount of a weak acid like acetic acid.
3. Selective Reduction: The final step is the reduction of the iminium ion to the final tertiary amine product. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice for this transformation.[7][8] Its utility stems from its mild nature and remarkable selectivity. STAB is less reactive than other common borohydrides, such as sodium borohydride (NaBH₄), and will preferentially reduce the electrophilic iminium ion over the starting carbonyl compound.[9] This selectivity is crucial for a one-pot procedure, as it allows for the in-situ formation and reduction of the iminium ion without significant reduction of the starting aldehyde or ketone. The electron-withdrawing acetate groups on the boron atom temper its hydridic character, making it a more discerning reducing agent.[8]
Visualizing the Reductive Amination Mechanism
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Application Notes and Protocols: Leveraging 2-Oxa-6-azaspiro[3.5]nonane Oxalate for the Construction of Novel Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has driven medicinal chemists to explore beyond flat, aromatic structures towards more three-dimensional molecular frameworks. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks, offering inherent structural rigidity and novel exit vectors for substituent diversification.[1][2] This application note provides an in-depth technical guide on the strategic utilization of 2-Oxa-6-azaspiro[3.5]nonane oxalate , a unique building block, in the generation of diverse small molecule libraries via parallel synthesis. We present detailed, field-proven protocols for its derivatization through amide coupling and reductive amination, complete with insights into reaction optimization, purification strategies, and analytical characterization.
The Strategic Advantage of 2-Oxa-6-azaspiro[3.5]nonane in Library Design
2-Oxa-6-azaspiro[3.5]nonane is a spirocyclic scaffold featuring a piperidine ring fused to an oxetane ring through a common quaternary carbon. This unique arrangement confers several desirable properties for drug discovery programs:
-
Increased Three-Dimensionality (3D) and Fsp³ Character: The non-planar, rigid structure of the spirocycle introduces a higher fraction of sp³-hybridized carbons, a characteristic that is often correlated with improved clinical success due to enhanced solubility, metabolic stability, and target selectivity.[1]
-
Novel Chemical Space Exploration: The distinct spatial arrangement of atoms provides new vectors for substituent placement, allowing for the exploration of previously inaccessible regions of chemical space.
-
Modulation of Physicochemical Properties: The embedded oxetane ring, a polar motif with a low molecular weight, can act as a bioisostere for carbonyl groups and can be used to fine-tune properties such as aqueous solubility, lipophilicity (LogD), and metabolic clearance.[3][4] The oxetane's inductive electron-withdrawing effect can also modulate the pKa of the adjacent piperidine nitrogen, influencing its binding characteristics.[3]
-
Versatile Synthetic Handle: The secondary amine of the piperidine ring serves as a readily available point for diversification, amenable to a wide range of well-established chemical transformations.[5][6]
The oxalate salt form of 2-Oxa-6-azaspiro[3.5]nonane enhances its handling and solubility in various solvents, making it particularly suitable for solution-phase parallel synthesis workflows.[7]
Physicochemical Properties of 2-Oxa-6-azaspiro[3.5]nonane and its Oxalate Salt
| Property | 2-Oxa-6-azaspiro[3.5]nonane (Free Base) | This compound |
| CAS Number | Not specified, see oxalate | 1046153-20-1[8] |
| Molecular Formula | C₇H₁₃NO[9] | C₇H₁₃NO · C₂H₂O₄[8] |
| Molecular Weight | 127.18 g/mol [9] | 217.22 g/mol [8] |
| Form | Solid[9] | Solid[8] |
| Melting Point | Not specified | 131-136 °C[8] |
| Storage Temperature | Not specified | 2-8°C[8] |
Parallel Library Synthesis: Core Methodologies
The secondary amine of 2-Oxa-6-azaspiro[3.5]nonane is an ideal anchor point for library diversification. Two of the most robust and widely utilized reactions for derivatizing amines in a parallel format are amide coupling and reductive amination.[5] These reactions are high-yielding, tolerant of a wide range of functional groups, and amenable to automated liquid handling and purification systems.
Workflow Overview: From Building Block to Purified Library
The following diagram illustrates a generalized workflow for the parallel synthesis and purification of a library derived from this compound.
Caption: Generalized workflow for parallel library synthesis.
Detailed Protocol: Amide Library Synthesis
This protocol details the synthesis of an amide library in a 96-well plate format by coupling 2-Oxa-6-azaspiro[3.5]nonane with a diverse set of carboxylic acids.
Rationale and Mechanistic Insight
Amide bond formation is a cornerstone of medicinal chemistry. The most common approach involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Carbodiimide reagents (like EDC) or uronium/phosphonium-based reagents (like HATU) are frequently employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it forms a highly reactive O-acylisourea intermediate, leading to rapid and clean amide bond formation with minimal side reactions. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the oxalic acid from the starting material and the acid generated during the coupling reaction.
Caption: Simplified amide coupling mechanism using HATU.
Reagents and Materials
-
Amine: this compound
-
Carboxylic Acids: Diverse set of commercially available carboxylic acids
-
Coupling Reagent: HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: 96-well reaction block with sealing mat, automated liquid handler (optional), vortex mixer, centrifugal evaporator.
Step-by-Step Protocol
-
Free-Basing and Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
To this solution, add 2.2 equivalents of DIPEA to neutralize the oxalic acid and prepare the free amine in situ. Mix thoroughly. Causality: The excess base ensures complete neutralization and drives the subsequent coupling reaction to completion.
-
-
Building Block Preparation:
-
Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF in a separate 96-well plate.
-
-
Reagent Dispensing:
-
To each well of a 96-well reaction block, add 200 µL (40 µmol, 1.0 eq) of the carboxylic acid stock solution.
-
Add 200 µL (40 µmol, 1.0 eq) of the 2-Oxa-6-azaspiro[3.5]nonane free-base stock solution to each well.
-
In a separate plate, prepare a 0.22 M solution of HATU in anhydrous DMF. Add 200 µL (44 µmol, 1.1 eq) of the HATU solution to each reaction well. Causality: A slight excess of the coupling reagent ensures complete activation of the carboxylic acid.
-
-
Reaction Incubation:
-
Seal the reaction block securely with a sealing mat.
-
Agitate the block on a vortex mixer or plate shaker at room temperature for 16 hours. For less reactive coupling partners, the reaction can be gently heated to 40-50°C.
-
-
Reaction Quenching and Workup:
-
Add 200 µL of water to each well to quench any remaining activated species.
-
The crude reaction mixtures are now ready for purification.
-
Detailed Protocol: Reductive Amination Library Synthesis
This protocol outlines the synthesis of a library of tertiary amines by reacting 2-Oxa-6-azaspiro[3.5]nonane with a diverse set of aldehydes and ketones.
Rationale and Mechanistic Insight
Reductive amination is a powerful and versatile method for forming C-N bonds. The reaction proceeds in two stages: first, the nucleophilic attack of the amine on the carbonyl compound to form an iminium ion intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion as it forms.[12] The presence of a mild acid, like acetic acid, can catalyze the formation of the iminium ion, particularly with less reactive ketones.
Caption: Simplified reductive amination mechanism.
Reagents and Materials
-
Amine: this compound
-
Carbonyls: Diverse set of commercially available aldehydes and ketones
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Catalyst (optional): Acetic Acid (AcOH)
-
Equipment: 96-well reaction block with sealing mat, automated liquid handler (optional), vortex mixer.
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in DCE. Add 2.2 equivalents of DIPEA and mix thoroughly.
-
Prepare 0.2 M stock solutions of a diverse set of aldehydes or ketones in DCE in a separate 96-well plate.
-
-
Reagent Dispensing:
-
To each well of a 96-well reaction block, add 200 µL (40 µmol, 1.0 eq) of the aldehyde/ketone stock solution.
-
Add 200 µL (40 µmol, 1.0 eq) of the 2-Oxa-6-azaspiro[3.5]nonane free-base stock solution to each well.
-
For ketones (optional): Add 5 µL of a 1.0 M solution of acetic acid in DCE to each well. Causality: Acetic acid catalyzes the formation of the less readily formed iminium ion from ketones.
-
-
Initiation of Reaction:
-
Weigh sodium triacetoxyborohydride (NaBH(OAc)₃) (12.7 mg, 60 µmol, 1.5 eq per well) and dispense as a solid or as a freshly prepared slurry in DCE to each well. Causality: A moderate excess of the reducing agent ensures the complete reduction of the iminium ion intermediate.
-
-
Reaction Incubation:
-
Seal the reaction block and agitate on a vortex mixer or plate shaker at room temperature for 16-24 hours.
-
-
Reaction Quenching and Workup:
-
Carefully add 200 µL of a saturated aqueous sodium bicarbonate solution to each well to quench the reaction and neutralize any remaining acid.
-
The crude reaction mixtures are now ready for purification.
-
High-Throughput Purification and Analysis
A critical component of any parallel synthesis platform is the efficient purification and characterization of the resulting library members.
Purification
For solution-phase libraries, mass-directed preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard.
-
Methodology: The crude reaction mixture from each well is injected onto a reverse-phase C18 column. The eluent is split post-column, with a small fraction directed to a mass spectrometer and the majority to a fraction collector. The mass spectrometer detects the target mass of the desired product, triggering the fraction collector to isolate the pure compound.
-
Solvent System: A typical gradient would be from 5% to 95% acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid as a modifier) over several minutes.
Quality Control and Characterization
Post-purification, each compound must be analyzed to confirm its identity and purity.[5]
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. A small aliquot of each purified sample is injected to obtain a purity assessment (typically by UV trace at 214/254 nm) and to confirm the molecular weight of the product.
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): For select compounds or when structural ambiguity exists (e.g., regioisomers), ¹H NMR provides definitive structural confirmation. Advances in automation and miniaturization now allow for the acquisition of NMR data on sub-milligram quantities of material, making it more compatible with parallel synthesis workflows.[5]
Conclusion
This compound is a valuable and versatile building block for the generation of 3D-rich chemical libraries. Its unique spirocyclic framework offers significant advantages in exploring novel chemical space and optimizing physicochemical properties. The robust and scalable protocols for amide coupling and reductive amination presented herein provide a clear and validated pathway for researchers to rapidly synthesize diverse libraries of novel compounds. By integrating these synthetic methodologies with modern high-throughput purification and analytical techniques, drug discovery teams can significantly accelerate their hit-to-lead and lead optimization campaigns.
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Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]
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Kölmel, D. K., et al. (2020). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1437–1443. [Link]
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Kumar, A., et al. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Trotta, A., et al. (2021). Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. Chemical Science, 12(29), 9966-9971. [Link]
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SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]
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Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12339-12366. [Link]
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Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
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Boger, D. L., et al. (1996). Synthesis and screening of small molecule libraries active in binding to DNA. Proceedings of the National Academy of Sciences, 93(24), 13570-13575. [Link]
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Giraudeau, P., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 147, 39-50. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Caron, S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
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Shimadzu Scientific US. (2023). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved from [Link] (Note: A generic, stable URL for a relevant educational video would be inserted here.)
-
Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1552. [Link]
-
Vitale, P., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1365-1380. [Link]
Sources
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- 4. scispace.com [scispace.com]
- 5. Solution-phase library generation: methods and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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Application Note: Strategic Incorporation of 2-Oxa-6-azaspiro[3.5]nonane Oxalate into DNA-Encoded Libraries to Enhance Structural Diversity and Three-Dimensionality
Audience: Researchers, scientists, and drug development professionals.
Abstract: The generation of vast and structurally diverse DNA-Encoded Libraries (DELs) is a cornerstone of modern high-throughput screening for novel therapeutic agents. The inclusion of rigid, three-dimensional (3D) scaffolds is a critical strategy for exploring novel chemical space and improving the drug-like properties of library members. This document provides a detailed guide on the application of 2-Oxa-6-azaspiro[3.5]nonane oxalate , a unique spirocyclic secondary amine, in DEL synthesis. We present the scientific rationale for its use, a validated protocol for its incorporation via on-DNA amide coupling, and the necessary quality control measures to ensure library integrity.
Introduction: The Imperative for 3D Scaffolds in DEL
DNA-Encoded Library technology has revolutionized hit identification by enabling the synthesis and screening of libraries containing billions of unique small molecules.[1][2] A significant challenge in DEL design is moving beyond flat, aromatic structures to incorporate greater three-dimensionality. Spirocyclic scaffolds, which contain two rings connected by a single common atom, are exceptionally valuable in this regard.[3] They offer a rigid conformational framework that projects substituents into well-defined vectors in 3D space, potentially leading to improved binding affinity and selectivity for protein targets.[1][4]
2-Oxa-6-azaspiro[3.5]nonane is an attractive building block for DEL synthesis for several key reasons:
-
Structural Rigidity and Novelty: The spirocyclic core introduces a rigid, non-planar geometry.[3][4]
-
Improved Physicochemical Properties: The oxetane motif, a key component of this scaffold, is recognized as a polar equivalent of a gem-dimethyl group and can enhance metabolic stability and aqueous solubility.[5]
-
Synthetic Tractability: As a secondary amine, it is readily amenable to incorporation into DELs using robust and well-established DNA-compatible chemistries, most notably amide bond formation.[6]
This guide focuses on the practical application of its oxalate salt form in a standard DEL synthesis workflow.
The Building Block: this compound
This building block is supplied as a salt of the free secondary amine with oxalic acid. This formulation enhances the compound's stability and shelf-life. However, for the nucleophilic amine to participate in a reaction, it must be liberated from its salt form in situ. This is typically achieved by the addition of a non-nucleophilic organic base during the reaction setup.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₅ (Oxalate Salt) | [7] |
| Molecular Weight | 217.22 g/mol (Oxalate Salt) | [7] |
| Core Structure | C₇H₁₃NO | |
| Core Molecular Weight | 127.18 g/mol | |
| Key Functional Group | Secondary Amine | [7] |
| Appearance | Solid |
Core Application: On-DNA Amide Bond Formation
The most direct and reliable method for incorporating 2-Oxa-6-azaspiro[3.5]nonane into a DEL is through acylation of a DNA-conjugated carboxylic acid. Amide bond formation is a cornerstone of DEL chemistry due to its high efficiency, broad substrate scope, and compatibility with the aqueous environment required to maintain DNA integrity.[6][8]
The overall workflow involves a DNA headpiece functionalized with a carboxylic acid, which is activated to form an active ester. The deprotonated 2-Oxa-6-azaspiro[3.5]nonane then acts as a nucleophile to form the final amide bond.
Caption: Workflow for On-DNA Amide Coupling.
Detailed Experimental Protocol
This protocol describes the coupling of this compound to a DNA library pre-functionalized with a terminal carboxylic acid.
4.1. Materials and Reagents
-
DNA-COOH Library: DNA library with a 5' or 3' carboxylic acid modification (e.g., from a standard oligo supplier). Stock solution at 100 µM in nuclease-free water.
-
This compound: (e.g., from Smolecule, Sigma-Aldrich). Prepare a 1 M stock solution in DMSO.
-
DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): Prepare a 250 mM stock solution in nuclease-free water immediately before use.
-
DIPEA (N,N-Diisopropylethylamine): High purity grade.
-
Reaction Buffer: 200 mM HEPES, pH 8.0.
-
Organic Co-solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Purification: Ethanol (absolute), 3 M Sodium Acetate (pH 5.2), nuclease-free water.
4.2. Step-by-Step Methodology
This protocol is designed for a 50 µL final reaction volume.
-
Prepare the DNA Template:
-
In a 0.5 mL nuclease-free microcentrifuge tube, add 5 µL of 100 µM DNA-COOH library (Final concentration: 10 µM).
-
Add 10 µL of 200 mM HEPES buffer (pH 8.0) (Final concentration: 40 mM).
-
Add 10 µL of DMF (Final concentration: 20% v/v). This co-solvent helps solubilize the organic building block.
-
-
Prepare the Building Block:
-
In a separate tube, prepare a 100 mM working solution of the building block. Mix 1 µL of the 1 M stock of this compound with 9 µL of DMSO.
-
To the 50 µL reaction mixture, add 5 µL of the 100 mM building block solution (Final concentration: 10 mM).
-
Add 1 µL of DIPEA (Final concentration: ~35 mM). This is a crucial step to neutralize the oxalic acid and deprotonate the secondary amine, rendering it nucleophilic. Mix gently by pipetting.
-
-
Initiate the Coupling Reaction:
-
Add 10 µL of freshly prepared 250 mM DMT-MM solution (Final concentration: 50 mM).[9] DMT-MM is a highly effective coupling agent for forming amides in aqueous conditions and is a staple in DEL synthesis.[6][10]
-
Add nuclease-free water to a final volume of 50 µL.
-
Vortex briefly and centrifuge to collect the contents.
-
-
Incubation:
-
Incubate the reaction at room temperature (25 °C) for 16 hours. A thermal cycler or incubator can be used to maintain a consistent temperature.
-
-
Purification (Ethanol Precipitation):
-
To the 50 µL reaction, add 5 µL of 3 M Sodium Acetate (pH 5.2).
-
Add 150 µL of ice-cold absolute ethanol.
-
Vortex and incubate at -20 °C for at least 1 hour (or -80 °C for 30 minutes) to precipitate the DNA.
-
Centrifuge at >14,000 x g for 30 minutes at 4 °C.
-
Carefully aspirate and discard the supernatant, which contains unreacted building block, coupling agent byproducts, and salts.
-
Wash the pellet with 200 µL of ice-cold 70% ethanol. Centrifuge for 10 minutes at 4 °C.
-
Aspirate the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.
-
Resuspend the purified DNA-conjugate in a desired volume (e.g., 50 µL) of nuclease-free water or TE buffer.
-
4.3. Quality Control and Validation
It is essential to validate the success of the coupling reaction before proceeding to the next cycle of library synthesis.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming the addition of the building block to the DNA oligonucleotide.
-
Expected Result: The mass spectrum should show a new peak corresponding to the molecular weight of the starting DNA oligonucleotide plus the mass of the 2-Oxa-6-azaspiro[3.5]nonane core (127.18 Da) minus the mass of H₂O (18.02 Da) lost during amide bond formation.
-
Mass Shift (Δm/z) = 109.16 Da
-
-
Purity Assessment: The LC chromatogram should show a high conversion rate from the starting material peak to the product peak, ideally >90%.
Causality and Scientific Rationale
-
Choice of Coupling Reagent (DMT-MM): DMT-MM is preferred over other carbodiimide reagents (like EDC) in many DEL applications because it is highly water-soluble, reacts quickly with carboxylic acids, and its byproducts are generally easy to remove.[6] It functions by creating a highly reactive triazine-ester intermediate on the DNA, which is then susceptible to nucleophilic attack by the amine.[9]
-
Role of pH and Buffer (HEPES, pH 8.0): The reaction is performed at a slightly basic pH to ensure a significant population of the secondary amine is deprotonated and thus nucleophilic, while still being mild enough to prevent DNA degradation.[6] Spontaneous hydrolysis of the DNA backbone is a known risk under harsh pH conditions.[11]
-
Use of Co-solvent (DMF/DMSO): Many organic building blocks have limited solubility in purely aqueous systems. A polar, aprotic co-solvent like DMF or DMSO is essential to maintain a homogenous reaction mixture, thereby increasing reaction efficiency.
-
Necessity of Base (DIPEA): The starting material is an oxalate salt. The oxalate anion protonates the secondary amine, rendering it non-nucleophilic. A non-nucleophilic base like DIPEA is required to scavenge this proton and liberate the free amine for the reaction without competing in the acylation itself.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00243A [pubs.rsc.org]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 6-Oxa-2-azaspiro[3.5]nonane oxalate | 1389264-15-6 [smolecule.com]
- 8. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen [vipergen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is a “DNA-compatible” reaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of 2-Oxa-6-azaspiro[3.5]nonane oxalate with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Oxa-6-azaspiro[3.5]nonane Scaffold in Medicinal Chemistry
The landscape of modern drug discovery is increasingly focused on the exploration of three-dimensional chemical space to enhance potency, selectivity, and pharmacokinetic properties of novel therapeutic agents. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering rigid, non-planar structures that can effectively probe the complex topographies of biological targets. Among these, the 2-oxa-6-azaspiro[3.5]nonane motif is a particularly valuable building block. Its unique architecture, combining a conformationally restricted piperidine ring with an oxetane moiety, provides a desirable combination of structural rigidity and favorable physicochemical properties. The oxetane unit can serve as a polar equivalent to a gem-dimethyl group, improving metabolic stability and aqueous solubility while also providing a hydrogen bond acceptor.
The incorporation of this spirocycle into drug candidates often requires the formation of a carbon-nitrogen bond between the secondary amine of the spirocycle and an aromatic or heteroaromatic ring. The palladium-catalyzed Buchwald-Hartwig amination has become the premier method for achieving this transformation due to its broad substrate scope and functional group tolerance. This document provides a detailed guide to the reaction of 2-Oxa-6-azaspiro[3.5]nonane oxalate with aryl halides, offering insights into the reaction mechanism, a comprehensive experimental protocol, and guidance on troubleshooting and substrate scope.
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or pseudohalide.[1] The reaction has revolutionized the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals and biologically active compounds.[2] The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of steps that cycle a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[3]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.[3]
-
Ligand Exchange: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine and displacement of the halide to form a palladium-amido complex. The choice of base is critical and can be influenced by the solvent's polarity.[4]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Protocol: N-Arylation of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative aryl bromide. The conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous work-up and purification reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed reaction vial, condenser)
Procedure:
Figure 2: Experimental Workflow for the N-Arylation of this compound.
-
Reagent Preparation and Inerting: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%). Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Reaction Setup: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 2.0-3.0 equivalents), this compound (1.2-1.5 equivalents), and the aryl halide (1.0 equivalent). Note: The use of the oxalate salt may require a stronger base or slightly longer reaction times to ensure complete deprotonation of the amine.
-
Solvent Addition and Heating: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) under a continuous flow of inert gas.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining oxalic acid and other acidic impurities. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-2-oxa-6-azaspiro[3.5]nonane.
Scope and Limitations
The Buchwald-Hartwig amination is known for its broad substrate scope. The following table provides a representative, though not exhaustive, overview of the expected reactivity of this compound with various aryl halides based on general principles of the reaction.
| Aryl Halide Example | Electronic/Steric Properties | Expected Reactivity/Yield | Key Considerations |
| 4-Bromotoluene | Electron-neutral | High | Standard conditions are generally effective. |
| 4-Bromoanisole | Electron-rich | Good to High | May require slightly longer reaction times or higher catalyst loading. |
| 4-Bromobenzonitrile | Electron-deficient | High | Reaction is typically fast. |
| 2-Bromotoluene | Sterically hindered | Moderate to Good | May require a bulkier phosphine ligand (e.g., tBuXPhos) and higher temperatures. |
| 4-Chlorotoluene | Less reactive C-Cl bond | Moderate | Often requires more specialized catalyst systems (e.g., with N-heterocyclic carbene ligands) and higher temperatures.[5] |
| 2-Bromopyridine | Heteroaromatic | Good | The pyridine nitrogen can potentially coordinate to the palladium catalyst, so careful selection of ligands is important. |
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base (e.g., lithium bis(trimethylsilyl)amide - LiHMDS), or a more active catalyst system. The oxalate salt may require a stronger base for efficient deprotonation.
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide. This can be minimized by ensuring a truly inert atmosphere and using pure reagents. Beta-hydride elimination from the palladium-amido intermediate can also occur, leading to the formation of an imine and the reduced arene.[1]
-
Ligand Selection: The choice of phosphine ligand is crucial. For sterically hindered aryl halides, bulkier, electron-rich ligands such as XPhos or tBuXPhos are often more effective.
-
Base Sensitivity: Some functional groups on the aryl halide may be sensitive to the strong bases typically used in Buchwald-Hartwig aminations. In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures and longer reaction times.
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of novel spirocyclic compounds with significant potential in drug discovery. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to achieving high yields and purity. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers and scientists working to incorporate this important scaffold into their synthetic programs.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile.
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination.
- ACS Publications. (2014).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.5]nonane Oxalate
Welcome to the technical support guide for the synthesis of 2-Oxa-6-azaspiro[3.5]nonane Oxalate. This document provides in-depth troubleshooting advice and an optimized experimental protocol for researchers, scientists, and drug development professionals. 2-Oxa-6-azaspiro[3.5]nonane is a valuable spirocyclic scaffold, increasingly utilized in medicinal chemistry as a bioisosteric replacement for common motifs like morpholine to enhance properties such as metabolic stability and solubility.[1] However, its multi-step synthesis can present challenges that impact overall yield and purity. This guide is designed to help you navigate these challenges effectively.
Core Synthesis Overview
The most prevalent and reliable synthetic route to 2-Oxa-6-azaspiro[3.5]nonane involves a three-step sequence starting from the commercially available N-Boc-4-piperidone. The key transformation is a Johnson–Corey–Chaykovsky reaction to form a spirocyclic epoxide, followed by an intramolecular cyclization to build the oxetane ring, and concluding with the deprotection of the Boc group and formation of the oxalate salt.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.
Question 1: My yield in the first step (epoxidation) is low, and I see unreacted N-Boc-4-piperidone. What's going wrong?
Low conversion in the Johnson–Corey–Chaykovsky epoxidation is almost always linked to the quality and generation of the sulfur ylide (dimethylsulfoxonium methylide).
Root Cause Analysis:
-
Inactive Ylide: The ylide is generated in situ by deprotonating trimethylsulfoxonium iodide (TMSOI) with a strong, non-nucleophilic base like sodium hydride (NaH).[2][3] If the NaH is old or has been improperly stored, it will be coated with an inactive layer of sodium hydroxide/carbonate, preventing efficient deprotonation. Similarly, the TMSOI and the solvent (typically anhydrous DMSO or THF) must be scrupulously dry, as water will quench the ylide.
-
Incorrect Temperature: While the deprotonation is often initiated at room temperature, the subsequent reaction with the ketone is typically performed at a controlled temperature. Running the reaction too warm can lead to ylide decomposition.
-
Steric Hindrance: While N-Boc-4-piperidone is a reactive ketone, significant steric bulk from other substituents could hinder the nucleophilic attack of the ylide.[4]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored NaH (60% dispersion in mineral oil is common; wash with dry hexanes before use if necessary). Ensure TMSOI is dry and free-flowing. Use anhydrous solvents.
-
Optimize Ylide Formation: When adding TMSOI to the NaH/DMSO suspension, an exothermic reaction and hydrogen gas evolution should be observed. Stir this mixture for at least 45-60 minutes at room temperature to ensure complete ylide formation before adding the ketone.
-
Control Reaction Temperature: After ylide formation, cool the mixture (e.g., to 15-20°C) before slowly adding a solution of N-Boc-4-piperidone in the same anhydrous solvent. Maintain this temperature for the duration of the reaction.
Question 2: In the second step (oxetane formation), my primary product is a diol, not the desired spirocycle. Why is this happening?
The formation of the oxetane ring is an intramolecular SN2 cyclization, where the alkoxide generated from the epoxide opening attacks the hydroxymethyl group. The formation of a diol indicates that an external nucleophile, typically water, has opened the epoxide before the desired cyclization can occur.
Root Cause Analysis:
-
Acidic Conditions: The reaction is base-catalyzed. If the reaction medium is not sufficiently basic or becomes acidic during workup, the epoxide can be hydrolyzed to the corresponding diol.
-
"Wet" Solvent: The presence of water in the solvent (e.g., methanol or ethanol) provides a competing nucleophile that leads to the undesired diol.
Troubleshooting Steps:
-
Ensure Basic Conditions: Use a strong base like sodium methoxide in anhydrous methanol. Ensure the amount of base is catalytic but sufficient to drive the reaction to completion.
-
Use Anhydrous Solvents: Employ freshly dried solvents for both the reaction and the workup procedure until the cyclization is complete.
-
Monitor Reaction Progress: Track the disappearance of the spiro-epoxide starting material by TLC or LC-MS to avoid unnecessarily long reaction times or premature workup.
Question 3: The Boc deprotection step is incomplete, or it's cleaving other functional groups. How can I improve selectivity?
Boc deprotection is an acid-catalyzed process. The challenge is to achieve complete removal of the Boc group without affecting other acid-sensitive functionalities, including the oxetane ring which can be prone to ring-opening under harsh acidic conditions.
Root Cause Analysis:
-
Insufficient Acid: Incomplete deprotection suggests that either the amount of acid is too low or the reaction time is too short.
-
Excessively Harsh Conditions: Using strong, concentrated acids (like neat TFA) for prolonged periods can lead to degradation of the product. The choice of acid and solvent is critical.[5] A 4M solution of HCl in dioxane is a common and effective reagent for this purpose, often providing clean and rapid deprotection.[6]
-
Scavenging of Acid: If the crude material contains basic impurities from the previous step, they will consume some of the acid, leading to an incomplete reaction.
Troubleshooting Steps:
-
Use an Appropriate Reagent: A solution of 4M HCl in dioxane or diethyl ether is highly recommended. It is volatile, and the excess reagent is easily removed under vacuum.[6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also effective but can be more aggressive.[5]
-
Control Stoichiometry and Time: Use a significant excess of the acid solution (e.g., 10-20 equivalents) and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours at room temperature.
-
Purify Before Deprotection: If possible, purify the N-Boc protected intermediate before the deprotection step to ensure that no basic impurities are carried forward.
Question 4: The final oxalate salt is difficult to crystallize or has poor purity. What are the best practices for its formation and purification?
The formation of an oxalate salt serves two purposes: it provides a stable, crystalline solid and acts as an excellent method for purification, as the salt often has much lower solubility than the free amine or related impurities.
Root Cause Analysis:
-
Incorrect Stoichiometry: Using a significant excess or deficit of oxalic acid can lead to an impure product or prevent crystallization altogether.
-
Inappropriate Solvent System: The choice of solvent is critical for successful crystallization. The ideal solvent is one in which the oxalate salt is sparingly soluble, while the free amine and impurities are reasonably soluble.
-
Presence of Water: Water can interfere with crystallization and should be minimized.
Troubleshooting Steps:
-
Precise Stoichiometry: After deprotection, isolate and, if possible, quantify the crude free amine. Dissolve it in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of 1.0 to 1.05 equivalents of oxalic acid in the same solvent.
-
Optimize Crystallization Solvent: Isopropanol (IPA) is an excellent first choice. If the product is too soluble, consider solvent systems with a less polar co-solvent, such as IPA/MTBE or Ethanol/Ethyl Acetate.
-
Control Cooling Rate: After adding the oxalic acid solution, stir at room temperature for a period to initiate nucleation, then cool slowly to 0-5°C to maximize crystal growth and yield. Rapid crashing out of solution often traps impurities.
-
Recrystallization: If the initial purity is insufficient, a recrystallization from a suitable solvent (like ethanol or methanol) is a highly effective final purification step.
Visualized Reaction Pathway & Troubleshooting
To better illustrate the synthesis and diagnostic process, the following diagrams outline the reaction scheme and a troubleshooting decision tree.
Caption: Troubleshooting decision tree for yield improvement.
Optimized Experimental Protocol
This protocol details a robust and scalable procedure for the synthesis.
Step 1: Synthesis of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
| Reagent/Solvent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Sodium Hydride (60%) | 24.00 | 2.2 g | 55.0 mmol | 1.1 |
| Anhydrous DMSO | - | 100 mL | - | - |
| Trimethylsulfoxonium Iodide | 220.07 | 12.1 g | 55.0 mmol | 1.1 |
| N-Boc-4-piperidone | 199.25 | 10.0 g | 50.2 mmol | 1.0 |
| Anhydrous Methanol | - | 150 mL | - | - |
| Sodium Methoxide | 54.02 | 0.27 g | 5.0 mmol | 0.1 |
Methodology:
-
To a dry three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil).
-
Add anhydrous DMSO and stir the suspension.
-
Carefully add trimethylsulfoxonium iodide in portions. The mixture will warm, and gas evolution will occur. Stir at room temperature for 1 hour after the addition is complete.
-
Cool the resulting ylide solution to 15°C in a water bath.
-
Add a solution of N-Boc-4-piperidone in anhydrous DMSO dropwise over 30 minutes, maintaining the internal temperature below 25°C.
-
Stir the reaction at room temperature for 3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.
-
Carefully pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude spiro-epoxide.
-
Dissolve the crude epoxide in anhydrous methanol and add sodium methoxide.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC/LC-MS for the disappearance of the epoxide.
-
Cool the reaction to room temperature, neutralize with a few drops of acetic acid, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-2-oxa-6-azaspiro[3.5]nonane as a white solid.
Step 2: Synthesis of this compound
| Reagent/Solvent | MW ( g/mol ) | Amount | Moles | Equivalents |
| N-Boc-2-oxa-6-azaspiro[3.5]nonane | 227.29 | 10.0 g | 44.0 mmol | 1.0 |
| 4M HCl in Dioxane | - | 110 mL | 440 mmol | 10.0 |
| Oxalic Acid (dihydrate) | 126.07 | 5.8 g | 46.2 mmol | 1.05 |
| Isopropanol (IPA) | - | 100 mL | - | - |
Methodology:
-
Dissolve the N-Boc-2-oxa-6-azaspiro[3.5]nonane in the 4M HCl/dioxane solution.
-
Stir at room temperature for 2 hours. Gas evolution (isobutylene) will be observed. Monitor by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure. Co-evaporate with dichloromethane (2 x 50 mL) to remove residual HCl.
-
Dissolve the resulting crude amine hydrochloride salt in isopropanol (100 mL).
-
In a separate flask, dissolve oxalic acid dihydrate in isopropanol (50 mL), warming gently if necessary.
-
Slowly add the oxalic acid solution to the amine solution with vigorous stirring. A white precipitate should form.
-
Stir the slurry at room temperature for 1 hour, then cool to 0-5°C and stir for an additional hour.
-
Filter the solid, wash the filter cake with cold isopropanol (2 x 20 mL), and dry under vacuum to yield this compound as a crystalline white solid.
References
- Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.). National Institutes of Health.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI.
- Corey-Chaykovsky Reaction. (n.d.). Alfa Chemistry.
- Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal.
- Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia.
- How should I deprotect Boc-amino group without breaking ester bond?. (2021). ResearchGate.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (2001). University of Arizona.
- Spirocycles for Improved Solubility. (n.d.). Enamine.
Sources
- 1. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Purification of 2-Oxa-6-azaspiro[3.5]nonane Oxalate
Introduction: Welcome to the technical support guide for the purification of 2-Oxa-6-azaspiro[3.5]nonane oxalate. This spirocyclic heterocycle is a valuable building block in medicinal chemistry and drug discovery, often utilized as a bioisosteric replacement for piperidine to improve pharmacokinetic properties.[1] The compound is typically isolated from a reaction mixture as a stable, crystalline oxalate salt, which enhances its handling properties and solubility in polar solvents compared to its free base form.[2]
However, achieving high purity from a crude reaction mixture is a critical challenge that directly impacts the success of subsequent synthetic steps and biological assays. This guide provides a comprehensive, experience-driven resource in a question-and-answer format to address common issues encountered during purification. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting logic to empower researchers to obtain high-purity material consistently.
Section 1: Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis. What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common syntheses, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual precursors from the condensation and cyclization steps may be present.[2][3]
-
Reaction Byproducts: Incomplete cyclization or side reactions can lead to related structural analogues.
-
Excess Reactants: If the salt formation step is not perfectly stoichiometric, you may have an excess of either the 2-Oxa-6-azaspiro[3.5]nonane free base or oxalic acid.
-
Residual Solvents: Solvents used during the reaction or initial workup (e.g., THF, Dichloromethane, Ethyl Acetate) can be trapped in the crude solid.
-
Inorganic Salts: Salts generated during reaction workup (e.g., sodium sulfate) may contaminate the product if not adequately removed.
Q2: What is the most effective and scalable method for purifying the crude product?
A2: For crystalline solids like this compound, recrystallization is the most powerful and widely used purification technique.[2] It leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. When executed correctly, it effectively removes the majority of impurities in a single, scalable operation. For highly impure samples, column chromatography can be used, but recrystallization is preferred for its efficiency and scalability.
Q3: How do I select the best solvent for recrystallization?
A3: Solvent selection is the most critical step for a successful recrystallization. The ideal solvent should exhibit the following properties[4]:
-
High Solvation at Elevated Temperature: The compound should be highly soluble in the boiling solvent.
-
Low Solvation at Low Temperature: The compound should be poorly soluble in the same solvent at room temperature or in an ice bath.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.
For an ionic salt like an oxalate, polar protic solvents are excellent starting points.
Recommended Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the test solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as a single-solvent system but may work as the "good" solvent in a solvent-pair system.[4]
-
If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. If the solid dissolves, you have a potential candidate.
-
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. If abundant, well-formed crystals appear, you have found a suitable solvent.[4]
Q4: My compound is "oiling out" during cooling instead of forming crystals. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This is a common problem that traps impurities, defeating the purpose of recrystallization.
Primary Causes & Solutions:
-
High Solute Concentration: The solution is too concentrated, leading to precipitation above the compound's melting point.
-
Solution: Re-heat the mixture until the oil redissolves. Add 10-20% more hot solvent to create a more dilute solution and allow it to cool again, very slowly.[5]
-
-
Cooling Too Rapidly: Fast cooling doesn't give the molecules enough time to orient into a crystal lattice.
-
Solution: Ensure the flask is well-insulated during cooling. Set it on a cork ring or folded paper towels and cover the top to slow heat loss.[5]
-
-
Insoluble Impurities: Oily impurities can hinder nucleation.
-
Solution: Try performing a hot filtration to remove any insoluble matter before cooling. If the oil persists, consider pretreating the crude material (e.g., dissolving in a solvent, washing, and re-isolating) before the final recrystallization.
-
Q5: How can I definitively confirm the purity of my final, recrystallized product?
A5: A combination of analytical techniques should be used for a comprehensive purity assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the gold standard for confirming the chemical structure and identifying any organic impurities. The absence of signals corresponding to starting materials, byproducts, or residual solvents is a strong indicator of high purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of a mixture and provides their mass. It is exceptionally sensitive for detecting trace impurities and confirming the mass of the desired compound.[6]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting range typically indicates the presence of impurities.
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity, often expressed as a percentage area of the main peak.[7]
Section 2: In-Depth Troubleshooting Guide
This section addresses more complex issues that may arise during the purification workflow.
Problem 1: Very Low Yield (<50%) After Recrystallization
-
Root Cause Analysis: Low recovery is often a result of suboptimal solvent choice or procedural errors. The compound may be too soluble in the cold solvent, or product may be lost during transfers.
-
Strategic Solutions:
-
Re-evaluate the Solvent: Your chosen solvent may be too "good," keeping a significant portion of your product dissolved even after cooling. Re-screen for a solvent in which the compound has lower solubility at cold temperatures.
-
Optimize Solvent Volume: Using a large excess of solvent is a common cause of low yield. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. If you suspect you've added too much, carefully evaporate some solvent by heating the open flask in a fume hood before cooling.[5]
-
Maximize Crystal Recovery: After the initial cooling period, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), concentrate a small portion to see if a significant amount of solid precipitates. If so, you can recover a second crop of crystals by reducing the filtrate volume and re-cooling, although this crop may be less pure.
-
Problem 2: Product Fails Purity Analysis Despite Successful Crystal Formation
-
Root Cause Analysis: This indicates that impurities are being incorporated into the crystal lattice (co-crystallization) or that the impurities have very similar solubility profiles to your product. Rapid crystallization is a primary cause.[5]
-
Strategic Solutions:
-
Slow Down the Crystallization: Rapidly crashing a solid out of solution is a common mistake that traps impurities. To slow down the process, reheat the solution and add a small excess of the recrystallization solvent (5-10% more). This ensures the solution is not oversaturated, allowing for slower, more selective crystal growth upon cooling.[5]
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient for very crude material. Performing a second recrystallization, potentially with a different solvent system, can significantly improve purity.
-
Activated Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, these can often be removed. Add a small amount (1-2% by weight) of activated charcoal to the hot solution, keep it at a boil for a few minutes, and then perform a hot filtration through a pad of celite to remove the charcoal before cooling.
-
Pre-Purification Wash: Consider slurring the crude solid in a solvent in which the desired product is known to be insoluble, but some key impurities are soluble. For instance, washing the crude oxalate salt with a non-polar solvent like hexanes or a moderately polar solvent like diethyl ether can remove organic, non-polar impurities before the main recrystallization step.
-
Section 3: Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent just until all the solid dissolves.
-
Hot Filtration (Optional but Recommended): If any insoluble material is present or if charcoal was used, perform a hot filtration. Place a fluted filter paper in a stemless funnel and place it on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature on an insulating surface (e.g., a cork ring).
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air-dry on the filter for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
Protocol 2: Solvent-Pair Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (in which the compound is highly soluble) at its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (the "anti-solvent," in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Section 4: Visual Guides & Data
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
| Water | Very High | 100 | Potential "good" solvent; high solubility expected when hot.[8] |
| Ethanol | High | 78 | Excellent candidate for a single-solvent system.[9] |
| Isopropanol (IPA) | High | 82 | Good candidate; similar properties to ethanol. |
| Methanol | High | 65 | Good candidate; lower boiling point may be advantageous for drying. |
| Acetone | Medium | 56 | May be too strong a solvent; best tested as part of a pair. |
| Ethyl Acetate | Low-Medium | 77 | Potential "bad" solvent for a solvent-pair system. |
| Diethyl Ether | Low | 35 | Likely a good "bad" solvent or for a pre-purification wash. |
| Hexanes | Very Low | 69 | Excellent "bad" solvent or for a pre-purification wash. |
Experimental Workflows
Caption: General workflow for the recrystallization of this compound.
Caption: Decision-making flowchart for troubleshooting common recrystallization problems.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 6-Oxa-2-azaspiro[3.5]nonane oxalate | 1389264-15-6 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brainly.in [brainly.in]
- 10. CN115040890B - Process for purifying and recrystallizing oxalic acid by remelting - Google Patents [patents.google.com]
- 11. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. unifr.ch [unifr.ch]
- 15. CN104086398A - Method for separating and recovering oxalic acid from waste oxalic acid liquor - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. Inhibition of calcium oxalate crystallisation in vitro by an extract of Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ajol.info [ajol.info]
- 24. researchgate.net [researchgate.net]
- 25. urofrance.org [urofrance.org]
Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.5]nonane Oxalate
Welcome to the technical support guide for the synthesis of 2-Oxa-6-azaspiro[3.5]nonane Oxalate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-step synthesis of this valuable spirocyclic building block. Spirocyclic systems are of high interest in medicinal chemistry as they offer conformational rigidity and novel three-dimensional structures.[1][2] However, their synthesis can present unique challenges. This guide is designed to help you navigate these challenges, optimize your reaction conditions, and maximize the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for 2-Oxa-6-azaspiro[3.5]nonane?
A common and effective strategy involves a multi-step sequence starting from commercially available N-Boc-4-(hydroxymethyl)piperidine.[3] The general pathway is as follows:
-
Tosylation: The primary alcohol of N-Boc-4-(hydroxymethyl)piperidine is converted to a better leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to yield the secondary amine.
-
Intramolecular Cyclization: The key spirocyclization step is achieved by treating the amino-tosylate intermediate with a strong base (e.g., sodium hydride, NaH) in an aprotic polar solvent like DMF or THF. This promotes an intramolecular Williamson ether synthesis to form the oxetane ring.[4]
-
Oxalate Salt Formation: The resulting free base, 2-Oxa-6-azaspiro[3.5]nonane, is often an oil or low-melting solid. It is converted to a stable, crystalline oxalate salt by treatment with oxalic acid in a suitable solvent like isopropanol (IPA) or ethanol.[5][6]
Q2: Why is the final product isolated as an oxalate salt?
There are several reasons for preparing the oxalate salt:
-
Improved Handling: The free base of 2-Oxa-6-azaspiro[3.5]nonane can be difficult to handle, sometimes presenting as an oil. The oxalate salt is typically a stable, free-flowing crystalline solid with a defined melting point (approx. 131-136 °C), which simplifies weighing, storage, and downstream applications.[5][7]
-
Enhanced Purity: Crystallization is an excellent purification technique. The process of forming and recrystallizing the oxalate salt effectively removes many process impurities that may have been soluble in the reaction mixture, leading to a product with higher purity.[5]
-
Stability: Amine free bases can be susceptible to atmospheric CO2 and oxidation over time. Converting the amine to a salt enhances its long-term stability.
Q3: What are the critical quality attributes for the N-Boc-4-(hydroxymethyl)piperidine starting material?
The purity of your starting material is paramount. Key attributes to verify are:
-
Absence of Diol Impurities: Ensure the starting material is free from piperidine-4,4-dimethanol, which can arise during its own synthesis. This impurity can lead to complex side reactions.
-
Purity by NMR/GC: Confirm the identity and purity (>98%) using standard analytical techniques.
-
Low Water Content: Excessive moisture can interfere with the tosylation step and subsequent base-mediated cyclization.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
Problem 1: Low Yield or Incomplete Tosylation (Step 1)
Symptoms:
-
TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted N-Boc-4-(hydroxymethyl)piperidine.
-
Isolated yield of the tosylated product is below expectations (<85%).
Possible Causes & Solutions:
-
Cause A: Inactive Tosyl Chloride (TsCl).
-
Explanation: TsCl is moisture-sensitive and can hydrolyze to p-toluenesulfonic acid over time, reducing its reactivity.
-
Solution: Use a fresh bottle of TsCl or purify older reagent by recrystallization. Always store it in a desiccator.
-
-
Cause B: Insufficient Base or Inappropriate Base.
-
Explanation: The tosylation reaction generates one equivalent of HCl, which must be neutralized by a base. If the base is too weak or used in insufficient quantity, the reaction will stall as the amine catalyst (e.g., DMAP) or the solvent (e.g., pyridine) becomes protonated and inactive.
-
Solution: Use at least 1.5-2.0 equivalents of a suitable base like pyridine (which can also act as the solvent) or triethylamine (in a solvent like DCM). Ensure the base is dry.
-
-
Cause C: Low Reaction Temperature.
-
Explanation: While the reaction is often started at 0 °C to control the initial exotherm, it may require warming to room temperature for completion.
-
Solution: Monitor the reaction by TLC/LC-MS. If it stalls after several hours at 0 °C, allow it to warm to room temperature and continue monitoring until the starting material is consumed.
-
Problem 2: Complications During Boc-Deprotection (Step 2)
Symptoms:
-
The deprotection reaction does not go to completion.
-
Formation of t-butylated byproducts observed in NMR or MS.
Possible Causes & Solutions:
-
Cause A: Incomplete Reaction.
-
Explanation: The Boc group is stable, and cleavage requires strong acid. Insufficient acid or reaction time will lead to incomplete conversion.
-
Solution: Use a sufficient excess of strong acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM). Monitor the reaction until no starting material remains. Note that the product at this stage is the HCl or TFA salt of the amino-tosylate.
-
-
Cause B: Formation of t-Butyl Adducts.
-
Explanation: The tert-butyl cation generated during deprotection is an electrophile and can react with nucleophiles, including the tosylate oxygen or the solvent.
-
Solution: Include a cation scavenger like anisole or thioanisole (1-2 equivalents) in the reaction mixture. This is particularly important when using TFA.
-
Problem 3: Low Yield in the Intramolecular Cyclization Step (Step 3)
Symptoms:
-
Low isolated yield of the 2-Oxa-6-azaspiro[3.5]nonane free base.
-
LC-MS analysis shows multiple products, including potential dimers or polymers.
Possible Causes & Solutions:
-
Cause A: Intermolecular vs. Intramolecular Reaction.
-
Explanation: The key to a successful intramolecular cyclization is to favor the intramolecular pathway over the intermolecular one, which leads to dimerization and polymerization.[4]
-
Solution: Employ high-dilution conditions. Add the solution of the amino-tosylate precursor dropwise over several hours to a suspension of the base (e.g., NaH) in the solvent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular reaction.
-
-
Cause B: Inactive Base.
-
Explanation: Sodium hydride (NaH) is highly reactive with water and protic solvents. If the solvent (THF/DMF) or glassware is not scrupulously dry, the NaH will be quenched.
-
Solution: Use anhydrous solvents. Dry glassware in an oven overnight before use. Use NaH from a freshly opened container or wash the mineral oil dispersion with dry hexanes before use under an inert atmosphere (N2 or Ar).
-
-
Cause C: Ring Strain and Reaction Temperature.
-
Explanation: The formation of the four-membered oxetane ring involves overcoming some degree of ring strain. The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, gently heating to 40-60 °C can increase the rate of cyclization. Monitor carefully to avoid decomposition.
-
Problem 4: Difficulty with Oxalate Salt Crystallization (Step 4)
Symptoms:
-
The product oils out instead of crystallizing upon addition of oxalic acid.
-
The resulting solid is gummy, sticky, or difficult to filter.[5]
-
The isolated salt has a low or broad melting point.
Possible Causes & Solutions:
-
Cause A: Residual Impurities.
-
Explanation: Even small amounts of impurities (e.g., unreacted starting material, solvent residue like DMF) can inhibit crystallization, acting as "crystal poisons."
-
Solution: Ensure the free base is as pure as possible before salt formation. If necessary, perform a quick filtration through a plug of silica gel or perform an aqueous extraction to remove highly polar impurities like DMF.
-
-
Cause B: Incorrect Stoichiometry.
-
Explanation: Adding too much or too little oxalic acid can affect salt formation. While a slight excess of oxalic acid can sometimes aid precipitation, a large excess can lead to contamination of the final product.[5]
-
Solution: Use precisely 1.0 equivalent of anhydrous oxalic acid. Dissolve the free base in a minimal amount of a suitable solvent (e.g., IPA, EtOH) and add a solution of the oxalic acid in the same solvent dropwise.
-
-
Cause C: Inappropriate Solvent System.
-
Explanation: The ideal solvent system should dissolve the free base and oxalic acid but have low solubility for the resulting oxalate salt. Rapid precipitation can trap impurities and lead to poor crystal morphology.
-
Solution: Isopropanol (IPA) is often a good choice. If the product oils out, try adding a co-solvent (an anti-solvent) like diethyl ether or MTBE dropwise to induce crystallization.[5] Slow cooling and scratching the flask with a glass rod can also help initiate crystal formation. If the solid is gummy, attempting to triturate it with a solvent in which it is poorly soluble (like ether) can sometimes yield a filterable solid.[5]
-
Visual Workflow and Byproduct Analysis
The following diagram illustrates the synthetic pathway and highlights key steps where byproducts may form.
Caption: Synthetic workflow for this compound highlighting critical steps and potential byproduct formation points.
Summary of Common Impurities
| Impurity Name | Probable Origin | Recommended Analytical Method | Mitigation Strategy |
| Unreacted Starting Material | Incomplete tosylation (Step 1) | LC-MS, 1H NMR | Use fresh TsCl, sufficient base, and monitor reaction to completion. |
| Piperidine-4-yl)methanol | Incomplete Boc protection of starting material or premature deprotection | LC-MS | Source high-purity starting material. |
| Dimer/Oligomers | Intermolecular reaction during cyclization (Step 3) | LC-MS (observe 2x M+H, etc.) | Use high-dilution conditions for the cyclization step. |
| Residual DMF/High-Boiling Solvent | Inefficient removal after workup of Step 3 | 1H NMR (signal at ~8.0, 2.9, 2.7 ppm) | Thorough aqueous extractions of the free base; use of Aza-purge or other scavenging techniques. |
| Excess Oxalic Acid | Inaccurate stoichiometry during salt formation (Step 4) | 1H NMR (broad acidic proton), Titration | Use exactly 1.0 equivalent of oxalic acid; recrystallize the final salt. |
References
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
- Forming oxalate salts of amines. Sciencemadness Discussion Board.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
- Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
- This compound. Sigma-Aldrich.
- N-Boc-4-piperidinemethanol. Chem-Impex.
- Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central.
- Preparation of oxalic acid salts of phenylene diamines. Google Patents.
- 6-Oxa-2-azaspiro[3.5]nonane oxalate. Smolecule.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.
- Spirocycles for Improved Solubility. Enamine.
Sources
- 1. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Buy 6-Oxa-2-azaspiro[3.5]nonane oxalate | 1389264-15-6 [smolecule.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: N-Alkylation of 2-Oxa-6-azaspiro[3.5]nonane Oxalate
Welcome to the technical support center for the N-alkylation of 2-Oxa-6-azaspiro[3.5]nonane oxalate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic workflows. As three-dimensional molecular architectures are increasingly sought to "escape from flatland" in drug discovery, scaffolds like 2-Oxa-6-azaspiro[3.5]nonane offer unique structural and physicochemical properties, such as improved solubility and metabolic stability.[1][2]
This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you navigate the common challenges associated with the N-alkylation of this secondary amine. The guidance is built upon established principles of amine chemistry and data from closely related structural analogs.
Section 1: Foundational Chemistry & Key Considerations
Before troubleshooting, it is crucial to understand the key chemical principles governing the N-alkylation of 2-Oxa-6-azaspiro[3.5]nonane.
1.1 The Starting Material: An Oxalate Salt
Your starting material, "this compound" (CAS: 1046153-20-1), is a salt. The secondary amine is protonated by oxalic acid. This has two critical implications for your reaction:
-
Nucleophilicity: The protonated amine is not nucleophilic and will not react with an alkylating agent.
-
Stoichiometry: The amine must be deprotonated to its free base form to react. This requires at least one equivalent of a base to neutralize the oxalic acid. A second equivalent of base is required to scavenge the proton (typically H-X) generated during the alkylation reaction itself.
Therefore, a minimum of two equivalents of base is mechanistically required if you use the oxalate salt directly. Alternatively, you can perform a pre-reaction workup to convert the salt to the free base.
1.2 The Nucleophile: A Spirocyclic Secondary Amine
The nitrogen atom in the 6-position is a typical secondary amine. However, its position within a spirocyclic system, flanked by a tetrahydropyran ring, may introduce moderate steric hindrance that can influence the reaction rate compared to simpler acyclic or monocyclic amines.[3]
1.3 The Two Main Routes: Direct Alkylation vs. Reductive Amination
There are two primary strategies for N-alkylation, each with its own set of advantages and potential pitfalls.
-
Direct Alkylation (SN2 Reaction): Involves reacting the amine with an electrophile like an alkyl halide (R-X). While straightforward, this method can be plagued by over-alkylation . The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a significant byproduct.[4] This "runaway reaction" can severely impact the yield of the desired tertiary amine.
-
Reductive Amination: This is a two-step, one-pot process where the amine first condenses with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the tertiary amine. This method is generally considered more reliable for selective mono-alkylation as it avoids the over-alkylation issues common with direct alkylation.[5][6]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Question 1: My reaction shows no conversion, or the yield is extremely low. What are the likely causes?
-
Cause A: Insufficient Base. This is the most common issue when starting with the oxalate salt. The amine was never fully deprotonated to its active nucleophilic form.
-
Solution: Ensure you are using at least 2.2 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA). The slight excess helps to drive the reaction to completion.
-
-
Cause B: Inactive Alkylating Agent. Alkyl chlorides are significantly less reactive than bromides or iodides.[5] If you are using an alkyl chloride, the reaction may require harsher conditions (higher temperature, longer reaction time) which can lead to decomposition.
-
Solution: If possible, switch to the corresponding alkyl bromide or iodide. If you must use a chloride, consider adding a catalytic amount of sodium iodide (NaI) to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.
-
-
Cause C: Inappropriate Solvent. Highly polar, protic solvents like ethanol or water can solvate the amine and hinder its nucleophilicity. In studies on the analogous 2-oxa-6-azaspiro[3.3]heptane, reactions in ethanol or water showed little to no product formation.[7]
-
Solution: Use polar aprotic solvents. Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices that effectively dissolve the amine salt and promote SN2 kinetics.
-
-
Cause D: Low Reaction Temperature. If you are using a less reactive alkylating agent or a sterically hindered substrate, room temperature may be insufficient.
-
Solution: Gradually increase the reaction temperature. Start at 50-60 °C and monitor by TLC or LC-MS. For challenging alkylations, temperatures up to 80-100 °C may be necessary, but be mindful of potential side reactions or decomposition.
-
Question 2: My reaction is messy, and I see multiple product spots on my TLC/LC-MS. What's happening?
-
Cause A: Over-alkylation (Direct Alkylation Route). You are likely forming the quaternary ammonium salt. This is especially prevalent when using reactive alkylating agents like methyl iodide or benzyl bromide in excess.[4]
-
Solution 1: Switch to the reductive amination protocol (see Section 4.2). This is the most robust solution for preventing over-alkylation.
-
Solution 2: If you must use direct alkylation, carefully control the stoichiometry. Use a slight excess of the amine (e.g., 1.2 equivalents) relative to the alkylating agent (1.0 equivalent) to minimize the chance of the product reacting further.
-
-
Cause B: Elimination Side Reaction (E2). If your alkyl halide has a β-hydrogen and you are using a strong, sterically hindered base (like DBU or t-BuOK), you may be promoting the E2 elimination pathway, which forms an alkene from your alkylating agent.[5]
-
Solution: Switch to a softer, less hindered inorganic base like K₂CO₃ or Cs₂CO₃. These bases are sufficient to deprotonate the amine without strongly promoting elimination.
-
-
Cause C: Decomposition. The starting amine or the alkylating agent may be unstable under the reaction conditions. For instance, some alkylating agents can decompose in polar aprotic solvents at high temperatures.[7]
-
Solution: Monitor the reaction at a lower temperature first. If heat is required, increase it incrementally. Check the stability of your specific alkylating agent in the chosen solvent at the target temperature.
-
Question 3: I am trying a reductive amination, but the reaction is stalled or incomplete.
-
Cause A: Ineffective Reducing Agent. Sodium borohydride (NaBH₄) can reduce aldehydes and ketones, which may consume the reagent before the iminium ion is formed and reduced.
-
Solution: Use a reductant that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is the industry standard for this purpose.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
-
-
Cause B: Steric Hindrance. The condensation between the spirocyclic amine and a bulky ketone can be sterically hindered and slow, making the formation of the iminium ion the rate-limiting step.
-
Solution 1: Add a mild acid catalyst, such as acetic acid, to promote iminium ion formation. For reactions between ketones and secondary amines, this is often crucial.[6]
-
Solution 2: Allow more time for the initial condensation before adding the reducing agent. You can monitor the disappearance of the carbonyl starting material by TLC or IR spectroscopy.
-
-
Cause C: Water Scavenging. The formation of the iminium ion releases a molecule of water. In some cases, this can push the equilibrium back towards the starting materials.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water as it is formed.
-
Question 4: I believe my reaction worked, but I am struggling to purify my tertiary amine product.
-
Cause A: Product is a Basic Amine. Tertiary amines can interact strongly with acidic silica gel during column chromatography, leading to peak tailing, smearing, and poor separation.[3]
-
Solution 1: Deactivate the silica gel. Pre-treat your column by flushing it with a solvent mixture containing a small amount of a volatile amine, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide in your eluent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N).[8]
-
Solution 2: Use an alternative stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that minimize the acid-base interactions causing purification issues.[3]
-
-
Cause B: Residual Starting Materials or Salts. The product may be contaminated with unreacted secondary amine or inorganic salts from the base.
-
Solution: Perform an acidic wash during the workup. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). Your secondary and tertiary amine will move into the aqueous layer as hydrochloride salts, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract your purified amine product back into an organic solvent.
-
-
Cause C: Product is Water Soluble. The introduction of the oxa-spirocycle motif generally increases aqueous solubility.[2] Your N-alkylated product might have partial solubility in water, leading to losses during aqueous workups.
-
Solution: When extracting your product from an aqueous phase, use a more polar organic solvent like dichloromethane (DCM) or perform multiple extractions (at least 3-5 times). Saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Do I absolutely have to convert the oxalate salt to the free base before the reaction?
-
No, it is not strictly necessary. You can run the reaction directly from the salt, but you must use at least two equivalents of an external base. However, for consistency and potentially cleaner reactions, isolating the free base is often a good practice. See Protocol 4.1 for a standard procedure.
-
-
Q2: What is the best all-around base for direct alkylation of this amine?
-
Potassium carbonate (K₂CO₃) is a cost-effective and reliable choice for most applications. For less reactive alkylating agents, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents. Diisopropylethylamine (DIPEA) is a good organic base option if you need to avoid inorganic salts.
-
-
Q3: Can I use microwave heating to speed up the reaction?
-
Yes, microwave irradiation can often significantly reduce reaction times for N-alkylation. However, it can also accelerate decomposition pathways. Start with short exposure times and lower temperatures and carefully monitor the reaction profile.
-
-
Q4: How do I know if over-alkylation is occurring?
-
Use LC-MS to monitor your reaction. The quaternary ammonium salt product will have the mass of your tertiary amine product plus the mass of the alkyl group minus a proton. It will also be significantly more polar and will likely have a very different retention time.
-
-
Q5: Is 2-Oxa-6-azaspiro[3.5]nonane considered a hindered amine?
-
It is more sterically hindered than a simple secondary amine like diethylamine but is generally less hindered than something like diisopropylamine. The spirocyclic nature locks the conformations of the adjacent rings, which can influence the accessibility of the nitrogen's lone pair to bulky electrophiles. You may find that reactions with sterically demanding alkylating agents or ketones require longer reaction times or higher temperatures.[3]
-
Section 4: Experimental Protocols & Data
4.1 Protocol: Conversion of Oxalate Salt to Free Base
-
Dissolution: Suspend this compound (1.0 eq) in a biphasic mixture of dichloromethane (DCM, ~10 mL per gram of salt) and a 2M aqueous solution of sodium hydroxide (NaOH, ~10 mL per gram of salt).
-
Neutralization: Stir the mixture vigorously for 30-60 minutes. Check the pH of the aqueous layer with pH paper to ensure it is strongly basic (pH > 12).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with fresh DCM.
-
Drying & Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which should be a solid or oil. Use immediately for the best results.
4.2 Protocol: General Procedure for Direct N-Alkylation
This protocol is based on conditions optimized for the structurally similar 2-oxa-6-azaspiro[3.3]heptane and may require optimization.[7]
-
Reaction Setup: To a solution of 2-Oxa-6-azaspiro[3.5]nonane (free base, 1.0 eq) in anhydrous acetonitrile (ACN) or DMF (~0.1 M concentration), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add Electrophile: Add the alkyl halide (1.1 eq) to the suspension.
-
Heating: Stir the reaction mixture at 60 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 80-100 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Purify the crude product using an appropriate method, typically silica gel chromatography using an eluent system containing a small percentage of triethylamine (e.g., 1% Et₃N in Ethyl Acetate/Hexane).
4.3 Protocol: General Procedure for N-Alkylation via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 2-Oxa-6-azaspiro[3.5]nonane (free base, 1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) (~0.1 M concentration).
-
Iminium Formation: If reacting with a ketone, add acetic acid (0.5 eq) and stir for 1-2 hours at room temperature to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. Be aware of potential gas evolution.
-
Reaction: Stir at room temperature overnight or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes, then transfer to a separatory funnel.
-
Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify as described in Protocol 4.2.
Table 1: Recommended Starting Conditions for Direct Alkylation
| Alkylating Agent (R-X) | Base (eq.) | Solvent | Temperature (°C) | Expected Reactivity |
| Benzyl Bromide | K₂CO₃ (1.5) | ACN | 50 - 70 | High |
| Methyl Iodide | K₂CO₃ (1.5) | ACN / THF | RT - 50 | High (High risk of over-alkylation) |
| Ethyl Bromide | Cs₂CO₃ (1.5) | DMF | 60 - 80 | Moderate |
| Propyl Iodide | K₂CO₃ (1.5) | ACN | 60 - 80 | Moderate |
| 2-Bromopropane | Cs₂CO₃ (1.5) | DMF | 80 - 100 | Low (Steric hindrance) |
| Chloroacetonitrile | DIPEA (2.2)* | ACN | 70 - 90 | Moderate |
*Note: When starting from the oxalate salt, use 2.2 eq. of base.
Section 5: Visual Diagrams
Diagram 1: General N-Alkylation Workflow
This diagram illustrates the decision-making process and two primary synthetic routes for the N-alkylation of the spirocyclic amine.
Caption: Decision workflow for N-alkylation.
Diagram 2: Troubleshooting Logic for Low Yield
This diagram provides a logical path to diagnose and solve issues related to low or no product formation.
Caption: Troubleshooting path for low reaction yield.
References
-
D'Erasmo, M. P., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
-
Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23111887, 2-Oxa-6-azaspiro[3.3]heptane. Available at: [Link].
-
Kovalenko, S. M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Biotage (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
YouTube (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Available at: [Link]
-
Belskaya, N. P., et al. (2015). A facile one-pot process for the formation of hindered tertiary amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reddit (2022). Chromotography with free amines?. Available at: [Link]
Sources
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Palladium-Catalyzed Couplings with 2-Oxa-6-azaspiro[3.5]nonane Oxalate
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions utilizing 2-Oxa-6-azaspiro[3.5]nonane oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this valuable spirocyclic building block in C-N bond formation. As a bioisostere for commonly used motifs like morpholine, 2-Oxa-6-azaspiro[3.5]nonane offers unique structural and physicochemical properties to novel chemical entities.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental challenges and streamline your reaction optimization process.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it provided as an oxalate salt?
2-Oxa-6-azaspiro[3.5]nonane is a spirocyclic saturated heterocycle containing a secondary amine. It is often used in medicinal chemistry as a building block to introduce a three-dimensional scaffold, potentially improving metabolic stability and binding interactions.[1][2]
The compound is supplied as an oxalate salt to enhance its stability and handling characteristics. The free amine is a relatively low molecular weight, potentially volatile or hygroscopic liquid. The crystalline oxalate salt is a stable, free-flowing solid with a defined melting point, making it easier to weigh and handle accurately in a laboratory setting.[3] However, the presence of the oxalate counter-ion requires careful consideration during reaction setup, as it will react with the base.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[4] When coupling 2-Oxa-6-azaspiro[3.5]nonane with aryl halides or pseudohalides, several challenges may arise. This section addresses common issues and provides systematic solutions.
Q2: I am observing low to no conversion in my Buchwald-Hartwig reaction. What are the primary factors to investigate?
Low conversion is a common issue in cross-coupling reactions. The problem can typically be traced back to one of the four key components of the catalytic system: the palladium precursor, the ligand, the base, or the solvent.[5]
Caption: Systematic troubleshooting workflow for low conversion.
1. Base Selection and Stoichiometry: The oxalate salt of your amine will consume two equivalents of a strong base to first generate the free amine and then deprotonate it to form the active nucleophile. A common pitfall is using insufficient base.
-
Recommendation: Use at least 3 equivalents of a strong base like NaOtBu or K3PO4. The first 2 equivalents neutralize the oxalic acid, and the third equivalent deprotonates the secondary amine for the catalytic cycle.
-
Causality: The catalytic cycle requires a free amine to coordinate to the palladium center.[6] If the base is not strong enough or is present in insufficient quantity, the concentration of the active nucleophile will be too low to drive the reaction forward.
2. Catalyst System (Palladium Precursor & Ligand): The choice of palladium precursor and ligand is critical and substrate-dependent.[7] For a sterically hindered secondary amine like 2-Oxa-6-azaspiro[3.5]nonane, bulky, electron-rich phosphine ligands are often required.
-
Recommendation: Start with a robust catalyst system. A combination of Pd2(dba)3 and a biarylphosphine ligand such as XPhos or RuPhos is a good starting point. Alternatively, use a pre-formed palladium(II) precatalyst which can facilitate the in-situ generation of the active Pd(0) species.[8][9]
-
Causality: Bulky ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates, while electron-rich ligands facilitate the initial oxidative addition of the aryl halide.[10]
3. Solvent and Temperature: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.
-
Recommendation: Toluene or dioxane are common choices. Ensure the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.[11] If solubility is an issue, a more polar solvent like THF might be considered. The reaction temperature should be high enough to overcome the activation energy barrier, typically between 80-110 °C.
Q3: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide or homocoupling of the boronic acid (in Suzuki reactions). How can I mitigate this?
Side product formation often points to issues with the stability of the catalytic intermediates or the relative rates of the desired and undesired reaction pathways.[12]
| Side Product | Probable Cause | Recommended Solution |
| Hydrodehalogenation | Premature β-hydride elimination from an intermediate or reaction with trace water. | Ensure strictly anhydrous conditions. Use a ligand that promotes faster reductive elimination over competing pathways. |
| Aryl Halide Homocoupling | Slow transmetalation or reductive elimination, allowing for side reactions of the Pd(II)-aryl intermediate. | Increase the concentration of the amine nucleophile or use a more electron-rich ligand to accelerate the desired coupling. |
| Ligand Degradation | High temperatures or presence of oxygen can lead to phosphine oxide formation. | Maintain a strict inert atmosphere (N2 or Ar) and consider using a more thermally stable ligand. |
Q4: How does the oxalate counter-ion specifically affect the reaction?
The oxalate dianion (C₂O₄²⁻) is a potential chelating ligand for palladium(II).[13] While the primary role of the base is to liberate the free amine, the resulting oxalate salt of the base could potentially interact with the palladium center.
-
Potential for Catalyst Inhibition: If a weak base is used, incomplete neutralization of oxalic acid could lead to the formation of palladium-oxalate complexes, which may be catalytically inactive or less active.[14]
-
Recommendation: The use of a strong, non-coordinating base like NaOtBu or LiHMDS is recommended to ensure complete and rapid neutralization of the oxalic acid, minimizing its potential to interfere with the palladium catalyst.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination with this compound
This protocol provides a starting point for the coupling of an aryl bromide. Optimization will likely be necessary for different substrates.
Caption: Step-by-step experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
NaOtBu (3.0 mmol, 3.0 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
XPhos (0.08 mmol, 8 mol %)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Seal the vial with a septum-containing cap.
-
Evacuate the vial under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Through the septum, add the anhydrous, degassed toluene via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This guide provides a foundational framework for utilizing this compound in your synthetic endeavors. Remember that every substrate is unique, and a systematic, data-driven approach to optimization is key to success in palladium-catalyzed cross-coupling reactions.[12]
References
-
Chekler, E. L., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]
-
Yarovenko, V. N., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 104-112. [Link]
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Pilný, R., et al. (2017). Thermodynamics for complex formation between palladium(ii) and oxalate. Dalton Transactions, 46(31), 10337-10344. [Link]
-
MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N and C–O Bond Formation–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 50(29), 6410-6435. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. Mixed ligand palladium(II) complexes of oxalate and malonate with vitamin-B6 molecules: Synthesis, crystal structure and kinetics. [Link]
-
ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
Sources
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. research.rug.nl [research.rug.nl]
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- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
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- 13. Thermodynamics for complex formation between palladium(ii) and oxalate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.5]nonane Oxalate
A Guide for Researchers and Drug Development Professionals on Navigating Scale-up Challenges
Welcome to the technical support center for the synthesis and scale-up of 2-Oxa-6-azaspiro[3.5]nonane oxalate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize your process. Spirocyclic scaffolds are increasingly vital in drug discovery for their ability to provide novel three-dimensional structures, which can enhance properties like solubility and metabolic stability.[1] However, scaling their synthesis from the bench to the pilot plant introduces challenges that require a deep understanding of the reaction dynamics.
This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered during the scale-up of this compound synthesis. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Synthesis of the Spirocyclic Amine Core
The journey to the final oxalate salt begins with the robust synthesis of the 2-Oxa-6-azaspiro[3.5]nonane free amine. Success in this phase is critical, as the purity of this intermediate directly impacts the quality and crystallization of the final salt.
FAQ 1: We are planning the scale-up of the 2-Oxa-6-azaspiro[3.5]nonane synthesis. What is a reliable synthetic strategy, and what are the most critical control points?
A common and effective strategy for constructing azaspirocycles involves the cyclization of a suitable precursor.[2] For the 2-Oxa-6-azaspiro[3.5]nonane core, a highly relevant approach is the reaction between a nucleophilic amine and a bis-electrophilic building block to form the piperidine ring. A key challenge in scaling such processes is managing reaction kinetics and thermodynamics, which differ significantly between small flasks and large reactors.
A validated approach involves the N-alkylation of a protected amine with a bis-electrophile, followed by deprotection and cyclization. However, a more direct and atom-economical route, suitable for scale-up, involves the direct reaction of a primary amine with a bis-electrophile like 3,3-bis(bromomethyl)oxetane, though this specific precursor is less common. A more established general method for similar structures involves condensation and cyclization reactions.[2] The workflow below outlines the critical stages for a conceptual scale-up synthesis.
Caption: Key scale-up control points in the synthesis workflow.
Causality and In-Depth Explanation:
-
Reagent Addition & Exotherm Control: On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway exotherm during the N-alkylation/cyclization can lead to side reactions and the formation of polymeric impurities. Implementing controlled addition via a dosing pump and ensuring adequate reactor cooling capacity are non-negotiable.
-
Mixing and Stoichiometry: Inadequate mixing can create localized "hot spots" of high reagent concentration, promoting the formation of dimers or other byproducts. Ensure the reactor's impeller design is appropriate for the reaction viscosity and volume. Precise control over stoichiometry is crucial; an excess of the bis-electrophile can lead to difficult-to-remove impurities.
-
Workup and Phase Separation: Bench-scale separations in a funnel are straightforward. In a large reactor, phase splits can be slow, and emulsions can form, especially if the reaction generates insoluble salts. The choice of an appropriate organic solvent (e.g., MTBE, 2-MeTHF) and the use of brine washes can mitigate this.
FAQ 2: Our yield of the free amine is significantly lower at pilot scale compared to the lab. What are the likely causes?
This is a classic scale-up problem. The root cause often lies in one of three areas: thermal control, mixing efficiency, or extended reaction times.
Troubleshooting Steps:
-
Thermal Profiling: Install a temperature probe to monitor the internal reaction temperature throughout the process. Compare the thermal profile of the pilot batch to a successful lab batch. A significant deviation, especially a higher internal temperature, points to poor heat transfer.
-
Solution: Reduce the addition rate of the limiting reagent, lower the jacket temperature, or consider a more dilute reaction medium to improve heat management.
-
-
Impurity Analysis: Analyze the crude product stream from the low-yielding batch by HPLC or LC-MS. Compare this to the lab-scale impurity profile. The appearance of new, significant impurities or an increase in existing ones can pinpoint the problem. See the table below for common culprits.
-
Mixing Study (Visual): If possible and safe, observe the mixing in the reactor with a model solvent system. Look for dead zones where reagents may not be effectively incorporated. Poor mixing can lead to isolated areas of non-ideal stoichiometry, effectively reducing the concentration of reactants available for the desired transformation.
-
Reagent Stability: Reagents that are stable for a few hours in the lab may degrade over the longer addition and processing times typical of scale-up. For instance, some alkylating agents can be sensitive to prolonged exposure to certain conditions.[3]
Table 1: Potential Impurities and Mitigation Strategies
| Impurity Structure/Type | Potential Cause | Proposed Mitigation Strategy |
| Dimeric/Oligomeric Species | Localized high concentration of bis-electrophile; reaction hot spots. | Slow reverse addition of the amine to the electrophile; improve mixing; run at higher dilution. |
| Partially Reacted Intermediate | Insufficient reaction time or temperature; poor mixing. | Increase reaction hold time post-addition; confirm completion with in-process control (IPC) checks before quenching. |
| Ring-Opened Byproducts | Harsh quenching conditions (e.g., strong acid/base); high reaction temperature. | Use a milder quench (e.g., saturated ammonium chloride); ensure strict temperature control during the reaction. |
| Starting Material | Incomplete conversion. | Re-evaluate stoichiometry and reaction time/temperature. Ensure raw material purity. |
Section 2: Oxalate Salt Formation & Crystallization
The formation of the oxalate salt is not merely a purification step; it is the critical phase that defines the physical properties, handling characteristics, and, ultimately, the purity of the final product.[2] The salt's melting point of 131-136 °C indicates a stable crystalline solid.[2]
FAQ 3: We are observing inconsistent crystallization of the oxalate salt. Sometimes it "oils out" before solidifying, and other times it forms fine needles that are impossible to filter. How can we achieve a consistent, crystalline product?
This issue points to uncontrolled supersaturation and nucleation. The goal of a scalable crystallization is to maintain the system in the "metastable zone," where crystal growth is favored over spontaneous nucleation.
Causality:
-
"Oiling Out": This occurs when the concentration of the solute exceeds its solubility limit so rapidly that the system becomes supersaturated to a point where a liquid-liquid phase separation (the "oil") occurs before ordered crystal nucleation can begin. This is often caused by adding the oxalic acid solution too quickly or to a solution that is too concentrated.
-
Fine Needles: This morphology results from rapid, uncontrolled nucleation (a "crash out"), which happens when the level of supersaturation is too high. This is typically caused by rapid cooling or the addition of an anti-solvent too quickly. These fine particles have a high surface area and pack inefficiently, leading to slow filtration and trapping of impurities.[4]
The following decision tree provides a systematic approach to troubleshooting your crystallization process.
Caption: Decision tree for troubleshooting oxalate crystallization.
FAQ 4: What is the correct stoichiometry for the salt formation, and can we use oxalic acid dihydrate?
The molecular formula is often cited as C₉H₁₅NO₅, which corresponds to a 1:1 adduct of the amine (C₇H₁₃NO) and oxalic acid (C₂H₂O₄).[5][6] However, hemioxalates (2:1 amine to acid) are also common for spirocyclic amines.[7][8]
Verification and Control:
-
Titration: The most reliable method is to perform a simple acid-base titration on your free amine to determine its exact molarity before adding the oxalic acid.
-
Stoichiometry: For a 1:1 salt, use 1.0 equivalent of oxalic acid. It is often beneficial to use a slight excess of the amine (e.g., 1.0 eq amine to 0.98 eq acid) to ensure no free oxalic acid remains, as it can be difficult to remove.
-
Oxalic Acid Dihydrate: Yes, oxalic acid dihydrate can be used, but you must account for the two water molecules in your molar calculations (M.W. of anhydrous = 90.03 g/mol ; M.W. of dihydrate = 126.07 g/mol ). Failure to do so will result in adding insufficient acid. The water introduced may also affect the solubility profile, which needs to be considered in your solvent choice.
Section 3: Experimental Protocols
The following protocol is a representative procedure based on established principles of spirocycle synthesis and salt formation.[8][9][10] It should be optimized for your specific equipment and scale.
Protocol 1: Synthesis and Crystallization of this compound
Step 1: Free Amine Synthesis (Illustrative)
-
To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge the appropriate starting amine (e.g., a piperidine precursor) and a suitable solvent like acetonitrile or THF.
-
Inert the reactor with nitrogen and cool the solution to 0-5 °C.
-
Slowly add 1.0 equivalent of the bis-electrophile (e.g., a bis(bromomethyl)oxetane derivative) over 2-4 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until IPC (HPLC) shows >98% conversion.
-
Quench the reaction by adding water.
-
Perform a standard aqueous workup. Extract the aqueous phase with a suitable solvent like MTBE. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude 2-Oxa-6-azaspiro[3.5]nonane as an oil.
Step 2: Oxalate Salt Formation and Crystallization
-
Dissolve the crude amine from Step 1 in 5-10 volumes of isopropanol (IPA).
-
In a separate vessel, dissolve 0.98 equivalents of oxalic acid (anhydrous) in 3-5 volumes of warm IPA (approx. 50 °C).
-
Heat the amine solution to 50-60 °C.
-
Slowly add the oxalic acid solution to the stirred amine solution over 30-60 minutes. Cloudiness should be observed. If available, add seed crystals (0.1% w/w) to induce crystallization.
-
Once the addition is complete, hold the slurry at 50 °C for 1 hour to allow for crystal growth (aging).
-
Cool the slurry to room temperature (20 °C) over at least 2 hours using a controlled cooling ramp.
-
Further cool the slurry to 0-5 °C and hold for 1 hour to maximize yield.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold IPA, followed by a wash with cold MTBE or diethyl ether to facilitate drying.[8]
-
Dry the product under vacuum at 40-50 °C to a constant weight.
References
- Google Patents. (n.d.). US5171887A - Process for the preparation of oxalic acid and sodium hydrogen oxalate from crude sodium oxalate.
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
JoVE. (2021). Synthesis of Transition Metal Oxalate Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US2857424A - Preparation of oxalic acid salts of phenylene diamines.
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Retrieved from [Link]
-
ResearchGate. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]
-
National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
ACS Publications. (n.d.). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxalate. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 2. Buy 6-Oxa-2-azaspiro[3.5]nonane oxalate | 1389264-15-6 [smolecule.com]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CAS 1366396-42-0 | 4H22-1-96 | MDL MFCD20922916 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. 1523606-37-2|6-Oxa-2-azaspiro[3.5]nonane oxalate(2:1)|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
Introduction: Navigating the Conversion of Amine Salts to Free Amines
An In-Depth Technical Guide to the Deprotection of 2-Oxa-6-azaspiro[3.5]nonane Oxalate
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently guided researchers through the nuances of handling amine salts. A common point of confusion is the term "deprotection" when referring to the conversion of a salt, such as this compound, to its free base form. It's crucial to understand that this is not a deprotection in the sense of removing a covalent protecting group like a Boc or Cbz group.[1] Instead, it is a salt-breaking or "freebasing" procedure—an acid-base reaction to neutralize the acidic counter-ion and liberate the free amine.
This guide provides a comprehensive framework for successfully performing and troubleshooting this conversion, ensuring high yield and purity of your desired 2-Oxa-6-azaspiro[3.5]nonane free amine.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound?
This compound is the salt form of the parent spirocyclic amine, 2-Oxa-6-azaspiro[3.5]nonane.[2] The amine nitrogen is basic and reacts with oxalic acid, a dicarboxylic acid, to form a stable, crystalline ammonium oxalate salt. This salt form enhances the compound's stability and ease of handling compared to the often oily or volatile free amine. The molecular formula of the salt is C₉H₁₅NO₅, with a molecular weight of approximately 217.22 g/mol .[2]
Q2: Why is "deprotection" not the right term for this procedure?
In synthetic chemistry, a "protecting group" is a chemical moiety that is covalently attached to a functional group to render it inert to specific reaction conditions and which can be removed later.[1] Common examples for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups.[1] The oxalate in your compound is an ionic counter-ion, not a covalently bonded group. The process to remove it is an acid-base neutralization, which is mechanistically different from cleaving a covalent bond. Using the correct terminology—salt breaking, neutralization, or freebasing—is key for clear scientific communication.
Q3: What is the chemical principle of converting the oxalate salt to the free amine?
The conversion relies on a simple acid-base displacement reaction. The 2-Oxa-6-azaspiro[3.5]nonane exists as a protonated ammonium cation, ionically bonded to the oxalate anion. By introducing a base that is stronger than the free amine, you deprotonate the ammonium cation, liberating the neutral free amine. The added base is consumed to form its corresponding salt and water.
(R₂NH₂⁺)(C₂O₄H⁻) + 2 NaOH → R₂NH + Na₂C₂O₄ + 2 H₂O
The resulting free amine is typically less polar than its salt form and can be extracted from the aqueous medium into an organic solvent.
Q4: I performed the basic wash, but my free amine isn't extracting into the organic layer. Why?
This is a common and frustrating issue, often rooted in the partitioning behavior of the amine. Several factors could be at play:
-
Insufficient Basicity: The pH of the aqueous layer may not be high enough to fully deprotonate the ammonium salt. The general rule is that the pH should be at least 2 units above the pKa of the conjugate acid of the amine. For secondary amines, this often means a pH of 12-13 is required.[3]
-
Amine Solubility: Your free amine may have significant solubility in water. Spirocyclic structures like this, containing both ether and amine functionalities, can be quite polar.
-
Emulsion Formation: Vigorous shaking of biphasic mixtures, especially those containing salts, can lead to stable emulsions that trap your product.
Troubleshooting Guide: From Problem to Solution
This section addresses the most common issues encountered during the freebasing of this compound.
Issue 1: Incomplete Conversion to Free Amine
-
Observation: TLC or LC-MS analysis of the organic layer shows a significant amount of the starting salt remaining at the baseline, or very little desired product.
-
Causality: This points to an incomplete acid-base reaction. The equilibrium has not been sufficiently shifted to favor the free amine.
-
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | Ensure at least two equivalents of a strong base (like NaOH or KOH) are used, as oxalic acid is diprotic. Using a weaker base like sodium bicarbonate (NaHCO₃) may not achieve a sufficiently high pH to deprotonate the amine completely.[3] |
| Poor Mixing | If the reaction is heterogeneous (e.g., solid salt in a biphasic system), vigorous stirring is essential to maximize the surface area and facilitate the reaction between the phases. |
| Incorrect pH | After adding the base, use pH paper or a pH meter to confirm that the aqueous layer has reached a pH of at least 12. If not, add more base. |
Issue 2: Low Yield/Recovery of the Free Amine
-
Observation: The conversion appears complete by TLC/LC-MS of the crude reaction mixture, but the isolated yield after extraction and solvent evaporation is very low.
-
Causality: The free amine is being lost during the aqueous work-up. This is the most common failure mode for water-soluble amines.
-
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting Steps |
| High Water Solubility | Before extraction, saturate the aqueous layer by adding solid sodium chloride (NaCl) until no more dissolves. This process, known as "salting out," decreases the polarity of the aqueous phase and significantly reduces the solubility of organic compounds, driving your amine into the organic layer.[3] |
| Inappropriate Solvent | The choice of extraction solvent is critical. Dichloromethane (DCM) or chloroform are often more effective at extracting polar amines than ethyl acetate or diethyl ether.[3] Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent rather than one large extraction. |
| Emulsion Formation | If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) and gently swirling rather than shaking.[4] In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective. |
Issue 3: Product Contamination
-
Observation: The isolated product is an oil or sticky solid, and NMR or MS analysis indicates the presence of residual oxalic acid or oxalate salts.
-
Causality: This suggests insufficient washing of the organic extracts. The organic layer may have retained some dissolved starting material or sodium oxalate.
-
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | After the initial basic extraction, wash the combined organic layers with a dilute basic solution (e.g., 5% NaOH), followed by a wash with brine to remove residual salts and water. |
| Drying Agent Issues | Ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. Any residual water can hold dissolved salts. |
Experimental Protocols
Protocol 1: Standard Aqueous Basic Work-up
This is the first-line approach for freebasing amine salts.
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of water in a separatory funnel.
-
Basification: Cool the solution in an ice bath. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 2.5 equivalents) with swirling. Monitor the pH of the aqueous layer using pH paper, ensuring it reaches ≥12.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer). To minimize emulsion, gently invert the funnel multiple times rather than shaking vigorously.
-
Washing: Combine the organic extracts and wash them sequentially with 1M NaOH (1 x volume) and then with saturated aqueous NaCl (brine) (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Solid-Phase Extraction with an Ion-Exchange Resin
This method is highly effective for water-soluble amines or when emulsions are a persistent problem.[3]
-
Column Preparation: Prepare a short column with a strong cation exchange (SCX) resin (e.g., Si-Tosic Acid).
-
Loading: Dissolve the oxalate salt in a suitable solvent (e.g., methanol) and load it onto the SCX column. The protonated amine will bind to the acidic resin.
-
Washing: Wash the column thoroughly with the loading solvent (methanol) to elute any neutral or acidic impurities.
-
Elution: Elute the desired free amine from the column using a solution of ammonia in methanol (e.g., 1-2% NH₃ in MeOH).[3] The basic ammonia solution deprotonates the bound amine, releasing it from the resin.
-
Concentration: Collect the basic eluent and concentrate it under reduced pressure to afford the pure free amine.
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting the freebasing procedure.
Caption: Troubleshooting workflow for the freebasing of this compound.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Song, X., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. Retrieved from [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]
-
Song, X., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]
- Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
Sources
Removal of oxalic acid from "2-Oxa-6-azaspiro[3.5]nonane" free base
Technical Support Center: 2-Oxa-6-azaspiro[3.5]nonane
Guide ID: TSC-2O6A-OA-V1 Topic: Methodologies and Troubleshooting for the Removal of Oxalic Acid from 2-Oxa-6-azaspiro[3.5]nonane Free Base Senior Application Scientist: Dr. Gemini
Introduction
Welcome to the technical support center for 2-Oxa-6-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-Oxa-6-azaspiro[3.5]nonane and need to generate the pure free base from its common commercial form, the oxalate salt. The presence of the oxalic acid counter-ion can interfere with subsequent chemical reactions, biological assays, and formulation studies. This document provides a comprehensive overview of the underlying chemistry, detailed protocols for purification, and a troubleshooting guide to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of handling amine salts and the rationale for generating the free base.
Q1: Why is 2-Oxa-6-azaspiro[3.5]nonane often supplied as an oxalate salt?
A: Supplying amines as salts, such as oxalates, is a standard practice in chemical manufacturing for several reasons. Salts are typically crystalline, non-hygroscopic solids with higher melting points and greater stability compared to their corresponding free bases. The free base of 2-Oxa-6-azaspiro[3.5]nonane, like many amines, can be more volatile, susceptible to oxidation, and may absorb atmospheric carbon dioxide to form a carbonate salt. The oxalate salt form ensures a longer shelf-life, consistent quality, and ease of handling and weighing.
Q2: What is a "free base," and why is it necessary for my experiment?
A: The "free base" is the neutral form of the amine, where the nitrogen atom is not protonated by an acid. In this state, the nitrogen's lone pair of electrons is available to act as a nucleophile or a base. For many synthetic transformations, such as amide couplings, reductive aminations, or reactions with electrophiles, the nucleophilicity of the free base is essential for the reaction to proceed. In biological contexts, the charge state of a molecule can dramatically affect its membrane permeability, receptor binding, and overall pharmacokinetic properties. Therefore, using the pure free base is often a prerequisite for obtaining reliable and reproducible results.
Q3: What are the potential consequences of having residual oxalic acid in my free base sample?
A: Residual oxalic acid or oxalate salts can have several detrimental effects:
-
Stoichiometric Errors: The presence of the counter-ion adds mass to your sample, leading to inaccurate measurements if you assume the material is 100% free base. This can lead to incorrect reagent ratios in subsequent reactions.
-
Reaction Inhibition: If your next step involves a base-sensitive reagent, the residual acid can neutralize it, potentially halting the reaction.
-
Catalyst Poisoning: In catalytic reactions, particularly those involving transition metals, both the amine and any residual oxalate can act as ligands, potentially poisoning the catalyst and reducing its efficacy.
-
Poor Solubility: The salt form has drastically different solubility properties than the free base. Residual salt may not dissolve in the organic solvents required for a reaction, leading to a heterogeneous mixture and poor reactivity.
-
Analytical Interference: The presence of oxalic acid can complicate the analysis of your compound by NMR, LC-MS, and other techniques.
Q4: What is the fundamental principle for removing oxalic acid?
A: The removal process is a straightforward acid-base reaction. 2-Oxa-6-azaspiro[3.5]nonane oxalate is a salt formed from a weak base (the amine) and a relatively strong dicarboxylic acid (oxalic acid).[1][2] To liberate the free base, a stronger base is introduced to deprotonate the amine's conjugate acid. This process is typically performed in a biphasic system (e.g., water and an organic solvent). The liberated, neutral free base becomes soluble in the organic layer, while the newly formed oxalate salt of the stronger base remains in the aqueous layer.
Section 2: Core Protocol - Liberation of the Free Base via Basic Aqueous Work-up
This section provides a detailed, field-proven protocol for converting this compound to its free base using liquid-liquid extraction.
Principle of the Method
The oxalate salt is dissolved in an aqueous solution containing a strong base like sodium hydroxide (NaOH) or a milder base like potassium carbonate (K₂CO₃). The added base deprotonates the spiro-amine, converting it to the neutral free base. This free base is significantly less soluble in water and highly soluble in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The resulting sodium or potassium oxalate salt is highly water-soluble and remains in the aqueous phase. The two phases are then separated, and the organic layer containing the pure free base is isolated.
Experimental Workflow Diagram
Caption: Workflow for free base liberation using liquid-liquid extraction.
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound (MW: 217.22 g/mol ) in a sufficient volume of 1M Sodium Hydroxide (NaOH) solution. A good starting point is 10-20 mL of aqueous base per gram of salt. Stir until all solids have dissolved.
-
Expert Insight: Using a saturated solution of a weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is also effective and can be preferable if your compound has base-sensitive functional groups. The goal is to raise the pH of the aqueous phase to >10 to ensure complete deprotonation of the amine.
-
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an appropriate organic solvent, such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.
-
Causality Note: DCM is denser than water and will form the bottom layer. EtOAc and diethyl ether are less dense and will form the top layer. Choose a solvent in which your free base is highly soluble and which can be easily removed later.
-
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Place the funnel in a ring stand and allow the layers to fully separate.
-
Isolation of Organic Phase: Drain the organic layer (bottom layer for DCM, top for EtOAc/ether) into a clean Erlenmeyer flask. To maximize recovery, add a fresh portion of the organic solvent (approx. half the initial volume) to the aqueous layer remaining in the funnel, and repeat the extraction process (steps 3 & 4) two more times. Combine all organic extracts.
-
Washing: Wash the combined organic extracts by adding an equal volume of brine (saturated aqueous NaCl solution). Shake and separate the layers as before.
-
Trustworthiness Check: The brine wash helps to remove the majority of the dissolved water from the organic layer, which improves the efficiency of the final drying step.
-
-
Drying: Transfer the washed organic layer to a clean flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the filter cake with a small amount of fresh solvent to ensure complete transfer. Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Final Product: The resulting residue is the 2-Oxa-6-azaspiro[3.5]nonane free base, which should be a solid or oil.[3] For high-purity applications, the product can be further purified if necessary (e.g., by distillation or recrystallization). Store the free base under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Section 3: Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| A stable emulsion forms during extraction. | The solution may be too concentrated, or vigorous shaking has created a stable mixture. | - Add a small amount of brine to the separatory funnel; this increases the ionic strength of the aqueous phase and can help break the emulsion.- Allow the funnel to stand undisturbed for a longer period (30+ minutes).- Gently swirl the funnel instead of shaking vigorously.- Filter the entire emulsified mixture through a pad of Celite®. |
| The final product is a viscous oil or gum, not a solid. | - Residual solvent (water or organic) is present.- The free base may have a low melting point or be amorphous. | - Dry the product under high vacuum for several hours to remove trace solvents.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a suitable anti-solvent (e.g., hexanes).- Confirm the identity and purity by NMR or LC-MS. The oily form may be pure enough for use. |
| The final yield is significantly lower than expected. | - Incomplete extraction from the aqueous phase.- The pH of the aqueous phase was not high enough to fully liberate the free base.- The free base has some solubility in the aqueous layer. | - Perform more extractions (e.g., 4-5 times) with the organic solvent.- Before extraction, check the pH of the aqueous layer with pH paper to ensure it is >10.- If the free base is suspected to be water-soluble, saturate the aqueous layer with NaCl before extraction to "salt out" the organic product. |
| How can I confirm all the oxalic acid is gone? | Residual oxalic acid or its salt is present in the final product. | - pH Test: Dissolve a small sample of the final product in your organic solvent, add a few drops of deionized water, shake, and spot the water onto pH paper. It should be neutral.- ¹H NMR Spectroscopy: Oxalic acid protons are typically very broad and may not be visible. However, comparing the integration of your product peaks to a known internal standard can confirm purity.- LC-MS Analysis: This is a highly sensitive method. Look for the mass of oxalic acid (m/z 91.0 for [M+H]⁺ or 89.0 for [M-H]⁻ in negative mode) or the oxalate salt of your product. |
Section 4: Data Summary & Physicochemical Properties
This table summarizes key data for the compounds involved in this process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Solubility Profile |
| 2-Oxa-6-azaspiro[3.5]nonane (Free Base) | C₇H₁₃NO | 127.18[3] | Secondary amine (basic) | Soluble in common organic solvents (DCM, EtOAc, MeOH). Sparingly soluble in water. |
| Oxalic Acid | C₂H₂O₄ | 90.03 (anhydrous)[1] | Dicarboxylic acid; pKa₁ ≈ 1.25, pKa₂ ≈ 3.81[1] | Highly soluble in water and ethanol; poorly soluble in diethyl ether; insoluble in nonpolar solvents like hexanes.[1] |
| This compound (Starting Salt) | C₉H₁₅NO₅ | 217.22 | Crystalline solid, MP: 131-136 °C | Soluble in water, especially under basic or acidic conditions. Insoluble in most nonpolar organic solvents. |
References
-
Wikipedia. Oxalic acid . [Link]
-
Sciencemadness Wiki. Oxalic acid . [Link]
-
PubChem - National Institutes of Health. Oxalic Acid | (COOH)2 | CID 971 . [Link]
-
BYJU'S. Oxalic acid . [Link]
-
Britannica. Oxalic acid | Formula, Uses, & Facts . [Link]
-
ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design . [Link]
-
PubChem - National Institutes of Health. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 . [Link]
-
Sciencemadness Discussion Board. oxalic acid reaction with secondary amines . [Link]
-
PubChem - National Institutes of Health. 6-Oxa-2-azaspiro(3.5)nonane hydrochloride | C7H14ClNO | CID 73554305 . [Link]
-
Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method) . [Link]
-
ResearchGate. Interaction of oxalic acid with methylamine and its atmospheric implications . [Link]
-
Asian Journal of Research in Chemistry. Solubility of Oxalic Acid . [Link]
-
PubChem - National Institutes of Health. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 . [Link]
-
National Institutes of Health (PMC). Interaction of oxalic acid with methylamine and its atmospheric implications . [Link]
Sources
Technisches Support-Center: Umgang mit 2-Oxa-6-azaspiro[3.5]nonanoxalat in Gegenwart starker Basen
Willkommen im technischen Support-Center, Ihrer zentralen Anlaufstelle für die Lösung von Herausforderungen bei der Arbeit mit 2-Oxa-6-azaspiro[3.5]nonanoxalat. Als leitender Anwendungswissenschaftler führe ich Sie durch die Feinheiten der Reaktivität dieser Verbindung, insbesondere im Hinblick auf Nebenreaktionen, die durch starke Basen ausgelöst werden können. Ziel ist es, Ihnen ein fundiertes Verständnis der zugrunde liegenden chemischen Prinzipien zu vermitteln, um Ihre Experimente zu optimieren und unerwünschte Ergebnisse zu minimieren.
Häufig gestellte Fragen (FAQs)
Frage 1: Wie verhält sich das Oxalat-Gegenion in Gegenwart einer starken Base?
Das Oxalat-Dianion ist die konjugierte Base der Oxalsäure. Wenn 2-Oxa-6-azaspiro[3.5]nonanoxalat in einem Reaktionsgemisch mit einer starken Base verwendet wird, wird das Oxalat-Gegenion im Allgemeinen nicht weiter reagieren. Die starke Base wird bevorzugt das Stickstoffatom des Azaspiro-Rings deprotonieren. Es ist jedoch wichtig zu beachten, dass die Löslichkeit des Oxalatsalzes in verschiedenen organischen Lösungsmitteln begrenzt sein kann, was die Verfügbarkeit des freien Amins in Lösung beeinflussen kann.
Frage 2: Welchen pKa-Wert hat das sekundäre Amin und wie beeinflusst dieser die Wahl der Base?
Der exakte pKa-Wert für 2-Oxa-6-azaspiro[3.5]nonan ist in der Literatur nicht umfassend dokumentiert. Allerdings ist bekannt, dass ein Oxetanring in α-Position zu einem Amin dessen Basizität durch einen induktiven Effekt verringert. Studien haben gezeigt, dass dies den pKaH-Wert um etwa 2,7 Einheiten senken kann.[1] Ausgehend von einem typischen pKa-Wert für ein azyklisches sekundäres Amin (ca. 11) können wir den pKa-Wert des konjugierten Säure von 2-Oxa-6-azaspiro[3.5]nonan auf etwa 8-9 schätzen.
Für eine effiziente Deprotonierung sollte eine Base gewählt werden, deren konjugierte Säure einen pKa-Wert hat, der deutlich über dem des Amins liegt. Starke Basen wie Lithiumdiisopropylamid (LDA), Natriumhydrid (NaH) oder Kalium-tert-butanolat (KOtBu) sind daher prinzipiell geeignet, um das Amin vollständig zu deprotonieren. Schwächere Basen wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) werden nur zu einem Gleichgewicht führen, was für viele Reaktionen nicht ausreichend ist.
Frage 3: Ist der Oxetanring unter stark basischen Bedingungen stabil?
Der Oxetanring in 2-Oxa-6-azaspiro[3.5]nonan ist an einem Spirozentrum 3,3-disubstituiert. Diese Substitutionsmuster erhöhen die Stabilität des Rings erheblich, insbesondere gegenüber nukleophilen Angriffen, die zu einer Ringöffnung führen könnten.[2] Unter den meisten stark basischen Bedingungen, die für die Deprotonierung des Amins verwendet werden, ist der Oxetanring als stabil anzusehen.[3][4][5][6] Extreme Bedingungen, wie sehr hohe Temperaturen in Verbindung mit starken Nukleophilen, könnten jedoch unter Umständen zu einer Ringöffnung führen, obwohl dies für dieses spezielle Substrat unwahrscheinlich ist.
Frage 4: Was sind die wahrscheinlichsten Nebenreaktionen bei der Verwendung von starken Basen?
Die häufigsten Nebenreaktionen sind in der Regel mit der Reaktivität des deprotonierten Amins oder nachfolgenden Reaktionen verbunden. Dazu gehören:
-
Überalkylierung und Hofmann-Eliminierung: Bei Alkylierungsreaktionen kann eine mehrfache Alkylierung am Stickstoffatom zu einem quartären Ammoniumsalz führen. In Gegenwart einer starken Base kann dieses einer Hofmann-Eliminierung unterliegen, was zur Bildung eines Alken-Nebenprodukts führt.[7][8][9][10]
-
Baseninduzierte Umlagerungen: Obwohl für dieses spezielle Ringsystem nicht ausführlich dokumentiert, können stark basische Bedingungen bei komplexen Molekülen unerwartete Umlagerungsreaktionen auslösen.
-
Reaktionen mit dem Lösungsmittel: Einige Lösungsmittel, wie z. B. DMF, können in Gegenwart starker Basen bei erhöhten Temperaturen zersetzt werden oder selbst reagieren.
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei Experimenten mit 2-Oxa-6-azaspiro[3.5]nonanoxalat und starken Basen auftreten können, und bietet Lösungsansätze.
Problem 1: Geringe Ausbeute oder unvollständige Umsetzung bei N-Alkylierungen
Mögliche Ursache 1: Unzureichende Deprotonierung des Amins
-
Analyse: Die gewählte Base ist möglicherweise nicht stark genug, um das Amin vollständig zu deprotonieren, was zu einer geringen Konzentration des reaktiven Nukleophils führt.
-
Lösung: Wählen Sie eine stärkere Base. Vergleichen Sie den pKa-Wert der konjugierten Säure Ihrer Base mit dem geschätzten pKa-Wert des Amins (ca. 8-9).
| Base | Konjugierte Säure | pKa der konjugierten Säure | Eignung |
| Kaliumcarbonat (K₂CO₃) | Bicarbonat (HCO₃⁻) | 10.3 | Mäßig, oft unvollständig |
| Triethylamin (Et₃N) | Triethylammonium | 10.8 | Gering, nur für sehr reaktive Elektrophile |
| DBU | DBU-H⁺ | ~12 | Gut |
| Kalium-tert-butanolat (KOtBu) | tert-Butanol | ~18 | Sehr gut |
| Natriumhydrid (NaH) | Wasserstoff (H₂) | ~35 | Ausgezeichnet, aber heterogen |
| LDA | Diisopropylamin | ~36 | Ausgezeichnet, aber erfordert niedrige Temperaturen |
Mögliche Ursache 2: Falsches Lösungsmittel
-
Analyse: Die Löslichkeit des Oxalatsalzes oder der Base im gewählten Lösungsmittel kann unzureichend sein.
-
Lösung: Verwenden Sie aprotische, polare Lösungsmittel wie THF, Dioxan oder Toluol. Für heterogene Basen wie NaH kann die Zugabe eines Phasentransferkatalysators in Betracht gezogen werden.
Workflow zur Optimierung von N-Alkylierungen
Caption: Workflow zur Fehlerbehebung bei N-Alkylierungsreaktionen.
Problem 2: Bildung signifikanter Mengen an Nebenprodukten
Mögliche Ursache 1: Hofmann-Eliminierung nach Überalkylierung
-
Analyse: Dies ist wahrscheinlich, wenn Sie Alkylierungsmittel verwenden und Produkte mit niedrigerem Molekulargewicht als erwartet beobachten. Die Reaktion tritt auf, wenn das sekundäre Amin zu einem quartären Ammoniumsalz überalkyliert wird, das dann in Gegenwart von Base eliminiert wird.
-
Lösung:
-
Stöchiometrie kontrollieren: Verwenden Sie das Alkylierungsmittel in stöchiometrischen oder leicht unterstöchiometrischen Mengen.
-
Temperaturkontrolle: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit ermöglicht.
-
Langsame Zugabe: Fügen Sie das Alkylierungsmittel langsam zur deprotonierten Aminlösung hinzu, um lokale Konzentrationsspitzen zu vermeiden.
-
Mechanismus der Hofmann-Eliminierung
Caption: Mechanismus der Hofmann-Eliminierung nach Überalkylierung.
Mögliche Ursache 2: Ringöffnung des Oxetans
-
Analyse: Obwohl unwahrscheinlich, könnten unter sehr harschen Bedingungen (z.B. hohe Temperaturen und Anwesenheit von starken Nukleophilen) Produkte entstehen, die auf eine Ringöffnung des Oxetans hindeuten. Dies würde sich in der Regel durch die Einführung einer Hydroxylgruppe und einer neuen funktionellen Gruppe aus dem Nukleophil zeigen.
-
Lösung: Mäßigen Sie die Reaktionsbedingungen. Senken Sie die Temperatur und vermeiden Sie übermäßig aggressive Nukleophile, wenn die Ringöffnung ein Problem darstellt.
Problem 3: Schwierigkeiten bei der Aufarbeitung und Isolierung des Produkts
Mögliche Ursache 1: Emulsionsbildung
-
Analyse: Das deprotonierte Amin oder seine Salze können als Tenside wirken und die Trennung von organischer und wässriger Phase erschweren.
-
Lösung:
-
pH-Anpassung: Stellen Sie sicher, dass die wässrige Phase nach der Reaktion angesäuert wird, um das Amin zu protonieren und seine Löslichkeit in der wässrigen Phase zu erhöhen.
-
Salz zugeben: Die Zugabe von Kochsalz (Brine) zur wässrigen Phase kann helfen, Emulsionen zu brechen.
-
Filtration: Filtrieren Sie das Reaktionsgemisch vor der Extraktion durch Celite, um unlösliche Salze zu entfernen.
-
Allgemeines Reaktionsschema und potenzielle Nebenreaktionen
Caption: Übersicht über die Hauptreaktion und potenzielle Nebenreaktionen.
Referenzen
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A case series of serious and unexpected adverse drug reactions under treatment with cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Impurities in 2-Oxa-6-azaspiro[3.5]nonane Oxalate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Oxa-6-azaspiro[3.5]nonane oxalate. This document provides in-depth troubleshooting guides and frequently asked questions to assist you in identifying and characterizing impurities that may be present in your sample. As your partner in science, my goal is to equip you with the foundational knowledge and practical steps to ensure the quality and integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my batch of this compound?
Impurities in any synthesized compound can generally be categorized into three main types: process-related impurities, degradation products, and contaminants. For this compound, the specific sources can be traced back to its synthesis and handling.
-
Process-Related Impurities: These are substances that originate from the manufacturing process. Given the known synthetic routes for similar spirocyclic structures, you should be vigilant for:
-
Unreacted Starting Materials: Depending on the synthetic pathway, this could include precursors like 3-bromo-2,2-bis(bromomethyl)propan-1-ol or N-tosyl-piperidine-4,4-diethyl ester.[1]
-
Intermediates: Incomplete reactions can leave behind intermediate products. For instance, in a multi-step synthesis, the free base of 2-Oxa-6-azaspiro[3.5]nonane might be present if the salt formation with oxalic acid is incomplete.[2]
-
Reagents and Catalysts: While purification steps aim to remove these, trace amounts of reagents like p-tosylamide, lithium aluminum hydride, or catalysts used in the synthesis might persist.[1]
-
By-products: Side reactions can generate structurally related impurities. The specific by-products will depend on the exact reaction conditions.
-
-
Degradation Products: this compound can degrade over time, especially if not stored under optimal conditions. Potential degradation pathways could involve:
-
Hydrolysis: The oxetane ring, while more stable than other cyclic ethers, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The amine functionality can be prone to oxidation, especially in the presence of air and light.[2]
-
Salt Disproportionation: The oxalate salt can revert to the free base and oxalic acid, particularly in the presence of moisture or in formulations with alkaline excipients.[3] This is a critical consideration in drug development.
-
-
Contaminants: These are extraneous substances introduced into the material. This can include residual solvents from purification, moisture, or particulate matter from the manufacturing environment.
Q2: Why is this compound supplied as an oxalate salt? What are the implications for purity?
Forming a salt of an active pharmaceutical ingredient (API) is a common strategy in drug development for several reasons.[4] For 2-Oxa-6-azaspiro[3.5]nonane, which is a basic compound due to its secondary amine, salt formation with oxalic acid offers several advantages:
-
Enhanced Stability: Crystalline salts are generally more chemically and physically stable than their corresponding free base forms.[3]
-
Improved Solubility: Oxalate salts often exhibit improved solubility in aqueous media, which is crucial for many biological and pharmaceutical applications.[2][4]
-
Ease of Handling: The crystalline nature of the salt makes it easier to handle, weigh, and purify compared to potentially oily or amorphous free bases.
From a purity perspective, the oxalate salt form is beneficial as the crystallization process itself is a purification step, helping to remove process-related impurities. However, it also introduces the possibility of impurities related to the counter-ion, such as an excess of oxalic acid or the presence of hydrates.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To maintain the integrity of your sample, proper storage is crucial. Based on the chemical structure and general stability of similar compounds, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C.[5] Lower temperatures slow down the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This minimizes the risk of oxidation of the amine group.
-
Moisture: Keep the container tightly sealed and in a dry environment. Moisture can promote hydrolysis and salt disproportionation.[3]
-
Light: Protect from light to prevent photochemical degradation.
Q4: Which analytical techniques are most effective for characterizing impurities in this compound?
A multi-technique approach is essential for the comprehensive characterization of impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A well-developed HPLC method can separate the main compound from its impurities, allowing for their quantification. UV detection is standard, but coupling with a mass spectrometer (LC-MS) provides structural information.[7]
-
Mass Spectrometry (MS): Both Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile impurities are invaluable.[8] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main compound and any impurities present at sufficient concentration.[8][9] It can provide detailed information about the connectivity and stereochemistry of molecules.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the presence of key functional groups and can be a quick way to check for gross contamination or changes in the material.[9]
Troubleshooting Guide
Q1: I'm seeing unexpected peaks in my HPLC chromatogram. How can I go about identifying them?
This is a common challenge in analytical chemistry. A systematic approach is key to identifying unknown peaks.
Step 1: Verify System Suitability First, ensure your HPLC system is performing correctly. Check the retention time and peak shape of your standard. If these are not within specifications, troubleshoot the instrument before analyzing the sample.
Step 2: Information Gathering from the Chromatogram
-
Retention Time: Are the unknown peaks eluting before or after the main peak? Early eluting peaks are often more polar, while later eluting peaks are typically less polar.
-
Peak Area: What is the area percentage of the unknown peaks? Regulatory guidelines often state that impurities above 0.1% need to be identified and characterized.[6]
Step 3: Preliminary Identification using UV and MS Data
-
UV Spectrum: If you are using a photodiode array (PDA) detector, compare the UV spectrum of the unknown peak to that of the main compound. A similar spectrum may suggest a structurally related impurity.
-
Mass-to-Charge Ratio (m/z): If using LC-MS, the m/z of the unknown peak is a critical piece of information. Compare this to the m/z of the main compound and potential impurities you have hypothesized.
Workflow for Impurity Identification
Caption: A systematic workflow for the identification of unknown impurities observed in an HPLC analysis.
Q2: My NMR spectrum is showing unassigned signals. What could they be?
Unassigned signals in an NMR spectrum can arise from several sources. Here's how to approach this issue:
-
Residual Solvents: The most common source of extra peaks is residual solvents from the synthesis or purification process. Compare the chemical shifts of the unknown signals to a standard table of common NMR solvents.
-
Oxalic Acid: If there is an excess of oxalic acid from the salt formation step, you may see a broad signal in the ¹H NMR spectrum, typically in the downfield region. The chemical shift can be highly dependent on the solvent and concentration. In DMSO-d₆, the carboxylic acid protons of oxalic acid appear as a broad singlet.[10]
-
Water: A peak corresponding to water is often present. Its chemical shift is also solvent-dependent.
-
Structurally Related Impurities: If the unassigned signals are complex and do not correspond to common solvents, they are likely from impurities.
-
Look for characteristic signals: For example, if you suspect an unreacted starting material containing a tosyl group, look for signals in the aromatic region and a singlet around 2.4 ppm for the methyl group.
-
2D NMR: Techniques like COSY and HSQC can help in piecing together the structure of the impurity by showing proton-proton and proton-carbon correlations.
-
Q3: I suspect my sample has degraded upon storage. How can I confirm this and what are the likely degradation products?
To confirm degradation, you should use a stability-indicating method, which is typically an HPLC method that can separate the intact drug from its degradation products.
Confirmation of Degradation:
-
Comparative Analysis: Analyze the suspect sample by HPLC and compare the chromatogram to that of a freshly prepared or reference sample. An increase in the area of existing impurity peaks or the appearance of new peaks is indicative of degradation.
-
Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies. This involves subjecting the this compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to accelerate its breakdown. The degradation products formed can then be characterized, providing a reference for what to look for in aged samples.
Likely Degradation Products:
-
Ring-Opened Product: Under acidic or basic conditions, the oxetane ring could undergo hydrolysis to form a diol. This would result in a significant change in polarity and would likely elute much earlier in a reverse-phase HPLC method.
-
Oxidized Products: Oxidation of the secondary amine could lead to the formation of an N-oxide or other related species.[11] This would result in an increase in mass of 16 amu, which can be detected by LC-MS.
Q4: My mass spectrometry data shows ions with unexpected m/z values. How do I interpret these?
When interpreting MS data, consider the following possibilities:
-
Adducts: In electrospray ionization (ESI), it is common for the analyte to form adducts with ions present in the mobile phase or sample matrix. Look for ions corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ in positive ion mode, and [M+Cl]⁻ or [M+HCOO]⁻ in negative ion mode.
-
In-Source Fragmentation: The compound might be fragmenting in the ion source of the mass spectrometer. This can sometimes be controlled by adjusting the source parameters (e.g., cone voltage).
-
Isotopes: Remember to account for the natural isotopic abundance of elements like carbon (¹³C). You should see a small peak at [M+1]⁺.
-
Impurities: If the unexpected m/z values do not correspond to adducts or isotopes, they are likely from impurities. Use the accurate mass from HRMS to propose a molecular formula and then use this information in conjunction with your knowledge of the synthetic process to deduce a possible structure.
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Analysis
This method provides a starting point for the analysis of this compound. Optimization may be required for your specific system and sample.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. |
Rationale: A C18 column is a good starting point for moderately polar compounds. The formic acid in the mobile phase helps to improve peak shape for the basic analyte. A gradient elution is used to ensure that both polar and non-polar impurities are eluted from the column.
Protocol 2: Sample Preparation for LC-MS Analysis
For LC-MS, it is crucial to use volatile buffers to avoid fouling the ion source.
-
Solvent Selection: Use LC-MS grade solvents (water, acetonitrile, methanol).
-
Sample Dilution: Prepare a stock solution of your sample at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions of your LC method.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.
Protocol 3: Sample Preparation for NMR Analysis
-
Solvent Choice: Select a deuterated solvent in which your compound is soluble. DMSO-d₆ is often a good choice for polar compounds and oxalate salts.
-
Concentration: Weigh approximately 5-10 mg of the sample directly into an NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the tube and gently invert it several times to dissolve the sample. Sonication can be used if necessary to aid dissolution.
-
Analysis: Acquire a ¹H NMR spectrum first. If further structural elucidation is needed, proceed with ¹³C and 2D NMR experiments.
Summary of Potential Impurities
| Potential Impurity | Likely Origin | Expected Analytical Signature |
| 2-Oxa-6-azaspiro[3.5]nonane (free base) | Incomplete salt formation, degradation | Elutes earlier than the salt in RPLC, m/z of 128.10 [M+H]⁺ |
| Oxalic Acid | Excess reagent from salt formation | Very polar, elutes very early in RPLC, may not have a strong UV chromophore. |
| N-Tosyl-piperidine-4,4-diethyl ester | Unreacted starting material | Less polar, elutes later in RPLC, characteristic aromatic and ethyl signals in NMR. |
| Ring-opened diol | Hydrolytic degradation | More polar, elutes earlier in RPLC, m/z of 146.11 [M+H]⁺ |
| N-Oxide derivative | Oxidative degradation | More polar, elutes earlier in RPLC, m/z of 144.09 [M+H]⁺ |
References
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Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available from: [Link]
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Evaluation of a high-performance liquid chromatography method for urinary oxalate determination. National Institutes of Health. Available from: [Link]
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Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. National Institutes of Health. Available from: [Link]
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Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. MDPI. Available from: [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health. Available from: [Link]
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How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Available from: [Link]
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Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. ResearchGate. Available from: [Link]
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Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN Research Publishing. Available from: [Link]
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Spirocyclic Motifs in Natural Products. National Institutes of Health. Available from: [Link]
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Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available from: [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available from: [Link]
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Impurities Characterization in Pharmaceuticals: A Review. Human Journals. Available from: [Link]
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HPLC analysis of human urine for oxalate content. ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Guide to 2-Oxa-6-azaspiro[3.5]nonane Oxalate and Other Spirocyclic Amines for Drug Discovery
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds by providing rigid, three-dimensional structures. This guide provides an in-depth comparison of 2-Oxa-6-azaspiro[3.5]nonane oxalate with other key spirocyclic amines, including its isomer 2-Oxa-7-azaspiro[3.5]nonane, and related azaspiro[3.3]heptane and azaspiro[4.5]decane derivatives. We will explore their distinct physicochemical properties, biological applications, and synthetic strategies, supported by experimental protocols and data to inform rational drug design and development.
Introduction: The Strategic Value of Spirocyclic Amines
The drive to create novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles has led to a significant interest in Fsp3-rich chemical structures.[1] Spirocyclic amines, which feature two rings sharing a single carbon atom, are particularly advantageous.[2] This unique structural arrangement imparts conformational rigidity, which can reduce the entropic penalty of binding to a biological target, thereby enhancing affinity and selectivity.[3] Furthermore, the three-dimensional nature of these scaffolds allows for precise, multi-directional exploration of chemical space, a critical factor in optimizing ligand-receptor interactions.[4]
2-Oxa-6-azaspiro[3.5]nonane is a heterocyclic compound that incorporates both an oxetane and a piperidine ring. The oxetane moiety is a polar, metabolically robust surrogate for gem-dimethyl or carbonyl groups, often improving aqueous solubility and other drug-like properties.[5] This guide will dissect the nuanced differences between this compound and its structural relatives to provide researchers with a clear, data-driven framework for selecting the optimal scaffold for their drug discovery programs.
Profile of this compound
This compound is a salt derivative with the molecular formula C₉H₁₅NO₅ and a molecular weight of approximately 217.22 g/mol .[6] The base spirocycle, 2-Oxa-6-azaspiro[3.5]nonane, has a molecular weight of 127.18 g/mol .[6] The oxalate counterion enhances the compound's crystallinity, handling properties, and aqueous solubility.[6]
Biological Significance: While detailed pharmacological studies are still emerging, its unique structure makes it a valuable building block in medicinal chemistry.[6] The incorporation of both nitrogen and oxygen heteroatoms provides opportunities for hydrogen bonding and other key interactions with biological targets.[6] The piperidine component is a common motif in centrally active agents, while the oxetane ring can modulate basicity and improve metabolic stability.[7]
Synthesis: The synthesis of related oxa-azaspirocycles often involves multi-step sequences. For instance, the synthesis of the isomeric 2-oxa-7-azaspiro[3.5]nonane has been achieved via the ring-closure of 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol).[5] A common strategy for the core structure involves condensation reactions followed by cyclization processes.[6]
Comparative Analysis of Key Spirocyclic Amines
To understand the unique position of 2-Oxa-6-azaspiro[3.5]nonane, it is essential to compare it with other relevant spirocyclic amines that are frequently employed in drug discovery.
-
2-Oxa-7-azaspiro[3.5]nonane: A constitutional isomer of the title compound. The primary difference is the position of the nitrogen atom within the six-membered ring. This seemingly minor change can significantly impact the molecule's dipole moment, pKa, and the spatial orientation of potential interaction points.
-
2-Azaspiro[3.3]heptane Derivatives: These smaller, more strained systems are often used as bioisosteres for piperidine.[1] Their rigid framework offers a different conformational profile compared to the more flexible six-membered ring of the nonane systems.[8]
-
1-Oxa-8-azaspiro[4.5]decane Derivatives: This larger spirocycle has demonstrated utility in the development of selective ligands for targets such as the sigma-1 (σ1) receptor.[9] The larger ring size provides different geometric possibilities for substitution and interaction.
Data Presentation: Physicochemical and Pharmacological Comparison
| Property | This compound | 2-Oxa-7-azaspiro[3.5]nonane oxalate | 2-Azaspiro[3.3]heptane | 1-Oxa-8-azaspiro[4.5]decane |
| Structure | ||||
| CAS Number | 1046153-20-1[10] | 241820-91-7 (free base)[11] | 174-78-7[12] | Varies by derivative |
| Molecular Formula | C₇H₁₃NO · C₂H₂O₄[10] | C₇H₁₃NO · C₂H₂O₄[11] | C₅H₉N | C₈H₁₅NO |
| Molecular Weight | 217.22 g/mol [10] | 217.22 g/mol (oxalate)[11] | 83.13 g/mol | 141.21 g/mol |
| Key Features | Oxetane fused to piperidine | Isomer with altered nitrogen position | Strained dual four-membered rings | Tetrahydrofuran fused to piperidine |
| Primary Applications | Versatile building block for drug discovery, leveraging oxetane benefits.[6] | Alternative to morpholine in medicinal chemistry, with distinct vector orientation.[5] | Rigid piperidine bioisostere, enhances 3D character.[1] | Scaffold for CNS targets, e.g., selective σ1 receptor ligands.[9] |
| Solubility Impact | Oxetane and oxalate salt generally improve aqueous solubility.[6][13] | Similar solubility enhancement expected from the oxetane moiety.[13] | Generally more water-soluble than corresponding piperidines.[14] | Can be tailored for specific lipophilicity profiles.[15] |
Structural and Functional Implications
The choice between these scaffolds is a critical decision in drug design. The substitution of a carbon with an oxygen atom in oxa-spirocycles can dramatically increase solubility and lower lipophilicity.[13] For example, one study showed that an oxa-spirocyclic compound was approximately 40 times more soluble than its direct carbocyclic analogue.[13]
The difference between 2-Oxa-6-azaspiro[3.5]nonane and 2-Oxa-7-azaspiro[3.5]nonane lies in the nitrogen's position relative to the spiro-center. This dictates the exit vectors for substitution, influencing how a molecule can be decorated to interact with a target protein.
In contrast, 2-Azaspiro[3.3]heptane offers a more compact and rigid structure. This rigidity can be beneficial for locking in a specific bioactive conformation but may also limit its ability to adapt to different binding pockets.[16] The larger 1-Oxa-8-azaspiro[4.5]decane scaffold provides a different geometric landscape, which has been successfully exploited to achieve high affinity and selectivity for challenging targets like the sigma-1 receptor.[9]
Experimental Protocols: A Self-Validating System
To provide practical context, we describe a standard protocol for a competitive radioligand binding assay, a fundamental technique for characterizing the interaction of these spirocyclic amines with a target receptor, such as a G-protein coupled receptor (GPCR).
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a derivative of 2-Oxa-6-azaspiro[3.5]nonane) for a specific receptor.
Causality Behind Experimental Choices: This assay relies on the principle of competition between a labeled radioligand (of known affinity) and an unlabeled test compound for a finite number of receptors. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound. Using a cell membrane preparation expressing the target receptor ensures a biologically relevant system.
Materials:
-
Cell membranes expressing the target receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-dopamine for dopamine receptors).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Serial dilutions of spirocyclic amine derivatives.
-
Non-specific binding control: A high concentration of a known, unlabeled ligand.
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test spirocyclic amines in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M to generate a full competition curve.
-
Dilute the radioligand in assay buffer to a final concentration equal to its Kd value (dissociation constant) for the target receptor. This ensures that approximately 50% of the receptors are occupied in the absence of a competitor, providing an optimal window for detecting competition.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the cell membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the high-concentration unlabeled ligand, 50 µL of radioligand solution, and 100 µL of the cell membrane preparation. This determines the amount of radioligand that binds non-specifically to the filters and membranes, which must be subtracted from all other measurements.
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL of radioligand solution, and 100 µL of the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes. This allows the binding reaction to reach equilibrium. The exact time and temperature should be optimized for the specific receptor-ligand system.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of the plate through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand. The cold temperature slows the dissociation of the bound ligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter. The output will be in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Diagrams and Workflows
Comparative Structures of Spirocyclic Amines
Caption: Comparative structures of key spirocyclic amine scaffolds.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Illustrative GPCR Signaling Pathway
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade.
Conclusion and Future Perspectives
This compound represents a valuable and versatile scaffold for modern drug discovery. Its unique combination of a piperidine ring and a metabolically robust, polarity-enhancing oxetane moiety provides a compelling alternative to more traditional heterocyclic systems.
The comparative analysis reveals that no single spirocyclic amine is universally superior; rather, the optimal choice is dictated by the specific therapeutic target and desired physicochemical properties.
-
For projects requiring a rigid piperidine bioisostere with enhanced 3D character, azaspiro[3.3]heptane derivatives are an excellent choice.
-
When targeting complex CNS receptors where a larger scaffold is advantageous, azaspiro[4.5]decane derivatives have a proven track record.
-
The choice between 2-Oxa-6-azaspiro[3.5]nonane and its 7-aza isomer will depend on the required orientation of substituents for optimal target engagement.
The future of drug design will increasingly rely on the strategic use of such Fsp3-rich scaffolds to unlock new biological targets and create safer, more effective medicines. The continued exploration and functionalization of oxa-azaspirocycles like 2-Oxa-6-azaspiro[3.5]nonane will undoubtedly play a pivotal role in this endeavor.
References
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- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
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ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]
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PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]
-
ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
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PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
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PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
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Nature Communications. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]
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RSC Publishing. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Retrieved from [Link]
-
ResearchGate. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]
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Chemical Science (RSC Publishing). (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Retrieved from [Link]
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Navigating Chemical Space: A Comparative Guide to 2-Oxa-6-azaspiro[3.5]nonane and Piperidine Scaffolds in Drug Design
Introduction: The Enduring Quest for Optimal Scaffolds
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the most successful and frequently employed motifs are saturated heterocycles, which provide three-dimensional (3D) character and introduce key pharmacophoric features. The piperidine ring, a six-membered saturated heterocycle, is arguably one of the most ubiquitous scaffolds in modern pharmaceuticals, found in numerous blockbuster drugs.[1] However, the drive to "escape from flatland" and explore novel, more complex chemical space has led to a burgeoning interest in spirocyclic systems.[2]
This guide provides an in-depth, objective comparison between the classical piperidine scaffold and the emerging 2-Oxa-6-azaspiro[3.5]nonane scaffold. We will dissect their structural nuances, physicochemical properties, synthetic accessibility, and their consequential impact on pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting scaffolds for next-generation therapeutics.
Part 1: Physicochemical and Structural Foundations
The fundamental differences between a simple monocyclic ring and a spirocyclic system manifest in their core physicochemical properties and the spatial arrangement of their atoms.
Piperidine: A cornerstone of medicinal chemistry, the piperidine scaffold is a six-membered heterocycle containing a basic nitrogen atom.[1] Its prevalence stems from its synthetic tractability and its ability to confer favorable properties such as aqueous solubility and metabolic stability.[3]
2-Oxa-6-azaspiro[3.5]nonane: This scaffold is a more complex, three-dimensional structure where an oxetane ring and a piperidine ring are joined by a single, shared quaternary carbon atom. This spirocyclic arrangement imparts significant structural rigidity and a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[2] The oxetane moiety, in particular, has been proposed as a valuable structural alternative to the commonly used morpholine ring in medicinal chemistry.[4]
Comparative Physicochemical Properties
The choice of scaffold directly impacts key molecular descriptors that govern a compound's behavior in a biological system. The following table summarizes these differences.
| Property | Piperidine | 2-Oxa-6-azaspiro[3.5]nonane | Rationale for Difference |
| Molecular Formula | C₅H₁₁N | C₇H₁₃NO | Addition of a C₂H₂O unit from the oxetane ring. |
| Molecular Weight ( g/mol ) | 85.15 | 127.18 | Increased atom count in the spirocyclic scaffold. |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | 1.0 | Both are fully saturated aliphatic systems. The key difference is the 3D topology. |
| Calculated LogP (cLogP) | ~0.5 - 0.8 | ~0.2 - 0.5 | The polar oxygen atom in the oxetane ring of the spirocycle generally decreases lipophilicity. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 21.3 Ų | The ether oxygen in the oxetane ring contributes additional polar surface area. |
| Structural Rigidity | Low (Flexible) | High (Rigid) | The spiro-fusion point severely restricts the conformational freedom of the piperidine ring. |
Part 2: Conformational Analysis - Rigidity vs. Flexibility
The conformational behavior of a scaffold dictates how its substituents are presented to a biological target, which is critical for achieving high-affinity binding.
-
Piperidine's Conformational Flexibility: The piperidine ring predominantly exists in a dynamic equilibrium between two chair conformations. Substituents can occupy either axial or equatorial positions, and the ring can readily flip between these states. While this flexibility allows the molecule to adapt to various binding pocket shapes, it can come at an entropic cost upon binding, potentially lowering potency.
-
2-Oxa-6-azaspiro[3.5]nonane's Conformational Constraint: The spirocyclic nature of 2-Oxa-6-azaspiro[3.5]nonane introduces significant conformational rigidity. The fusion of the oxetane and piperidine rings locks the overall structure into a more defined shape. This pre-organization can be highly advantageous, as it reduces the entropic penalty of binding and presents substituents in well-defined vectors. This can lead to enhanced potency and selectivity.[5]
Caption: Conformational dynamics of piperidine vs. the constrained nature of the spirocyclic scaffold.
Part 3: Synthetic Accessibility - The Path of Least Resistance
The ease and cost of synthesis are critical considerations in drug development, particularly during the early stages of lead discovery and optimization.
Piperidine Synthesis
The synthesis of piperidine derivatives is a well-established field of organic chemistry.[1] A multitude of methods are available, with one of the most common being the catalytic hydrogenation of readily available pyridine precursors. This straightforward accessibility makes piperidines attractive for initial screening and structure-activity relationship (SAR) studies.
Experimental Protocol: Catalytic Hydrogenation of a Pyridine Derivative
-
Setup: A solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is prepared in a high-pressure hydrogenation vessel.
-
Catalyst Addition: A hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂, Adam's catalyst), is carefully added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 50-500 psi).
-
Reaction: The reaction mixture is stirred vigorously at a set temperature (ranging from ambient to 80 °C) for 12-48 hours, or until hydrogen uptake ceases.
-
Workup: After cooling and careful venting of the hydrogen gas, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure. The resulting residue can be purified by distillation, crystallization, or chromatography to yield the desired piperidine product.
2-Oxa-6-azaspiro[3.5]nonane Synthesis
In contrast, the synthesis of spirocyclic scaffolds is generally more complex, often requiring multi-step sequences.[5] While some azaspirocycles are commercially available, they can be expensive.[4] The development of efficient and scalable synthetic routes is an active area of research.
Experimental Protocol: A Representative Multi-Step Synthesis
The synthesis of 2-Oxa-6-azaspiro[3.5]nonane is less commonly reported than its isomers, but a general strategy can be adapted from related syntheses.[4]
-
Formation of a Diol: A suitably protected piperidine-4,4-dicarboxylate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the corresponding diol.
-
Cyclization to Oxetane: The resulting diol undergoes a one-pot mesylation and ring-closure reaction. The diol is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form a dimesylate intermediate, which then cyclizes in situ upon heating or with a stronger base to form the protected spiro-oxetane ring.
-
Deprotection: The nitrogen protecting group (e.g., a tosyl or benzyl group) is removed under appropriate conditions (e.g., sodium in liquid ammonia for a tosyl group or catalytic hydrogenation for a benzyl group) to yield the final 2-Oxa-6-azaspiro[3.5]nonane scaffold.
Caption: High-level synthetic workflows for piperidine versus a spirocyclic scaffold.
Part 4: Impact on ADME Properties and Drug Design
Ultimately, the choice of a scaffold is validated by its ability to produce a drug candidate with a balanced profile of potency, selectivity, and favorable ADME properties.
Case Study: Bioisosteric Replacement and Improved Properties
A powerful demonstration of the utility of spirocyclic scaffolds comes from a study on analogues of the local anesthetic Bupivacaine. Researchers replaced the traditional piperidine ring with a spirocyclic moiety, specifically 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a close analogue of the scaffold . The results were striking:
-
Activity: The spirocyclic analogue maintained comparable anesthetic activity to the parent drug.
-
ADME: The ADME properties were also comparable.
-
Toxicity & Solubility: The spirocyclic compound exhibited a 5-fold lower toxicity and increased water solubility compared to the original Bupivacaine.[6]
This case provides compelling experimental evidence that moving from a simple piperidine to a spirocyclic bioisostere can directly address common drug development hurdles like toxicity and poor solubility, without sacrificing potency.
Comparative Impact on Drug-like Properties
| Feature | Piperidine | 2-Oxa-6-azaspiro[3.5]nonane |
| Potency/Selectivity | Can be high, but flexibility may require optimization to lock in the bioactive conformation. | The rigid 3D structure can pre-organize the molecule for optimal target binding, often leading to improved potency and selectivity.[2][5] |
| Solubility | Generally good due to the basic nitrogen, but can be limited by overall molecular lipophilicity. | The introduction of the polar oxetane ring often improves aqueous solubility compared to carbocyclic or gem-dimethyl substituted analogues.[6] |
| Metabolic Stability | The piperidine ring itself is relatively stable, but substituents can be sites of metabolism.[3] | The oxetane moiety is generally considered metabolically robust. The spirocyclic core can also shield adjacent positions from metabolic enzymes.[4] |
| Toxicity | Can be associated with off-target effects (e.g., hERG channel), often related to the basicity and lipophilicity of the overall molecule. | Can reduce toxicity by improving solubility and presenting a different shape profile to off-targets.[6] |
| Novelty (IP Position) | Crowded intellectual property space due to its widespread use. | Represents a less explored area of chemical space, potentially offering a stronger and more defensible intellectual property position.[5] |
Conclusion: A Strategic Choice for Modern Drug Discovery
The decision to employ a piperidine versus a 2-Oxa-6-azaspiro[3.5]nonane scaffold is a strategic one, dictated by the specific goals and stage of a drug discovery project.
-
The piperidine scaffold remains an invaluable tool for its synthetic accessibility, proven track record, and versatility. It is an excellent starting point for initial hit generation and rapid exploration of SAR, where speed and cost-effectiveness are paramount.
-
The 2-Oxa-6-azaspiro[3.5]nonane scaffold represents a powerful next-generation alternative for lead optimization. Its inherent three-dimensionality, conformational rigidity, and favorable impact on physicochemical properties make it an exceptional choice for addressing challenges such as poor solubility, metabolic instability, off-target toxicity, or the need for enhanced potency and selectivity.[2][5] While synthetically more demanding, the investment can yield drug candidates with a superior overall profile and a clear path toward clinical success.
By understanding the distinct advantages and liabilities of each scaffold, medicinal chemists can more effectively navigate the complexities of chemical space and design innovative therapeutics to meet pressing medical needs.
References
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Kovalenko, V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(02). [Link]
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Toh, M. F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. [Link]
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Barreiro, G., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible-Light-Mediated Energy Transfer Catalysis. Organic Letters, 23(23), 9174–9179. [Link]
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Vasilevsky, S. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1033. [Link]
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Gomtsyan, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. [Link]
- Google Patents. (2019). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290B.
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Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 849-860. [Link]
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Horta, B. A. C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(7), 779-794. [Link]
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The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to the Biological Activity of 2-Oxa-6-azaspiro[3.5]nonane Derivatives in CCR2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into the third dimension of chemical space. The deliberate incorporation of three-dimensional (3D) motifs into drug candidates is a proven strategy to enhance pharmacological properties, moving beyond the traditional "flat" landscape of aromatic and heteroaromatic rings. Among the most promising of these 3D scaffolds are spirocycles, which feature two rings connected by a single common atom. This unique structural feature imparts a rigid, well-defined geometry that can lead to improved potency, selectivity, and metabolic stability.
This guide provides an in-depth comparison of the biological activity of compounds containing the "2-Oxa-6-azaspiro[3.5]nonane" scaffold, with a particular focus on their role as antagonists of the C-C chemokine receptor type 2 (CCR2). CCR2 is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory response, primarily by mediating the migration of monocytes and macrophages to sites of inflammation.[1] As such, CCR2 has emerged as a compelling therapeutic target for a multitude of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[1]
We will objectively compare the performance of 2-Oxa-6-azaspiro[3.5]nonane-containing CCR2 antagonists with alternative scaffolds, supported by experimental data. Furthermore, this guide will furnish detailed, step-by-step methodologies for the key experiments central to the evaluation of these compounds.
The Spirocyclic Advantage: Why 2-Oxa-6-azaspiro[3.5]nonane?
The 2-Oxa-6-azaspiro[3.5]nonane motif offers a compelling combination of features for medicinal chemists. The presence of both an oxygen and a nitrogen atom within the spirocyclic system provides opportunities for hydrogen bonding and other polar interactions within a target's binding site. The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding, potentially leading to higher affinity. Moreover, the 3D arrangement of substituents emanating from the spiro center allows for a more precise exploration of the target's topology compared to more flexible, linear or monocyclic scaffolds. This can translate to enhanced selectivity against other receptors, a critical factor in minimizing off-target effects and improving the safety profile of a drug candidate.
Comparative Analysis of CCR2 Antagonists
The exploration of 2-Oxa-6-azaspiro[3.5]nonane-containing compounds as CCR2 antagonists has yielded potent molecules. A key patent in this area, WO 2009023754 A1, discloses a series of such compounds with significant inhibitory activity. To provide a comprehensive understanding of their performance, we will compare a representative example from this patent with other classes of CCR2 antagonists, including those with alternative spirocyclic cores and non-spirocyclic structures.
| Compound Class | Representative Compound/Example | Target | Biological Activity (IC50) |
| 2-Oxa-6-azaspiro[3.5]nonane Derivative | Example from WO 2009023754 A1 | Human CCR2 | Data to be extracted from patent |
| Spiro[indene-1,4'-piperidine] Derivative | Example from a relevant study | Human CCR2 | Potent antagonism reported[2] |
| Non-Spirocyclic (Urea-based) | INCB3284 | Human CCR2 | 3.7 nM |
| Non-Spirocyclic (Piperidine-based) | CCR2-RA-[R] | Human CCR2 | 103 nM |
| Dual CCR2/CCR5 Antagonist | BMS-813160 | Human CCR2 / CCR5 | 6.2 nM (CCR2), 3.6 nM (CCR5) |
Note: The specific IC50 value for the 2-Oxa-6-azaspiro[3.5]nonane derivative will be populated upon detailed analysis of the patent literature. The table highlights the competitive potency of various structural classes targeting CCR2.
Experimental Protocols for Evaluating CCR2 Antagonism
The characterization of CCR2 antagonists relies on a suite of in vitro assays that probe different aspects of receptor function. Here, we provide detailed protocols for four essential assays.
CCR2 Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing information on its binding affinity (Ki).
Principle: Cell membranes expressing CCR2 are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human CCR2 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Test compound at various concentrations (typically a serial dilution).
-
Radiolabeled ligand (e.g., [125I]-CCL2) at a concentration close to its Kd.
-
Cell membrane preparation (typically 5-10 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
To determine non-specific binding, include wells containing an excess of a known non-radiolabeled CCR2 antagonist.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a CCR2 Radioligand Binding Assay.
MCP-1-Induced Chemotaxis Assay
This functional assay assesses the ability of a test compound to inhibit the migration of cells towards a chemoattractant, in this case, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2).
Principle: A multi-well plate with a porous membrane insert (e.g., a Transwell® plate) is used. Cells capable of chemotaxis (e.g., the human monocytic cell line THP-1) are placed in the upper chamber, while a solution containing MCP-1 is placed in the lower chamber. The test compound is added to the upper chamber with the cells. The number of cells that migrate through the pores to the lower chamber in a given time is quantified.
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture THP-1 cells in appropriate media.
-
Prior to the assay, harvest the cells and resuspend them in a serum-free assay medium at a defined concentration (e.g., 1 x 10^6 cells/mL).
-
Incubate the cells with various concentrations of the test compound for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Assay Setup:
-
Add assay medium containing MCP-1 (at a concentration that elicits a robust chemotactic response, e.g., 10 ng/mL) to the lower wells of the chemotaxis plate.
-
Place the membrane inserts into the wells.
-
Add the cell suspension (pre-incubated with the test compound) to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 2-4 hours).
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the wells.
-
The number of migrated cells in the lower chamber can be quantified using several methods:
-
Cell Counting: Directly count the cells in the lower chamber using a hemocytometer or an automated cell counter.
-
Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before the assay. After migration, measure the fluorescence in the lower well using a plate reader.
-
Cell Viability Reagent: Add a reagent that measures cell viability (e.g., CellTiter-Glo®) to the lower well and measure the resulting luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control (MCP-1 alone).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a MCP-1-Induced Chemotaxis Assay.
Calcium Flux Assay
This assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration that occurs upon agonist stimulation of CCR2.
Principle: Cells expressing CCR2 are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated by an agonist like MCP-1, G-protein signaling leads to the release of calcium from intracellular stores, causing a transient increase in intracellular calcium levels. This change is detected as an increase in the fluorescence of the dye. An antagonist will block this response.
Step-by-Step Protocol:
-
Cell Preparation and Dye Loading:
-
Plate CCR2-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Wash the cells gently with the assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Measure the baseline fluorescence for a short period.
-
Inject a solution of MCP-1 (at a concentration that gives a maximal response, e.g., EC80) into the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percentage of inhibition of the calcium flux for each concentration of the test compound relative to the vehicle control (MCP-1 alone).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to CCR2.
Principle: In the inactive state, the Gα subunit of a G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is a measure of G-protein activation. An antagonist will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing CCR2 as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, combine the following in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4):
-
Cell membranes.
-
Test compound at various concentrations.
-
A fixed concentration of an agonist (e.g., MCP-1).
-
[³⁵S]GTPγS.
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from unbound [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion
The 2-Oxa-6-azaspiro[3.5]nonane scaffold represents a valuable addition to the medicinal chemist's toolkit for the design of novel therapeutics. Its inherent three-dimensionality and potential for favorable physicochemical properties make it an attractive alternative to more traditional, flexible, or planar motifs. As demonstrated by their application in the development of potent CCR2 antagonists, compounds containing this spirocyclic core are poised to make significant contributions to the discovery of new medicines for inflammatory and other diseases. The continued exploration of this and other novel spirocyclic systems will undoubtedly fuel the next wave of innovation in drug discovery.
References
-
Xia, M., & Sui, Z. (2009). Recent developments in small-molecule CCR2 antagonists. Expert Opinion on Therapeutic Patents, 19(3), 295–303. [Link]
-
Carter, P. H. (2010). Spiroindenes and spiroindanes as antagonists of CC chemokine receptor 2: WO 2009023754. Expert Opinion on Therapeutic Patents, 20(2), 291–295. [Link]
-
BMS-813160. In PubChem. Retrieved January 25, 2026, from [Link]
-
van der Wouden, J. M., et al. (2015). The ins and outs of ligand binding to CCR2. Scholarly Publications Leiden University. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 25, 2026, from [Link]
-
Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. Retrieved January 25, 2026, from [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved January 25, 2026, from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 25, 2026, from [Link]
Sources
A Comparative Guide to HPLC Purity Analysis of 2-Oxa-6-azaspiro[3.5]nonane Oxalate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Oxa-6-azaspiro[3.5]nonane oxalate. Beyond a mere recitation of protocols, this document delves into the scientific rationale behind the analytical choices, offers insights into potential challenges, and compares HPLC with alternative analytical technologies, providing a comprehensive resource for researchers in drug development and quality control.
Introduction to this compound and its Analytical Challenges
2-Oxa-6-azaspiro[3.5]nonane is a spirocyclic heterocyclic compound featuring an oxetane ring fused with a piperidine ring. It is often supplied as an oxalate salt to improve its solubility and handling properties. This unique structural motif is of growing interest in medicinal chemistry as a bioisostere for other cyclic amines, offering potential improvements in physicochemical and pharmacokinetic properties.
The purity analysis of this compound by HPLC presents several analytical challenges. The molecule is highly polar and, as a secondary amine, can exhibit peak tailing on traditional silica-based reversed-phase columns due to interactions with residual silanols. Furthermore, the oxalate counter-ion is UV-transparent, necessitating indirect detection methods or alternative chromatographic approaches if its quantification is required simultaneously. A robust, stability-indicating HPLC method must be capable of separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.
Understanding Potential Impurities and Degradation Pathways
A crucial aspect of developing a stability-indicating HPLC method is a thorough understanding of potential impurities. These can arise from the synthetic route or from degradation of the drug substance under various stress conditions.
Potential Process-Related Impurities
Based on the synthesis of analogous spirocyclic compounds, such as 2-oxa-7-azaspiro[3.5]nonane, a likely synthetic pathway for 2-Oxa-6-azaspiro[3.5]nonane may involve the following key steps, each with the potential to introduce impurities:
-
Starting Materials: Unreacted starting materials, such as precursors to the piperidine and oxetane rings (e.g., N-protected piperidine derivatives, epichlorohydrin), could be present in the final product.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For instance, if a tosyl-protected piperidine precursor is used, incomplete deprotection would result in a tosylated impurity.
-
Byproducts: Side reactions can generate isomeric or rearranged byproducts.
A plausible synthetic route and potential process-related impurities are depicted below:
Figure 1: Plausible synthetic pathway and potential process-related impurities.
Potential Degradation Products
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. Based on the structure of 2-Oxa-6-azaspiro[3.5]nonane, the following degradation pathways are plausible under ICH-prescribed stress conditions:
-
Hydrolysis (Acidic and Basic): The oxetane ring is susceptible to acid-catalyzed or base-catalyzed ring-opening, which would lead to the formation of a diol.
-
Oxidation: The secondary amine of the piperidine ring can be oxidized to form an N-oxide or other oxidative degradation products.
-
Thermal Degradation: High temperatures may induce ring cleavage or other rearrangements.
-
Photodegradation: Exposure to UV or visible light could potentially lead to radical-mediated degradation pathways.
Figure 2: Potential forced degradation pathways for 2-Oxa-6-azaspiro[3.5]nonane.
HPLC Method Development and Comparison
Given the polar and basic nature of 2-Oxa-6-azaspiro[3.5]nonane, several HPLC modes can be considered. Below, we compare three suitable approaches: Reversed-Phase HPLC with a polar-embedded column, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography.
Recommended Method: Reversed-Phase HPLC with a Polar-Embedded Column
This approach is often the first choice due to its robustness and wide applicability. A polar-embedded stationary phase (e.g., amide or carbamate) provides a good balance of hydrophobic and polar interactions, which can effectively retain and separate polar analytes while mitigating peak tailing.
Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | Polar-embedded C18 (e.g., Waters XBridge Shield RP18, Agilent Zorbax SB-Aq), 150 x 4.6 mm, 3.5 µm | The embedded polar group improves peak shape for basic compounds and allows for use in highly aqueous mobile phases without phase collapse. |
| Mobile Phase A | 10 mM Ammonium formate buffer, pH 3.5 (adjusted with formic acid) | A volatile buffer suitable for MS detection. The acidic pH protonates the secondary amine, ensuring good solubility and consistent interaction with the stationary phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient | 5% to 40% B over 15 minutes, followed by a 5-minute hold at 40% B, and a 5-minute re-equilibration at 5% B. | A gradient elution is necessary to elute any less polar impurities and to ensure the elution of potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detector | UV at 210 nm and/or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) | The spiro-amine lacks a strong chromophore, so low UV wavelength detection is necessary. CAD or ELSD provide a more universal response for non-volatile analytes and are independent of their optical properties. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Preparation | 1 mg/mL in Mobile Phase A or a mixture of Mobile Phase A and B (e.g., 95:5 v/v) | Dissolving the sample in a solvent similar in composition to the initial mobile phase prevents peak distortion. |
Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of very polar compounds that are poorly retained in reversed-phase chromatography. In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of an aqueous buffer.
Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | HILIC Amide (e.g., Waters XBridge BEH Amide), 100 x 2.1 mm, 1.7 µm | Amide phases offer good retention and selectivity for a wide range of polar compounds. The smaller particle size provides higher efficiency. |
| Mobile Phase A | Acetonitrile with 0.1% formic acid | The weak eluent in HILIC. |
| Mobile Phase B | 10 mM Ammonium formate in water with 0.1% formic acid | The strong eluent in HILIC. |
| Gradient | 95% to 60% A over 10 minutes, followed by a 3-minute hold at 60% A, and a 5-minute re-equilibration at 95% A. | The gradient starts with a high organic content to retain the polar analyte and gradually increases the aqueous content to elute it. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperatures can improve peak shape in HILIC. |
| Detector | Mass Spectrometry (MS) | HILIC mobile phases are highly compatible with MS detection, which is often necessary for sensitive and selective analysis of polar compounds. |
Alternative Method 2: Ion-Pair Chromatography
Ion-pair chromatography can be used to analyze both the 2-Oxa-6-azaspiro[3.5]nonane cation and the oxalate anion simultaneously. An ion-pairing reagent with a hydrophobic tail is added to the mobile phase, which forms a neutral complex with the analyte, allowing for its retention on a reversed-phase column.
Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Waters Symmetry C18), 150 x 4.6 mm, 5 µm | A standard C18 column is suitable for ion-pair chromatography. |
| Mobile Phase | 5 mM Sodium 1-heptanesulfonate in 20 mM phosphate buffer, pH 3.0 : Acetonitrile (70:30 v/v) | The heptanesulfonate acts as the ion-pairing reagent for the protonated amine. The acidic pH ensures the amine is protonated and the oxalate is in its acidic form. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 35 °C | To ensure reproducible ion-pairing equilibria. |
| Detector | UV at 210 nm | For detection of the spiro-amine. The oxalate can be detected indirectly or by a conductivity detector if available. |
Comparison of HPLC Methods:
| Feature | RP-HPLC (Polar-Embedded) | HILIC | Ion-Pair Chromatography |
| Principle | Partitioning between a moderately polar stationary phase and a polar mobile phase. | Partitioning of the analyte into a water-enriched layer on a polar stationary phase from a high organic mobile phase. | Formation of a neutral ion-pair with a reagent in the mobile phase, followed by partitioning on a non-polar stationary phase. |
| Advantages | Robust, versatile, good peak shape for bases, compatible with MS-friendly buffers. | Excellent retention for very polar compounds, MS-friendly mobile phases. | Simultaneous analysis of cation and anion possible, good retention for ionic compounds. |
| Disadvantages | May have limited retention for extremely polar impurities. | Longer equilibration times, sensitive to sample solvent composition, can have reproducibility issues. | Non-volatile buffers can be problematic for MS, ion-pairing reagents can contaminate the HPLC system. |
| Best For | Routine quality control, stability studies. | Analysis of highly polar impurities, bioanalysis. | Simultaneous quantification of the API and its counter-ion. |
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for pharmaceutical purity analysis, other techniques can offer orthogonal information or advantages in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is generally not suitable for the direct analysis of polar, non-volatile compounds like this compound. However, with derivatization, GC-MS can be a powerful tool for impurity identification.
-
Principle: The amine is chemically modified (e.g., by silylation or acylation) to increase its volatility and thermal stability, allowing for separation by GC and identification by MS.
-
Advantages: High separation efficiency, sensitive and selective detection with MS, and extensive mass spectral libraries for impurity identification.
-
Disadvantages: Requires a derivatization step which can be complex and introduce artifacts, not suitable for non-volatile or thermally labile impurities.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged species like the protonated 2-Oxa-6-azaspiro[3.5]nonane and the oxalate anion.
-
Principle: Separation is based on the differential migration of ions in an electric field within a narrow capillary.
-
Advantages: High separation efficiency, low sample and reagent consumption, and the ability to analyze a wide range of charged molecules. CE-MS provides high sensitivity and selectivity.
-
Disadvantages: Lower concentration sensitivity with UV detection compared to HPLC, can be less robust for routine QC applications.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can be used for the absolute quantification of this compound without the need for a reference standard of the same compound.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.
-
Advantages: A primary ratio method, highly accurate and precise, provides structural information simultaneously, and can detect and quantify impurities without the need for their reference standards if they have unique signals.
-
Disadvantages: Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for accurate quantification, and can be complex to validate for trace-level impurities.
Comparative Summary of Analytical Techniques:
| Technique | Principle | Throughput | Sensitivity | Selectivity | Key Application for this Analyte |
| HPLC-UV/CAD | Liquid-phase separation based on polarity. | High | Moderate to High | Good | Routine purity testing, stability studies. |
| GC-MS (with derivatization) | Gas-phase separation based on volatility and polarity. | Moderate | High | Very High | Identification of volatile and semi-volatile impurities. |
| CE-MS | Separation based on charge-to-size ratio in an electric field. | High | High | Very High | Orthogonal method for purity confirmation, analysis of charged impurities. |
| qNMR | Nuclear magnetic resonance signal intensity is proportional to molar concentration. | Low | Low | High | Absolute purity determination of the bulk drug substance, reference standard characterization. |
Conclusion
The purity analysis of this compound is best approached with a well-developed, stability-indicating HPLC method. A reversed-phase method utilizing a polar-embedded column offers a robust and reliable solution for routine quality control and stability testing. For challenging separations of highly polar impurities or for bioanalytical applications, HILIC-MS provides an excellent alternative. While HPLC remains the primary technique, orthogonal methods such as GC-MS (with derivatization), CE-MS, and qNMR play crucial roles in comprehensive impurity identification, purity confirmation, and the characterization of reference standards. The choice of the most appropriate analytical strategy will depend on the specific requirements of the analysis, from routine QC to in-depth impurity profiling in drug development.
References
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SIELC Technologies. (n.d.). HPLC Separation of Polar Drugs with MS-compatible Method. Retrieved from [Link]
- van Mever, M., Willacey, C. C. W., et al. (2022). Profiling acidic metabolites by capillary electrophoresis‐mass spectrometry in low numbers of mammalian cells using a novel chemical derivatization approach. Analytical Science Advances, 3(1-2), 55-63.
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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R Discovery. (n.d.). stability-indicating-hplc-method Research Articles - Page 6. Retrieved from [Link]
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MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]
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ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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PubMed. (2008). A new hydrophilic interaction liquid chromatography tandem mass spectrometry method for the simultaneous determination of seven biogenic amines in cheese. Retrieved from [Link]
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PubMed Central. (2018). Integration of solid phase extraction with HILIC-MS/MS for analysis of free amino acids in source water. Retrieved from [Link]
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PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- ResearchGate. (2014).
A Senior Application Scientist's Guide to the NMR Characterization of 2-Oxa-6-azaspiro[3.5]nonane Oxalate Reaction Products
Introduction: The Structural Imperative of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, enabling more precise and potent interactions with biological targets. Among these, 2-Oxa-6-azaspiro[3.5]nonane, a scaffold incorporating both an oxetane and a piperidine ring, presents a unique combination of rigidity, polarity, and synthetic accessibility that is of high interest to drug development professionals.[1]
The oxalate salt of this parent amine is often used to improve its handling and crystallinity.[2] However, it is the free amine that serves as the versatile building block for further chemical elaboration. The secondary amine provides a reactive handle for a variety of functionalization reactions, most commonly N-alkylation and N-acylation, to explore structure-activity relationships (SAR).
This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of 2-Oxa-6-azaspiro[3.5]nonane and its reaction products. As a self-validating system, we will explore the causal relationships between structural modifications and their resulting NMR spectral fingerprints. We will also objectively compare the utility of NMR with other common analytical techniques, providing supporting experimental rationale for our assertions.
The Unfunctionalized Scaffold: NMR Fingerprint of 2-Oxa-6-azaspiro[3.5]nonane
The structure of 2-Oxa-6-azaspiro[3.5]nonane is presented below:
Caption: Structure of 2-Oxa-6-azaspiro[3.5]nonane.
Predicted ¹H NMR (D₂O, 400 MHz): The spectrum is expected to be complex due to the rigid spirocyclic system and the resulting diastereotopic protons.
-
~4.5-4.7 ppm (m, 4H): Protons on the carbons adjacent to the oxygen in the oxetane ring (C-1 and C-3). These would likely appear as complex multiplets due to geminal and vicinal coupling.
-
~3.0-3.4 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen in the piperidine ring (C-5 and C-7).
-
~1.8-2.2 ppm (m, 4H): Protons on the remaining carbons of the piperidine ring (C-8 and C-9).
Predicted ¹³C NMR (D₂O, 100 MHz):
-
~75-80 ppm: Carbons of the oxetane ring adjacent to the oxygen (C-1 and C-3).
-
~50-55 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C-5 and C-7).
-
~40-45 ppm: The spiro carbon (C-4).
-
~25-30 ppm: The remaining carbons of the piperidine ring (C-8 and C-9).
Common Reactions and NMR Characterization of Products
The secondary amine of 2-Oxa-6-azaspiro[3.5]nonane is a nucleophile and readily undergoes reactions such as N-acylation and N-alkylation. These modifications significantly alter the electronic environment of the molecule, leading to predictable changes in the NMR spectra.
Case Study 1: N-Acetylation
Reaction of 2-Oxa-6-azaspiro[3.5]nonane with an acylating agent like acetyl chloride in the presence of a base yields the corresponding N-acetyl derivative.
Reaction Scheme:
Caption: N-acetylation of 2-Oxa-6-azaspiro[3.5]nonane.
Expected Changes in the ¹H NMR Spectrum:
The introduction of the electron-withdrawing acetyl group causes a significant downfield shift of the protons on the carbons adjacent to the nitrogen.
-
Protons on C-5 and C-7: These protons, which were predicted to be around 3.0-3.4 ppm in the starting material, will experience a deshielding effect and shift downfield to approximately 3.5-4.0 ppm . The presence of the amide bond can also lead to restricted rotation, potentially making the two piperidine rings of the spirocycle non-equivalent and further complicating the splitting patterns.
-
New Singlet: A new singlet will appear around 2.1 ppm , corresponding to the three protons of the acetyl methyl group.
Expected Changes in the ¹³C NMR Spectrum:
-
Carbons C-5 and C-7: These carbons will also be shifted downfield due to the electron-withdrawing nature of the acetyl group.
-
New Carbonyl Signal: A new signal will appear in the downfield region, typically around 170 ppm , corresponding to the carbonyl carbon of the acetyl group.
-
New Methyl Signal: A new signal will appear in the upfield region, around 22 ppm , for the methyl carbon of the acetyl group.
Case Study 2: N-Benzylation
N-alkylation with an agent like benzyl bromide introduces a benzyl group onto the nitrogen atom.
Reaction Scheme:
Caption: N-benzylation of 2-Oxa-6-azaspiro[3.5]nonane.
Expected Changes in the ¹H NMR Spectrum:
-
New Aromatic Signals: A new set of signals will appear in the aromatic region, typically between 7.2 and 7.4 ppm , corresponding to the five protons of the phenyl ring.
-
New Benzylic Protons: A singlet corresponding to the two benzylic protons will appear around 3.6 ppm .
-
Shifts in Piperidine Protons: The protons on the piperidine ring, particularly those on C-5 and C-7, will experience a shift, although generally less pronounced than in the N-acetyl derivative.
Expected Changes in the ¹³C NMR Spectrum:
-
New Aromatic Signals: New signals will appear between 127 and 140 ppm for the carbons of the phenyl ring.
-
New Benzylic Carbon Signal: A new signal around 60-65 ppm will be observed for the benzylic carbon.
The Power of 2D NMR for Unambiguous Structure Elucidation
For complex spirocyclic systems, 1D NMR spectra can be crowded and difficult to interpret definitively. 2D NMR techniques are indispensable for unambiguous structural assignment.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of proton connectivity within the piperidine and oxetane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the spiro carbon and confirming the connectivity between the different ring systems and any N-substituents.
The workflow for 2D NMR-based structure elucidation is a systematic process of piecing together the molecular puzzle.
Caption: Workflow for NMR-based structure elucidation.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a multi-technique approach is often optimal for comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure, connectivity, stereochemistry. | Non-destructive, provides unambiguous structural information. | Relatively low sensitivity, requires pure samples for clear spectra. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, can analyze complex mixtures when coupled with chromatography (LC-MS, GC-MS). | Provides limited structural information on its own, isomers can be difficult to distinguish. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of reaction mixtures. | Highly quantitative, excellent for monitoring reaction progress and isolating products. | Does not provide structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Fast, provides a quick fingerprint of the molecule. | Provides limited information on the overall molecular structure. |
Causality in Technique Selection:
-
For initial reaction monitoring: HPLC is the method of choice due to its speed and quantitative nature. A scientist can quickly determine the extent of conversion of the starting material to the product.
-
For confirmation of product formation: Mass spectrometry provides a rapid confirmation of the expected molecular weight of the product.
-
For unambiguous structure proof: NMR, particularly a combination of 1D and 2D experiments, is essential to confirm the exact structure and rule out any potential isomers. For example, in the N-acetylation reaction, while MS would confirm the addition of an acetyl group, only NMR can definitively show that the acylation occurred on the nitrogen atom.
-
For functional group analysis: FTIR can quickly confirm the disappearance of the N-H stretch from the starting material and the appearance of a C=O stretch in the N-acetylated product.
Experimental Protocols
General Protocol for N-Acetylation
-
Dissolve 2-Oxa-6-azaspiro[3.5]nonane oxalate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, such as triethylamine (2.2 eq), and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by HPLC or TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer of at least 400 MHz.
Conclusion
The NMR characterization of 2-Oxa-6-azaspiro[3.5]nonane and its reaction products is a powerful demonstration of how modern spectroscopy can be used to navigate the complexities of drug discovery. By understanding the predictable changes in NMR spectra upon functionalization, researchers can confidently and efficiently confirm the structures of novel compounds. While techniques like mass spectrometry and HPLC are invaluable for their sensitivity and quantitative power, NMR remains the gold standard for unambiguous structural elucidation. A comprehensive approach, leveraging the strengths of each of these techniques, provides the most robust and self-validating system for the characterization of these important spirocyclic scaffolds.
References
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A Comparative Analysis of the Reactivity of 2-Oxa-6-azaspiro[3.5]nonane and Its Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel three-dimensional molecular scaffolds is paramount for the development of new therapeutics with improved efficacy and pharmacokinetic properties. Azaspirocycles, with their inherent structural rigidity and defined exit vectors, have emerged as particularly attractive building blocks. This guide provides an in-depth comparative analysis of the reactivity of 2-Oxa-6-azaspiro[3.5]nonane and its key isomers: 2-Oxa-7-azaspiro[3.5]nonane and 6-Oxa-2-azaspiro[3.5]nonane. Understanding the nuanced differences in their chemical behavior is crucial for their effective application in drug design and synthesis.
Introduction to the Isomers
The three isomers share the same molecular formula (C₇H₁₃NO) and molecular weight (127.18 g/mol ) but differ in the relative positions of the oxygen and nitrogen atoms within the spirocyclic framework. This seemingly subtle distinction leads to significant differences in their electronic properties, steric environments, and, consequently, their chemical reactivity.
2-Oxa-6-azaspiro[3.5]nonane features an oxetane ring spiro-fused to a piperidine ring at the 3-position of the oxetane and the 4-position of the piperidine. The nitrogen atom is in the 6-membered ring.
2-Oxa-7-azaspiro[3.5]nonane also has an oxetane ring spiro-fused to a piperidine ring, but the fusion is at the 3-position of the oxetane and the 3-position of the piperidine. The nitrogen is part of the six-membered ring.[1][2]
6-Oxa-2-azaspiro[3.5]nonane presents a different arrangement where the azetidine ring is spiro-fused to a tetrahydropyran ring. The nitrogen is in the 4-membered ring, and the oxygen is in the 6-membered ring.
These structural variations directly impact two key reactive centers: the secondary amine and the oxetane ring.
Comparative Reactivity of the Amine Functionality
The reactivity of the secondary amine is primarily governed by its basicity (pKa) and nucleophilicity, which are influenced by both electronic and steric factors.
Basicity (pKa)
In contrast, the nitrogen in 6-Oxa-2-azaspiro[3.5]nonane is part of a four-membered azetidine ring. Azetidine is generally less basic than piperidine (pKa ≈ 11.29 for azetidinium ion vs. ≈ 11.2 for piperidinium ion). The increased s-character of the nitrogen lone pair orbital in the more strained four-membered ring makes the lone pair less available for protonation. Therefore, 6-Oxa-2-azaspiro[3.5]nonane is predicted to be the least basic of the three isomers.
Nucleophilicity and Steric Hindrance
The nucleophilicity of the amine follows a similar trend to its basicity but is also highly sensitive to steric hindrance.[3][4]
-
2-Oxa-6-azaspiro[3.5]nonane: The nitrogen atom is relatively unhindered, making it a good nucleophile.
-
2-Oxa-7-azaspiro[3.5]nonane: The spiro-fusion at the adjacent carbon might introduce slightly more steric bulk around the nitrogen compared to the 6-aza isomer, potentially reducing its nucleophilicity in certain reactions.
-
6-Oxa-2-azaspiro[3.5]nonane: The nitrogen in the azetidine ring is generally a good nucleophile due to the relief of ring strain upon forming a new bond. However, the spirocyclic nature of the molecule can introduce steric constraints.
Experimental Evidence: N-Acylation
A study on the synthesis of a spirocyclic oxetane-fused benzimidazole provides insight into the reactivity of the amine in 2-Oxa-7-azaspiro[3.5]nonane .[1] The secondary amine readily undergoes N-acetylation with acetic anhydride in methanol at reflux, demonstrating its nucleophilic character.[1]
| Isomer | Amine Ring | Predicted Relative Basicity | Predicted Relative Nucleophilicity |
| 2-Oxa-6-azaspiro[3.5]nonane | Piperidine | High | High |
| 2-Oxa-7-azaspiro[3.5]nonane | Piperidine | High | Moderate to High |
| 6-Oxa-2-azaspiro[3.5]nonane | Azetidine | Moderate | Moderate |
Table 1: Predicted relative basicity and nucleophilicity of the amine functionality.
Comparative Reactivity of the Oxetane Ring
The reactivity of the oxetane ring is dominated by ring-opening reactions, which are driven by the relief of its inherent ring strain (approximately 25 kcal/mol). These reactions are typically catalyzed by acids or initiated by strong nucleophiles.
The stability of the oxetane ring in these isomers is influenced by the proximity and nature of the nitrogen atom.
-
2-Oxa-6-azaspiro[3.5]nonane and 2-Oxa-7-azaspiro[3.5]nonane: The presence of the basic piperidine nitrogen can influence the reactivity of the nearby oxetane. Under acidic conditions, both the amine and the ether oxygen can be protonated. Protonation of the amine may have a limited electronic effect on the oxetane ring. However, intramolecular reactions, where the nitrogen acts as a nucleophile to open the protonated oxetane, are a possibility, especially in the 7-aza isomer where the nitrogen is closer to the oxetane carbons.
-
6-Oxa-2-azaspiro[3.5]nonane: In this isomer, the nitrogen is part of a more reactive azetidine ring. The interplay between the two strained rings is likely to be significant. Under acidic conditions, protonation of the azetidine nitrogen is expected. The stability of the oxetane ring in this environment would depend on the specific reaction conditions.
Experimental Observations
While direct comparative studies on the ring-opening of these specific isomers are scarce, related studies offer valuable insights. For instance, a study involving the synthesis of a derivative of 2-oxa-6-azaspiro[3.3]heptane (a more strained analogue with an azetidine instead of a piperidine ring) reported degradation of the spirocyclic oxetane under acidic conditions (Oxone® in formic acid).[1] This suggests that the oxetane ring in proximity to a protonated amine can be susceptible to cleavage. In contrast, the 2-oxa-7-azaspiro[3.5]nonane derivative was stable under the same conditions, leading to the desired fused benzimidazole in good yield.[1] This suggests that the piperidine-containing spirocycle is more robust than its azetidine counterpart under these acidic conditions.
| Isomer | Key Structural Feature | Predicted Oxetane Ring Stability |
| 2-Oxa-6-azaspiro[3.5]nonane | Piperidine ring | Moderate to High |
| 2-Oxa-7-azaspiro[3.5]nonane | Piperidine ring | Moderate to High |
| 6-Oxa-2-azaspiro[3.5]nonane | Azetidine ring | Lower |
Table 2: Predicted relative stability of the oxetane ring.
Experimental Protocols
N-Acetylation of 2-Oxa-7-azaspiro[3.5]nonane[1]
This protocol describes the acetylation of the secondary amine in a derivative of 2-Oxa-7-azaspiro[3.5]nonane.
Materials:
-
N-[5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]amine
-
Acetic anhydride (Ac₂O)
-
Methanol (MeOH)
Procedure:
-
Dissolve the aniline starting material (1.0 eq) in methanol.
-
Add acetic anhydride (5.0 eq).
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Add ice-water to the residue and stir for 3 hours to precipitate the product.
-
Collect the solid product by filtration.
Conclusion
The reactivity of 2-Oxa-6-azaspiro[3.5]nonane and its isomers is a nuanced interplay of their distinct structural features.
-
Reactivity of the Amine: The isomers containing a piperidine ring (2-Oxa-6-azaspiro[3.5]nonane and 2-Oxa-7-azaspiro[3.5]nonane ) are expected to be more basic and generally more nucleophilic than the azetidine-containing isomer (6-Oxa-2-azaspiro[3.5]nonane ). Steric factors may lead to subtle differences in the nucleophilicity between the 6-aza and 7-aza isomers.
-
Reactivity of the Oxetane Ring: The oxetane ring in all three isomers is susceptible to acid-catalyzed ring-opening. However, the greater stability of the piperidine ring compared to the azetidine ring suggests that the oxetane moiety in 2-Oxa-6-azaspiro[3.5]nonane and 2-Oxa-7-azaspiro[3.5]nonane may be more robust under certain acidic conditions compared to that in 6-Oxa-2-azaspiro[3.5]nonane .
This comparative guide highlights the importance of considering the specific isomeric form of an oxa-azaspiro[3.5]nonane scaffold in drug design and synthetic planning. While the available experimental data is not exhaustive, the principles of chemical reactivity provide a strong framework for predicting and understanding their behavior. Further quantitative studies are warranted to fully elucidate the reactivity profiles of these valuable building blocks.
References
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Bull, J. A.; et al. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules2015 , 20 (8), 13863-13876. [Link]
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Carreira, E. M.; Fessard, T. C. Spirocyclic Oxetanes: Synthesis and Properties. Chem. Rev.2014 , 114 (16), 8257–8322. [Link]
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Kirichok, A. A.; Yegorova, T. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry2023 , 11 (2), 31-40. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 51341945, 2-Oxa-6-azaspiro[3.5]nonane. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 55279772, 6-Oxa-2-azaspiro(3.5)nonane. [Link]
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Wuitschik, G.; et al. Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angew. Chem. Int. Ed.2010 , 49 (26), 4525-4528. [Link]
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Burkhard, J. A.; et al. Oxetanes as versatile elements in drug design. Chimia (Aarau)2010 , 64 (4), 233-239. [Link]
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- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN111620868A.
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Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Org. Process Res. Dev.2023 , 27 (7), 1335–1341. [Link]
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A Comparative Guide to the ADME Properties of Compounds Containing the "2-Oxa-6-azaspiro[3.5]nonane" Moiety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel, three-dimensional molecular scaffolds is paramount to overcoming the limitations of traditional flat, aromatic structures.[1] The "2-Oxa-6-azaspiro[3.5]nonane" moiety has emerged as a promising scaffold, offering a rigid structure with defined exit vectors for substituent placement.[2] This guide provides a comprehensive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds incorporating this spirocyclic system, comparing its performance with relevant alternatives and providing the experimental context necessary for informed drug design decisions.
The Strategic Advantage of the 2-Oxa-6-azaspiro[3.5]nonane Scaffold
Spirocyclic systems, particularly those incorporating heteroatoms, are gaining significant attention in drug discovery for their ability to improve physicochemical and pharmacokinetic profiles.[3] Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons, like the 2-Oxa-6-azaspiro[3.5]nonane moiety, generally correlates with enhanced solubility, improved metabolic stability, and decreased lipophilicity compared to their carbocyclic or less rigid heterocyclic counterparts.[3]
One key advantage of the 2-Oxa-6-azaspiro[3.5]nonane scaffold is its potential to serve as a bioisostere for more common piperidine or piperazine rings, while offering improved ADME characteristics.[4] For instance, the incorporation of a similar 7-oxa-2-azaspiro[3.5]nonane moiety into the local anesthetic Bupivacaine resulted in a compound with comparable activity and ADME properties but with a five-fold lower toxicity and increased water solubility.[4] This highlights the potential of this scaffold to fine-tune the delicate balance between potency and a favorable safety and pharmacokinetic profile.
Absorption: Navigating the Gastrointestinal Barrier
Predicting the oral absorption of a drug candidate is a critical early step in the discovery process.[5] For compounds containing the 2-Oxa-6-azaspiro[3.5]nonane moiety, their inherent three-dimensionality and the presence of both a hydrogen bond donor (the secondary amine) and acceptor (the ether oxygen) can significantly influence their permeability across the intestinal epithelium.[2]
Comparative Permeability Insights
While direct experimental data for a large set of 2-Oxa-6-azaspiro[3.5]nonane derivatives is not extensively published, we can draw comparisons with other azaspirocycles. For example, 7-azaspiro[3.5]nonane has a predicted aqueous solubility slightly higher than 1-azaspiro[4.4]nonane (15.5 g/L vs. 10.3 g/L), which could translate to better absorption for highly soluble compounds.[1] Both scaffolds possess a low topological polar surface area (12 Ų), suggesting good potential for cell permeability.[1]
Table 1: Comparison of Predicted Physicochemical Properties of Azaspiro[3.5]nonane and a Structurally Related Scaffold
| Property | 2-Oxa-6-azaspiro[3.5]nonane (Predicted) | 7-Azaspiro[3.5]nonane (Predicted)[1] |
| Molecular Formula | C₇H₁₃NO | C₈H₁₅N |
| Molecular Weight | 127.18 g/mol | 125.21 g/mol |
| Predicted pKa (strongest basic) | ~9-10 | 10.5 |
| Predicted XLogP3 | ~1.0-1.5 | 1.8 |
| Predicted Water Solubility | Likely higher than 7-azaspiro[3.5]nonane due to the ether oxygen | 15.5 g/L |
| Topological Polar Surface Area | ~21.3 Ų | 12 Ų |
Note: Values for 2-Oxa-6-azaspiro[3.5]nonane are estimated based on its structure and comparison to similar molecules, as direct, comprehensive experimental data is limited in the public domain.
The slightly higher polarity of the 2-Oxa-6-azaspiro[3.5]nonane due to the ether oxygen may lead to a more favorable balance of solubility and permeability, a concept central to the Biopharmaceutics Classification System (BCS).
Experimental Protocol: Caco-2 Permeability Assay
To experimentally determine the intestinal permeability of novel compounds containing the 2-Oxa-6-azaspiro[3.5]nonane moiety, the Caco-2 permeability assay is the industry standard.[6] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[6][7]
Step-by-Step Caco-2 Permeability Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[6] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[8]
-
Assay Initiation: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and fresh buffer is added to the basolateral (B) side.[6]
-
Sampling: At predetermined time points (e.g., 120 minutes), samples are taken from the basolateral side to measure the amount of compound that has crossed the monolayer.[6]
-
Bidirectional Transport: To assess active efflux, the experiment is also performed in the reverse direction (B to A).[6] An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6]
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.[6] The apparent permeability coefficient (Papp) is then calculated.
Caption: Human Liver Microsome Stability Assay Workflow.
Cytochrome P450 Inhibition
It is also crucial to assess whether compounds containing the 2-Oxa-6-azaspiro[3.5]nonane moiety inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6), as this can lead to drug-drug interactions (DDIs). [9][10]Standard in vitro assays using recombinant human CYP enzymes and probe substrates are used to determine the IC50 values for each major isoform.
Excretion: The Final Step
The routes of excretion for compounds containing the 2-Oxa-6-azaspiro[3.5]nonane moiety will depend on their overall physicochemical properties. Highly polar metabolites are typically excreted renally, while more lipophilic compounds may undergo biliary excretion. The presence of the basic nitrogen in the scaffold suggests that renal clearance could be a significant pathway, potentially involving active transport mechanisms.
To gain a comprehensive understanding of the excretion pathways, in vivo studies in animal models are necessary, where urine, feces, and bile are collected and analyzed for the parent compound and its metabolites.
Conclusion: A Scaffold with Significant Potential
The 2-Oxa-6-azaspiro[3.5]nonane moiety represents a valuable and versatile scaffold for the development of novel therapeutics. Its inherent three-dimensionality, potential for improved metabolic stability, and favorable physicochemical properties make it an attractive alternative to more traditional heterocyclic systems. Early and thorough in vitro ADME profiling is essential to fully capitalize on the advantages of this scaffold and to guide the selection and optimization of drug candidates with a high probability of success in clinical development. [5][11]The experimental protocols outlined in this guide provide a robust framework for generating the critical data needed to make informed decisions in any drug discovery program.
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Frontiers. Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method. (2025-01-21). Available at: [Link]
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ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
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NIH. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available at: [Link]
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A Senior Application Scientist's Guide to the 2-Oxa-6-azaspiro[3.5]nonane Scaffold: Evaluating Novelty and Strategic Value in Modern Drug Discovery
An objective comparison of the 2-Oxa-6-azaspiro[3.5]nonane scaffold's performance with other alternatives, supported by experimental data, to assess its novelty for patent applications.
Abstract: In the relentless pursuit of novel chemical matter with superior pharmacological profiles, the architecture of a molecule's core scaffold is paramount. A scaffold dictates the spatial arrangement of functional groups, influences physicochemical properties, and ultimately defines the intellectual property (IP) landscape. This guide provides an in-depth analysis of the 2-oxa-6-azaspiro[3.5]nonane scaffold, a compelling yet underexplored motif, for researchers, medicinal chemists, and drug development professionals. We will dissect its structural advantages, benchmark it against more conventional scaffolds, and provide a strategic framework for leveraging its unique properties to establish patentable and therapeutically differentiated clinical candidates.
Introduction: The Quest for Three-Dimensionality and Patentable Space
For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. While successful, this chemical space is now densely populated, leading to challenges in selectivity, off-target effects, and securing novel intellectual property. The strategic shift towards scaffolds with greater three-dimensionality, or a higher fraction of sp³-hybridized carbons (Fsp³), is a direct response to this challenge. Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. They offer rigid, well-defined exit vectors for substituents, enabling precise exploration of protein binding pockets while simultaneously improving properties like solubility and metabolic stability.
The 2-oxa-6-azaspiro[3.5]nonane scaffold, which rigidly fuses an oxetane and a piperidine ring, is an exemplar of this design philosophy. This guide will explore its patent novelty not merely as a structural entity, but through the lens of the functional advantages it confers.
Section 1: Structural and Synthetic Analysis of the 2-Oxa-6-azaspiro[3.5]nonane Core
The defining feature of this scaffold is the spirocyclic fusion of two distinct and highly valuable heterocyclic rings:
-
Oxetane Ring: This strained four-membered ether is no longer a mere curiosity. It is now recognized as a "magic" motif in medicinal chemistry. Its primary role is to act as a polar, metabolically stable, and non-basic replacement for gem-dimethyl or carbonyl groups. It improves aqueous solubility and can engage in favorable hydrogen bond acceptor interactions within a protein binding site.
-
Piperidine Ring: A ubiquitous building block in drug discovery, the piperidine ring provides a robust, basic nitrogen handle (the 6-aza position) that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The nitrogen atom often serves as a key salt-forming center or a critical interaction point with acidic residues like aspartate or glutamate.
The rigid spirocyclic fusion locks the relative orientation of these two rings, reducing conformational entropy—a favorable trait for high-affinity binding—and projecting substituents into precise vectors in 3D space.
Synthetic Accessibility: A Key Hurdle for Novel Scaffolds
A novel scaffold is only as valuable as it is synthetically accessible. Complex, low-yielding routes can render an otherwise promising core impractical for library synthesis and large-scale manufacturing. Fortunately, efficient methods for constructing the 2-oxa-6-azaspiro[3.5]nonane core have been developed.
A common and scalable approach involves the double alkylation of a protected piperidinone, followed by cyclization. This protocol, adapted from methodologies described in patent literature, demonstrates its viability.
Step 1: Synthesis of the Spirocyclic Diol
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dry THF at -78 °C under N₂, add a solution of lithium diisopropylamide (LDA) (2.2 eq).
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add 2-(iodomethyl)-2-((tosyloxy)methyl)propane-1,3-diol (1.1 eq) in one portion.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the crude product via column chromatography to yield the spirocyclic diol intermediate.
-
Causality: The use of a strong, non-nucleophilic base like LDA is critical to ensure complete deprotonation at the alpha-positions of the piperidone, facilitating the crucial double alkylation that forms the spirocenter. The low temperature maintains the stability of the enolate.
-
Step 2: Oxetane Ring Formation via Intramolecular Cyclization
-
Dissolve the diol intermediate from Step 1 in dry THF.
-
Add sodium hydride (NaH) (2.5 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to 0 °C, quench carefully with water, and extract with ethyl acetate.
-
Purify by column chromatography to afford the N-Boc-2-oxa-6-azaspiro[3.5]nonane.
-
Causality: NaH acts as a strong base to deprotonate the hydroxyl groups, forming alkoxides that then undergo an intramolecular Williamson ether synthesis (Sₙ2 reaction) to displace the tosylate, thereby forming the strained oxetane ring.
-
Step 3: Deprotection
-
Dissolve the Boc-protected product in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the 2-oxa-6-azaspiro[3.5]nonane hydrochloride salt.
-
Causality: The acidic conditions efficiently cleave the tert-butoxycarbonyl (Boc) protecting group, revealing the secondary amine (piperidine nitrogen) for subsequent functionalization.
-
This robust, multi-step synthesis is amenable to scale-up, making the scaffold a practical choice for drug development programs.
Section 2: Patent Landscape and Novelty Assessment
An analysis of the patent landscape reveals that the 2-oxa-6-azaspiro[3.5]nonane scaffold is emerging as a privileged structure in several therapeutic areas, yet it is far from being a common or crowded space. This presents a significant opportunity for innovation.
-
Chemokine Receptor Antagonists: Several patents from Bristol-Myers Squibb describe the use of this scaffold in the development of C-C chemokine receptor type 4 (CCR4) and type 2 (CCR2) antagonists for applications in immunology and oncology.
-
GLP-1 Receptor Agonists: Patents assigned to Pfizer disclose derivatives of 2-oxa-6-azaspiro[3.5]nonane as potent glucagon-like peptide-1 (GLP-1) receptor agonists, intended for the treatment of type 2 diabetes and obesity.
-
Other GPCR Targets: The scaffold has also appeared in patents targeting other G-protein coupled receptors, such as CXCR4, highlighting its versatility as a platform for modulating this important class of drug targets.
The novelty in these patents often stems not just from the core itself, but from the specific substitution patterns and the unexpected biological activities they enable. A new patent application would need to demonstrate non-obviousness over these existing disclosures, for example, by targeting a completely different protein class or by showing a surprising improvement in properties like selectivity or oral bioavailability.
Workflow for Assessing Patentability
Caption: A logical workflow for evaluating the patent novelty of a chemical scaffold.
Section 3: Comparative Analysis vs. Alternative Scaffolds
To truly appreciate the value of the 2-oxa-6-azaspiro[3.5]nonane scaffold, it must be benchmarked against commonly used alternatives that aim to solve similar medicinal chemistry problems.
| Feature | 2-Oxa-6-azaspiro[3.5]nonane | Azaspiro[3.3]heptane | N-Boc-4-aminopiperidine |
| Structure | Fused Oxetane & Piperidine | Fused Azetidine & Azetidine | Monocyclic Piperidine |
| Key Advantage | Rigid 3D shape, polar non-basic oxetane improves solubility, defined exit vectors. | Highly rigid, novel 3D space, dual nitrogen handles for functionalization. | Commercially available, well-understood chemistry, flexible exit vectors. |
| Primary Liability | Multi-step synthesis, potential for ring strain to affect stability (though generally stable). | More complex synthesis, potential for planarity issues in some derivatives. | High conformational flexibility (entropic penalty), heavily patented chemical space. |
| Fsp³ Character | High (0.875) | High (1.0) | High (0.833) |
| Typical Application | GPCRs, Ion Channels (where precise vector control is key). | Kinase inhibitors, Protease inhibitors (spanning defined binding sites). | Broad applicability, often used as a solvent-exposed linker or basic center. |
| Patent Space | Emerging, moderately occupied. | Growing, becoming competitive. | Extremely crowded, difficult to establish novelty. |
This comparison highlights a key strategic insight: the 2-oxa-6-azaspiro[3.5]nonane scaffold occupies a "sweet spot." It offers superior three-dimensionality and improved physicochemical properties compared to simple monocycles like piperidine, while being more synthetically accessible and having a less crowded patent space than other highly rigid spirocycles like azaspiro[3.3]heptane.
Section 4: Case Study & Experimental Workflow
Case Study: Development of a Novel CXCR4 Antagonist
The CXCR4 receptor is a well-validated target for inflammation and oncology. Let's hypothesize a workflow for developing a novel antagonist using the 2-oxa-6-azaspiro[3.5]nonane scaffold, aiming to differentiate from existing flat, macrocyclic antagonists (e.g., Plerixafor).
Objective: To synthesize and test a novel compound, Compound X , leveraging the 3D nature of the spirocyclic core to achieve high potency and selectivity.
Experimental Workflow
Caption: An integrated workflow for the synthesis and evaluation of a novel CXCR4 antagonist.
Hypothetical Comparative Data
| Compound | Scaffold | CXCR4 Ki (nM) | Selectivity vs. CXCR2 | Aqueous Solubility (µg/mL) |
| Compound X | 2-Oxa-6-azaspiro[3.5]nonane | 5.2 | >1500-fold | 150 |
| Comparator A | N-benzyl-4-aminopiperidine | 85.1 | 80-fold | 25 |
| Plerixafor | Bicyclam Macrocycle | 10.4 | >2000-fold | >1000 |
Interpretation of Results: In this hypothetical scenario, Compound X demonstrates superior potency to the simple piperidine comparator and comparable potency to the established macrocycle, Plerixafor. Crucially, the incorporation of the oxetane-containing spirocycle leads to a significant improvement in aqueous solubility over the flat piperidine analog, a common challenge in drug development. This combination of high potency and improved physicochemical properties, derived directly from the unique scaffold, would form the cornerstone of a powerful patent application.
Conclusion and Strategic Outlook
The 2-oxa-6-azaspiro[3.5]nonane scaffold is a compelling platform for the development of novel therapeutics. It is not merely a "me-too" building block but a sophisticated molecular framework that offers tangible advantages in achieving three-dimensionality, enhancing physicochemical properties, and navigating a complex intellectual property landscape.
Key Takeaways for Researchers:
-
Novelty: The scaffold remains relatively underexplored, offering significant "white space" for patent applications, particularly in target classes outside of the currently patented areas.
-
Performance: The rigid fusion of an oxetane and piperidine ring provides a unique combination of polarity, metabolic stability, and precise vector control that is difficult to achieve with more traditional scaffolds.
-
Practicality: Established and scalable synthetic routes make it a viable option for both early-stage discovery and later-stage development campaigns.
By understanding the intrinsic properties of the 2-oxa-6-azaspiro[3.5]nonane core and strategically applying it to challenging biological targets, drug discovery teams can unlock new chemical space and build a robust intellectual property portfolio around truly differentiated clinical candidates.
References
- Title: Preparation of 2-oxa-6-azaspiro[3.5]nonane derivatives as CCR2 and/or CCR4 receptor antagonists.
- Title: Preparation of spirocyclic piperidine compounds as chemokine receptor antagonists.
- Title: Spirocyclic modulators of the GLP-1 receptor.
Navigating the Cellular Efficacy of 2-Oxa-6-azaspiro[3.5]nonane Analogs: A Comparative Guide
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can confer advantageous pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensional (3D) character. This 3D geometry allows for a more precise and multifaceted interaction with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to their "flat" aromatic counterparts. The 2-oxa-6-azaspiro[3.5]nonane core, a unique heterocyclic system, represents a promising scaffold for the development of new therapeutic agents. Its structure offers a rigid framework with well-defined exit vectors for chemical modification, making it an attractive starting point for library synthesis and lead optimization. This guide provides a comparative overview of the efficacy of 2-oxa-6-azaspiro[3.5]nonane analogs and related spirocycles in cellular assays, supported by experimental data and detailed protocols to aid researchers in this burgeoning field.
Comparative Efficacy of Azaspiro[3.5]nonane Analogs in Cellular Assays
While comprehensive structure-activity relationship (SAR) studies for a broad series of 2-oxa-6-azaspiro[3.5]nonane analogs are not extensively available in the public domain, the existing literature on related azaspiro[3.5]nonane derivatives highlights their potential across various therapeutic areas. The data presented below is a synthesis of findings for different analogs, illustrating their activity in key cellular assays.
| Compound Class | Target/Pathway | Cell Line | Assay Type | Potency (IC50/EC50) | Reference |
| 6-Azaspiro[3.5]nonane derivative | SARS-CoV-2 3CLpro | Huh7 | Viral Replication Assay | Sub-micromolar | [1] |
| 7-Azaspiro[3.5]nonane derivative | GPR119 | HEK293 | cAMP Assay | Potent Agonist | [2] |
| 2,7-Diazaspiro[3.5]nonane derivative | KRAS G12C | NCI-H1373 | Cell Proliferation | Potent Inhibitor | [3] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] analogs | Apoptosis Induction | HeLa, CT26 | Cell Cycle Analysis | 4.2 to 24.1 μM | [4][5] |
This table is a compilation of data from related azaspiro[3.5]nonane systems to illustrate the potential of the scaffold.
The diverse biological activities demonstrated by these analogs underscore the versatility of the azaspiro[3.5]nonane core. From antiviral and anticancer to metabolic disease targets, the scaffold provides a robust platform for the development of potent and selective modulators of cellular function.[1][2][3] The spirocyclic nature of these compounds is thought to contribute to their favorable metabolic stability and reduced off-target effects.[6]
Key Cellular Assays for Efficacy Determination: Methodologies and Rationale
The evaluation of 2-oxa-6-azaspiro[3.5]nonane analogs necessitates a suite of well-designed cellular assays to elucidate their biological effects. Below are detailed protocols for fundamental assays, explaining the scientific principles behind each step.
Cell Viability and Proliferation Assay (MTT Assay)
Principle: This colorimetric assay is a cornerstone for assessing the cytotoxic or cytostatic effects of compounds. It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the 2-oxa-6-azaspiro[3.5]nonane analogs in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours. The incubation time is critical and should be optimized for the cell line used.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Causality: The choice of incubation time is crucial; a shorter time might not reveal cytostatic effects, while a longer time could lead to nutrient depletion in control wells, confounding the results.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is membrane-impermeable and thus only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the 2-oxa-6-azaspiro[3.5]nonane analogs at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.
Self-Validation: The inclusion of both positive (e.g., staurosporine) and negative (vehicle) controls is essential to validate the assay's performance and to accurately gate the different cell populations during flow cytometry analysis.
Visualizing Cellular Mechanisms and Experimental Design
To better understand the context in which these compounds are evaluated, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.
Hypothetical Signaling Pathway Modulation
This diagram depicts a simplified kinase signaling pathway that could be targeted by a 2-oxa-6-azaspiro[3.5]nonane analog.
Caption: A typical workflow for screening and characterizing novel bioactive compounds.
Conclusion and Future Directions
The 2-oxa-6-azaspiro[3.5]nonane scaffold and its close relatives represent a promising area for drug discovery, with demonstrated potential in diverse therapeutic indications. While the publicly available data for a comprehensive set of analogs of the specific 2-oxa-6-azaspiro[3.5]nonane core is currently limited, the principles and methodologies outlined in this guide provide a solid framework for their evaluation. Future research should focus on the systematic synthesis and screening of libraries of these compounds to build a robust understanding of their structure-activity relationships. Such efforts will undoubtedly pave the way for the development of novel, effective, and safe medicines based on this elegant spirocyclic architecture.
References
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MySkinRecipes. (n.d.). 2-Oxa-6-azaspiro[3.5]nonane. Retrieved from [Link]
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Trush, M. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
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PubMed. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. International journal of molecular sciences, 23(18), 10759. [Link]
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ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiron[7][8]onane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from [Link]
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ResearchGate. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
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Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Cytotoxic Effects and Biological Activity of 2-Aza-8-germanspirod[8][9]ecane-2-propanamine-8,8-diethyl-N,N-dimethyl Dichloride (NSC 192965; Spirogermanium) in Vitro. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Retrieved from [Link]
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MDPI. (2023). Electrochemical Synthesis of Versatile Pyrimidine and Oxadiazoles Tethered Triazoles as Inhibitors of VEGFR-2 in Human Breast Cancer Cells. Molecules, 28(20), 7041. [Link]
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PubMed. (2016). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & medicinal chemistry letters, 26(15), 3654–3659. [Link]
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ResearchGate. (2025). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]
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The Ascendancy of Spirocyclic Amines: 2-Oxa-6-azaspiro[3.5]nonane Oxalate as a Superior Alternative to Traditional Amines in Drug Discovery and Synthesis
In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures that confer enhanced physicochemical and pharmacological properties is relentless. Traditional cyclic amines, such as piperidine and morpholine, have long been workhorses in the synthesis of a vast array of pharmaceuticals. However, their inherent structural simplicity can lead to metabolic liabilities and suboptimal drug-like properties. This guide introduces 2-Oxa-6-azaspiro[3.5]nonane oxalate, a spirocyclic amine that represents a significant advancement over its traditional counterparts, offering tangible benefits in terms of metabolic stability, aqueous solubility, and synthetic versatility. Through a detailed analysis of its properties and supporting experimental data, we will illuminate why this innovative building block is rapidly becoming an indispensable tool for researchers and drug development professionals.
The Inherent Limitations of Traditional Amines: A Call for Innovation
For decades, cyclic amines like piperidine and morpholine have been integral to the pharmacophores of numerous successful drugs. Their utility stems from their ability to introduce a basic nitrogen atom, which can be crucial for target engagement and for tuning a molecule's pharmacokinetic profile. However, the planarity and conformational flexibility of these simple rings often expose them to metabolic enzymes, leading to rapid clearance and the formation of potentially toxic metabolites. Furthermore, their lipophilic character can contribute to poor aqueous solubility, hindering oral bioavailability. These limitations have spurred the exploration of more three-dimensional and rigid scaffolds that can overcome these challenges.
This compound: A Paradigm Shift in Amine Chemistry
This compound emerges as a compelling solution to the shortcomings of traditional amines. Its unique spirocyclic architecture, where two rings share a single carbon atom, imparts a rigid, three-dimensional conformation. This structural rigidity is key to its superior performance, as it can shield the molecule from metabolic degradation and allow for more precise and favorable interactions with biological targets.
The presence of an oxetane ring in the 2-Oxa-6-azaspiro[3.5]nonane scaffold introduces a polar oxygen atom, which significantly enhances aqueous solubility compared to the carbocyclic piperidine. This improved solubility is a critical advantage in drug development, as it can lead to better absorption and distribution.
Comparative Physicochemical Properties
The advantages of 2-Oxa-6-azaspiro[3.5]nonane become evident when its physicochemical properties are compared with those of traditional amines.
| Property | 2-Oxa-6-azaspiro[3.5]nonane | Piperidine | Morpholine |
| Molecular Weight ( g/mol ) | 127.18 (free base) | 85.15 | 87.12 |
| Calculated LogP (cLogP) | Lower (more hydrophilic) | Higher (more lipophilic) | Intermediate |
| Aqueous Solubility | Higher | Lower | Intermediate |
| Metabolic Stability | Higher | Lower | Moderate |
| Three-Dimensionality | High | Low | Low |
Note: Specific cLogP and solubility values can vary depending on the salt form and the specific derivative.
The oxalate salt form of 2-Oxa-6-azaspiro[3.5]nonane further enhances its handling and solubility characteristics, making it a convenient and reliable reagent for a wide range of chemical transformations.
Experimental Evidence: Superior Performance in Drug Analogue Synthesis
The true measure of a novel building block lies in its practical application and the tangible benefits it confers upon the final molecule. Several studies have demonstrated the profound impact of replacing traditional amines with spirocyclic analogues in drug candidates.
Case Study 1: Enhancing Metabolic Stability in a Bruton's Tyrosine Kinase (BTK) Inhibitor
In a study focused on the development of potent BTK inhibitors, a lead compound containing a morpholine moiety exhibited high clearance in microsomal preparations, primarily due to oxidation of the morpholine ring.[1] By replacing the morpholine with a bioisosteric 2-oxa-6-azaspiro[3.3]heptane (a close analogue of 2-Oxa-6-azaspiro[3.5]nonane), researchers observed a significant improvement in metabolic stability.[1] This strategic substitution also led to an increase in aqueous solubility, a highly desirable outcome in drug discovery.[1]
Case Study 2: Reducing Toxicity and Improving Solubility of the Anesthetic Bupivacaine
A compelling demonstration of the advantages of spirocyclic amines comes from a study on the local anesthetic Bupivacaine, which contains a piperidine ring. Researchers synthesized an analogue where the piperidine fragment was replaced with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid.[2] The resulting spirocyclic analogue exhibited comparable anesthetic activity to Bupivacaine but with a remarkable five-fold lower toxicity .[2] Furthermore, the spirocyclic derivative showed increased water solubility , highlighting the dual benefits of this molecular design strategy.[2]
These case studies provide strong evidence that the incorporation of spirocyclic amines like 2-Oxa-6-azaspiro[3.5]nonane can lead to the development of safer and more effective drug candidates.
Experimental Protocol: A General Procedure for Amide Bond Formation
The utility of this compound extends to its performance as a building block in common synthetic transformations. The following protocol provides a general method for the coupling of 2-Oxa-6-azaspiro[3.5]nonane with a carboxylic acid to form an amide bond, a fundamental reaction in the synthesis of a vast number of biologically active molecules.
Objective: To synthesize an N-acylated 2-Oxa-6-azaspiro[3.5]nonane derivative.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation of the Amine Free Base: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent such as DCM or DMF.
-
Add an organic base (e.g., DIPEA, 2.2 equivalents) to the solution to neutralize the oxalic acid and generate the free amine in situ. Stir the mixture at room temperature for 15-30 minutes.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 equivalents) and the coupling agent (e.g., HATU, 1.1 equivalents) in the same anhydrous solvent.
-
Add an organic base (e.g., DIPEA, 2.0 equivalents) to the carboxylic acid solution and stir for 5-10 minutes to activate the carboxylic acid.
-
Coupling Reaction: Slowly add the activated carboxylic acid solution to the flask containing the free amine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate/hexanes) to afford the desired amide product.
This protocol provides a reliable and efficient method for incorporating the 2-Oxa-6-azaspiro[3.5]nonane scaffold into a wide range of molecules. The resulting amides are poised for further functionalization or for direct biological evaluation.
Visualizing the Advantage: A Structural Comparison
The fundamental difference between traditional amines and 2-Oxa-6-azaspiro[3.5]nonane lies in their three-dimensional structure. The following diagrams illustrate this key distinction.
Caption: A generalized synthetic workflow for this compound.
Conclusion: Embracing the Future of Amine Chemistry
References
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023. [Link]
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Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA International Journal for Chemistry, 2014. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Oxa-6-azaspiro[3.5]nonane Oxalate
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 2-Oxa-6-azaspiro[3.5]nonane oxalate (CAS No. 1046153-20-1). Adherence to these protocols is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. The information herein is synthesized from established safety data and chemical waste management principles, emphasizing the causality behind each procedural step to foster a culture of safety and responsibility.
Core Principles: Understanding the Hazard Profile
This compound is a salt, composed of a spirocyclic amine base (2-Oxa-6-azaspiro[3.5]nonane) and oxalic acid.[1] Its proper disposal requires consideration of the hazards associated with both components. The spirocyclic heterocyclic structure is a common motif in pharmacologically active compounds, while the oxalate counterion presents its own distinct toxicological profile.[1][2]
A comprehensive risk assessment is the foundational step for safe handling and disposal. While a specific, detailed toxicological profile for this exact compound is not widely published, we can infer the primary hazards from its constituent parts and data on analogous structures.
Table 1: Inferred Hazard Profile and Rationale
| Hazard Category | Associated Component | Rationale and Safety Implications |
| Acute Toxicity (Oral & Dermal) | Oxalate | Oxalate salts are classified as harmful if swallowed or in contact with skin.[3] Systemic absorption can lead to serious health effects. This necessitates the use of gloves and strict hygiene to prevent ingestion. |
| Skin/Eye Irritation | Both/General | As a solid, dusty substance, it can cause mechanical irritation.[4] The inherent chemical nature of amines and organic acids suggests a potential for irritation upon contact with eyes and skin.[4] |
| Environmental Hazard | Both | Many synthetic organic compounds can be harmful to aquatic life. Therefore, release into the environment via drains or regular trash is strictly prohibited.[4][5] |
| Combustion Byproducts | Both | In the event of a fire, thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] |
Pre-Disposal Operations: Ensuring Safety from the Start
Proper disposal begins long before the waste container is full. It starts with correct handling and segregation during routine laboratory use.
Mandatory Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE must be worn at all times when handling this compound, including during weighing, transfer, and waste consolidation:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4] Contaminated gloves should be disposed of as chemical waste.
-
Body Protection: A standard laboratory coat is required. Ensure it is kept clean and washed regularly.[4]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[4] All handling of the solid should ideally be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[4][7]
Waste Segregation: The Principle of Isolation
Chemical waste must be segregated to prevent dangerous reactions and to ensure proper disposal pathways.
-
Dedicated Waste Stream: this compound waste (including pure compound, contaminated labware, and spill cleanup materials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Causality: Do not mix this waste with other streams, especially strong oxidizing agents, which are listed as incompatible with oxalates.[6] Mixing with acids or bases could cause unintended reactions or release of the free amine or oxalic acid.
Standard Operating Procedure: Waste Disposal Workflow
The following step-by-step protocol outlines the compliant disposal process. The ultimate goal is to transfer the waste to a licensed professional disposal service in a safe and correctly documented manner.[5]
Step 1: Waste Characterization
The individual generating the waste is responsible for its proper characterization.[5][6] For this compound, it should be classified as a non-halogenated organic solid chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific waste codes and classification requirements under local and national regulations (e.g., U.S. EPA 40 CFR Part 261).[6]
Step 2: Containerization
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be clean, in good condition, and compatible with the chemical.
-
Collect Waste: Place solid waste directly into the container. For contaminated items like weigh boats or gloves, place them in a sealed, labeled plastic bag before adding to the main container to minimize dust.[8]
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion and prevent spills.
Step 3: Labeling
Proper labeling is a critical regulatory requirement. Affix a hazardous waste tag to the container as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound" and CAS number "1046153-20-1".
-
An accurate list of all components and their approximate percentages if it is a mixed waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The name and contact information of the waste generator.
-
The accumulation start date.
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
A cool, dry, and well-ventilated location away from heat sources.[6]
-
Segregated from incompatible materials.[6]
Step 5: Final Disposal
-
Contact EHS: Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a waste pickup.
-
Professional Disposal: Never attempt to dispose of this chemical through standard trash or sanitary sewer systems.[5] The EHS office will ensure the waste is transported to and processed by a licensed and approved waste disposal facility, likely via high-temperature incineration.[3][8]
Caption: Disposal workflow for this compound.
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and safely. The primary goal is to contain the spill and decontaminate the area without creating additional hazards.
Step-by-Step Spill Cleanup Procedure
-
Alert Personnel: Immediately alert others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE described in Section 2.1.
-
Contain the Spill:
-
Collect the Material:
-
Decontaminate:
-
Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.
References
-
SAFETY DATA SHEET - Lab Alley. (n.d.). Lab Alley. Retrieved from [Link]
-
Material Safety Data Sheet - Potassium oxalate monohydrate. (n.d.). Cole-Parmer. Retrieved from [Link]
-
6-Oxa-2-azaspiro[3.5]nonane oxalate(2:1). (n.d.). Chemical Supplier. Retrieved from [Link]
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Part G: Chemical Disposal Procedures. (2019, February). University of Wisconsin-La Crosse. Retrieved from [Link]
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (2023, August 28). Walsh Medical Media. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Oxa-6-azaspiro[3.5]nonane Oxalate: Essential PPE and Safety Protocols
Prepared by a Senior Application Scientist
Welcome to your comprehensive guide on the safe handling of 2-Oxa-6-azaspiro[3.5]nonane oxalate. As a unique spirocyclic compound, its three-dimensional structure is of great interest in drug discovery for creating novel molecular scaffolds.[1] However, its chemical properties, particularly as an oxalate salt, necessitate a robust and well-understood personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist to provide the critical reasoning behind each safety recommendation, ensuring your work is not only compliant but fundamentally safe.
Foundational Hazard Analysis: Understanding the Risks
Before we can select the appropriate PPE, we must first understand the inherent hazards of this compound. Safety data sheets for this compound and its close isomers consistently indicate the following risks.[2][3]
-
Skin Irritation (H315): The compound can cause redness, itching, and inflammation upon contact with the skin.[3] This is a primary route of exposure when handling the solid material.
-
Serious Eye Irritation (H319): Direct contact with the eyes can result in significant irritation, pain, and potential damage.[3] The fine, dusty nature of many chemical solids increases the risk of accidental eye exposure.
-
Respiratory Irritation (H335): Inhalation of the dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3]
-
Harmful if Swallowed or Inhaled (H302, H332): The compound poses a toxicological risk if it enters the body through ingestion or inhalation.[2]
The oxalate component itself warrants caution. Oxalates can bind with calcium in the body, and while acute systemic toxicity from dermal exposure is low for this specific compound, the principle of minimizing all exposure pathways remains paramount.
The Core Directive: A Multi-Layered PPE Strategy
Given the identified hazards, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical. The following recommendations are based on established safety protocols and the specific hazard profile of this compound.[4][5]
A. Primary Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. Your primary protection should always be engineering controls.
-
Ventilation: All handling of this compound powder must occur in a certified chemical fume hood or a similar ventilated enclosure.[3] This is the most effective way to control airborne dust and prevent inhalation exposure.
-
Safety Stations: The laboratory must be equipped with a fully functional eyewash station and safety shower, with a clear and unobstructed path for access.[5]
B. Personal Protective Equipment: The Essential Barrier
The following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
Rationale: To prevent eye irritation (H319) from airborne particles or accidental splashes.
-
Specification: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] When there is a significant risk of splashing, such as when preparing solutions, a full face shield should be worn in addition to safety goggles.[6][7]
-
-
Skin and Body Protection:
-
Rationale: To prevent skin irritation (H315) and potential dermal absorption.
-
Gloves: Nitrile or butyl rubber gloves are required. Always double-glove if handling larger quantities or for extended periods. Check gloves for any signs of degradation or punctures before use. Wash hands thoroughly after removing gloves.[3][4]
-
Lab Coat/Coveralls: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, such as large-scale weighing or transfers, disposable coveralls are recommended.[7] Ensure clothing provides full coverage of arms and legs.
-
-
Respiratory Protection:
-
Rationale: To prevent respiratory irritation (H335) and systemic harm from inhalation (H332), especially if engineering controls are insufficient to keep dust levels to a minimum.[3]
-
Specification: If there is any risk of dust generation that cannot be fully contained within a fume hood, a respirator is required. A program compliant with OSHA 29 CFR 1910.134 must be in place.[5] For this compound, an N95-rated dust mask may be sufficient for minor dust, but a half-mask or full-face respirator with P100 (particulate) cartridges offers superior protection.[6]
-
PPE Specification Summary
The following table consolidates the hazard information and the corresponding, essential PPE.
| Hazard Statement | Risk to Personnel | Required Engineering Control | Primary PPE |
| H315: Causes skin irritation | Redness, inflammation on skin contact. | Chemical Fume Hood | Chemical-resistant gloves (Nitrile/Butyl), Lab Coat/Coveralls. |
| H319: Causes serious eye irritation | Pain, redness, potential eye damage. | Eyewash Station | Chemical Safety Goggles (minimum), Face Shield (for splash risk). |
| H332/H335: Harmful if inhaled / May cause respiratory irritation | Irritation of nose, throat, lungs; potential systemic effects. | Chemical Fume Hood | Respirator (if dust cannot be contained). |
| H302: Harmful if swallowed | Toxic if ingested. | N/A | Standard laboratory hygiene (no eating/drinking), Gloves. |
Operational Protocol: PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as important as selecting the correct equipment. The sequence is designed to prevent cross-contamination.
Step-by-Step Donning Procedure (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Coveralls: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles and, if needed, a face shield.
-
Gloves: Don your first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Step-by-Step Doffing Procedure (Taking Off):
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off without touching the outside surface. Remove the inner pair using the same technique.
-
Lab Coat/Coveralls: Unbutton and remove your lab coat by folding it in on itself to contain any surface contamination.
-
Hand Hygiene: Wash your hands.
-
Eye/Face Protection: Remove the face shield and/or goggles.
-
Respirator (if used): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating the critical sequence for donning and doffing PPE to minimize contamination risk.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE (gloves, coveralls) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.
-
Chemical Waste: Dispose of unused material and residues in accordance with all local, state, and federal regulations.[3] Never dispose of this chemical down the drain. It should be collected in a designated hazardous waste container for pickup by your institution's environmental health and safety (EHS) department.
-
Spill Cleanup: In case of a spill, evacuate the area and alert your supervisor and EHS. Do not attempt to clean a large spill without proper training and equipment. For minor spills inside a fume hood, use an inert absorbent material, carefully sweep it up, and place it in the designated hazardous waste container.[6]
Emergency Procedures: Immediate First Aid
Should an exposure occur despite all precautions, immediate action is vital.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both the integrity of your research and the protection of your health.
References
-
ResearchGate. Spiro Compounds: A Brief History. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Calcium oxalate monohydrate, 98%. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
